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Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

This guide provides a comprehensive and technically detailed protocol for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a valuable intermediate in the development of novel pharmaceutical agents. The methox...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a valuable intermediate in the development of novel pharmaceutical agents. The methoxy and methyl groups are prevalent in many approved drugs, often contributing significantly to ligand-target binding, physicochemical properties, and metabolic stability.[1][2] The strategic placement of a bromine atom on the phenyl ring also offers a versatile handle for further molecular elaboration through cross-coupling reactions.[3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a deep dive into the chemical principles and experimental rationale that underpin this synthesis.

Strategic Approach: The Williamson Ether Synthesis

The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is most efficiently achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[4] In this specific application, the phenolic hydroxyl group of 4-bromo-2-methoxyphenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a methyl haloacetate, proceeding through an S(_N)2 mechanism to form the desired ether linkage.[5]

The choice of reactants is critical for the success of this S(_N)2 reaction. A primary alkyl halide, such as methyl chloroacetate or methyl bromoacetate, is ideal as it minimizes the potential for competing elimination reactions.[5] The phenoxide, while a bulky nucleophile, is effective in this context. The overall strategy is outlined in the reaction scheme below.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromo-2-methoxyphenol 4-bromo-2-methoxyphenol Product Methyl 2-(4-bromo-2-methoxyphenoxy)acetate 4-bromo-2-methoxyphenol->Product + Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF)

Caption: General reaction scheme for the Williamson ether synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar EquivalentsSupplier/Grade
4-bromo-2-methoxyphenol203.045.00 g1.0High Purity (>98%)
Methyl Chloroacetate108.523.20 mL1.5Reagent Grade
Potassium Carbonate (K₂CO₃)138.216.80 g2.0Anhydrous, finely ground
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous
Ethyl Acetate88.11As needed-Reagent Grade
Saturated Sodium Bicarbonate Solution-As needed-Laboratory Prepared
Brine-As needed-Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Reagent Grade
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxyphenol (5.00 g, 24.6 mmol) and anhydrous potassium carbonate (6.80 g, 49.2 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initiation of Reaction: Begin stirring the suspension and add methyl chloroacetate (3.20 mL, 36.9 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). The bicarbonate wash is crucial for removing any unreacted starting phenol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its melting point.

Mechanistic Insights

The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism. The key steps are:

  • Deprotonation: The base, potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 4-bromo-2-methoxyphenol to form a nucleophilic phenoxide ion. The choice of a relatively mild base like K₂CO₃ is advantageous as it minimizes potential side reactions.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of methyl chloroacetate. This attack occurs from the backside of the carbon-chlorine bond.

  • Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Phenol 4-bromo-2-methoxyphenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base K2CO3 Transition_State Transition State Phenoxide->Transition_State + Methyl Chloroacetate Alkyl_Halide Methyl Chloroacetate Product Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Transition_State->Product -> Product + Cl- Leaving_Group Cl-

Caption: The S(_N)2 mechanism of the Williamson ether synthesis for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Experimental Workflow

The overall experimental workflow can be visualized as a sequence of key stages, from preparation to final product characterization.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup Start->Reaction_Setup Reaction Reaction at 80°C Reaction_Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Extraction Ethyl Acetate Extraction Workup->Extraction Washing Washing of Organic Phase Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, IR, MP) Purification->Characterization End End: Pure Product Characterization->End

Caption: A flowchart illustrating the key stages of the synthesis and purification process.

Safety Considerations

  • 4-bromo-2-methoxyphenol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Chloroacetate: Toxic and corrosive. Avoid inhalation and contact with skin and eyes. Work in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid exposure.

  • Potassium Carbonate: Can be irritating to the respiratory tract if inhaled as dust.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. By carefully controlling the reaction conditions and employing a thorough purification strategy, this important synthetic intermediate can be obtained in high purity. The principles and protocol detailed in this guide offer a solid foundation for researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Millikin University. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). The Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wiley. (n.d.). Methyl 2-bromo-2-(4-methoxyphenoxy)acetate. SpectraBase. Retrieved from [Link]

  • Jurnal Kimia Valensi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubMed Central. Retrieved from [Link]

  • environmentclearance.nic.in. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2007, May). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-(4-bromo-2-methoxyphenoxy)acetate: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and drug development. While not extensively documented as a standalone compound, its structural motifs are present in a variety of biologically active molecules. This guide will delineate its chemical identity, including its IUPAC name and structure, and provide a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis. Furthermore, we will explore its physicochemical properties and discuss its potential applications in the design and development of novel therapeutic agents, grounded in the established bioactivity of related phenoxyacetic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage novel chemical scaffolds for therapeutic innovation.

Chemical Identity and Structure

The compound of interest is systematically named Methyl 2-(4-bromo-2-methoxyphenoxy)acetate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its structure is characterized by a central benzene ring substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. An ether linkage at the 1-position connects the phenyl ring to a methyl acetate group at the alpha-carbon.

Molecular Structure:

G phenol 4-bromo-2-methoxyphenol phenoxide Phenoxide Intermediate phenol->phenoxide + Base base Base (e.g., K₂CO₃) base->phenoxide haloacetate Methyl Chloroacetate product Methyl 2-(4-bromo-2-methoxyphenoxy)acetate haloacetate->product solvent Solvent (e.g., Acetone) phenoxide->product + Methyl Chloroacetate

Caption: Williamson ether synthesis workflow.

Materials and Reagents
  • 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) [1]* Methyl chloroacetate or Methyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methoxyphenol (1.0 eq) and anhydrous acetone or DMF (10 mL per gram of phenol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the phenol.

  • Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate or methyl bromoacetate (1.1 eq) dropwise at room temperature. A slight excess of the alkylating agent drives the reaction to completion.

  • Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane or ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Applications in Drug Development

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. [2]The title compound, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Herbicidal and Plant Growth Regulators: Phenoxyacetic acids are well-known for their herbicidal properties, acting as synthetic auxins that induce uncontrolled growth in plants. [3]* Antimicrobial Agents: Various derivatives of phenoxyacetic acid have demonstrated significant antibacterial and antifungal activities. [2]* Enzyme Inhibitors: The phenoxy group can mimic the side chain of phenylalanine, making it a useful moiety in the design of enzyme inhibitors. [4]For instance, derivatives of methyl 2-(phenoxyacetamido)acetate have been identified as potent acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy. [5]* Versatile Synthetic Intermediate: The precursor, 4-bromo-2-methoxyphenol, is a key building block in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Bosutinib. [6]The bromine atom on the aromatic ring of the title compound provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the synthesis of diverse libraries of compounds for drug screening. [7]

Conclusion

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, while not a widely commercialized compound, represents a synthetically accessible and highly versatile building block for drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with the known biological relevance of the phenoxyacetic acid scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a wide range of chemical modifications, providing a platform for the generation of diverse molecular architectures with the potential for significant biological activity. This guide provides the foundational knowledge for researchers to synthesize and utilize this promising intermediate in their drug discovery programs.

References

  • Williamson Synthesis of Phenoxyacetic Acid | PDF | Ether | Chemical Reactions - Scribd. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved March 15, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-Bromo-2-methoxyphenol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Williamson Ether Synthesis: Phenacetin Lab Procedure - studylib.net. (n.d.). Retrieved March 15, 2026, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (n.d.). Retrieved March 15, 2026, from [Link]

  • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed. (2007, April 15). Retrieved March 15, 2026, from [Link]

  • Synthesis of methyl 2-methoxy-4-acetylphenoxyacetate - PrepChem.com. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - MDPI. (2022, August 9). Retrieved March 15, 2026, from [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse. (n.d.). Retrieved March 15, 2026, from [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, July 1). Retrieved March 15, 2026, from [Link]

  • (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide on Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

A Note to the Researcher: Before proceeding with the in-depth technical guide, it is crucial to address a point of clarification regarding the target compound, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate . Extensive searc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher:

Before proceeding with the in-depth technical guide, it is crucial to address a point of clarification regarding the target compound, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate . Extensive searches for a specific CAS (Chemical Abstracts Service) number for this exact chemical structure have not yielded a definitive result. The scientific and chemical supplier databases consistently point to several closely related, yet structurally distinct, compounds.

Given the critical importance of precise chemical identification in research and development, we have compiled information on the most relevant alternative, for which substantial data is available:

  • Methyl 2-bromo-2-(4-methoxyphenoxy)acetate (CAS Number: 50612-99-2 )

This document will, therefore, focus on this well-documented compound. We advise researchers to verify this CAS number against their intended molecule of interest to ensure the applicability of the following data. Should "Methyl 2-(4-bromo-2-methoxyphenoxy)acetate" be a novel or less common compound, its synthesis and characterization data would not be readily available in public databases.

Technical Guide: Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS 50612-99-2)

This guide provides a comprehensive overview of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a key intermediate in organic synthesis with applications in the pharmaceutical industry.

Chemical Identity and Properties

PropertyValueSource(s)
CAS Number 50612-99-2[1][2][3]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1]
IUPAC Name methyl 2-bromo-2-(4-methoxyphenyl)acetate[4]
Synonyms methyl bromo(4-methoxyphenyl)acetate[1][2]
Physical Form Liquid, Solid, or Semi-solid[3]
Storage Temperature 2-8°C in an inert atmosphere[3]

Synthesis and Mechanism

The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate typically involves the bromination of Methyl 2-(4-methoxyphenyl)acetate. A general and reliable method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.

Reaction Causality: The reaction proceeds via a free-radical mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical. This highly reactive bromine radical abstracts a benzylic proton from Methyl 2-(4-methoxyphenyl)acetate, which is the most susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical by the adjacent phenyl ring. This benzylic radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol: Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(4-methoxyphenyl)acetate (1.0 eq) and N-Bromosuccinimide (1.1 eq) in anhydrous carbon tetrachloride.

  • Initiation: Add a catalytic amount of AIBN (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Methyl 2-(4-methoxyphenyl)acetate Methyl 2-(4-methoxyphenyl)acetate Reflux in CCl4 Reflux in CCl4 Methyl 2-(4-methoxyphenyl)acetate->Reflux in CCl4 N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reflux in CCl4 AIBN (cat.) AIBN (cat.) AIBN (cat.)->Reflux in CCl4 Cooling & Filtration Cooling & Filtration Reflux in CCl4->Cooling & Filtration Washing Washing Cooling & Filtration->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Methyl 2-bromo-2-(4-methoxyphenyl)acetate Methyl 2-bromo-2-(4-methoxyphenyl)acetate Drying & Concentration->Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Caption: Synthesis workflow for Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Applications in Drug Development

Methyl 2-bromo-2-(4-methoxyphenyl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary application is in the production of Ambucetamide.[2] Ambucetamide is an antispasmodic agent that has shown particular efficacy in the relief of menstrual pain.[2] The bromo- and ester functionalities of Methyl 2-bromo-2-(4-methoxyphenyl)acetate allow for further chemical modifications, making it a versatile building block in medicinal chemistry.

Safety and Handling

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P310: Immediately call a POISON CENTER or doctor/physician.[3]

Signal Word: Danger[3]

Pictogram: GHS05 (Corrosion)[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Spectroscopic Data

While a comprehensive, publicly available dataset for the fully characterized compound is not readily consolidated, the expected spectroscopic features can be predicted based on its structure:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around 3.8 ppm), a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the benzylic proton (around 5.5 ppm), and a set of doublets in the aromatic region (around 6.8-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum would show signals for the methoxy carbon, the methyl ester carbon, the carbonyl carbon of the ester, the benzylic carbon bearing the bromine, and four distinct signals for the aromatic carbons.

  • IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester (around 1740 cm⁻¹), C-O stretches for the ether and ester, and C-H stretches for the aromatic and aliphatic protons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

References

  • NextSDS. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate — Chemical Substance Information. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

  • ResearchGate. (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a substituted phenoxyacetate derivative. As with any novel compound synthesized for potential app...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a substituted phenoxyacetate derivative. As with any novel compound synthesized for potential applications in pharmaceuticals or other fields of chemical research, a thorough characterization of its fundamental physical properties is a prerequisite for further investigation. The melting and boiling points are critical parameters that provide insights into the purity of the compound, inform purification strategies such as recrystallization and distillation, and are essential for formulation and material handling.

This guide provides a comprehensive overview of the principles and methodologies for the experimental determination of the melting and boiling points of a new chemical entity, using Methyl 2-(4-bromo-2-methoxyphenoxy)acetate as a case study. While specific experimental data for this compound is not yet publicly available, this document outlines the established protocols and theoretical considerations necessary for its characterization.

The Importance of Physical Properties in Drug Development

The journey of a new chemical entity from discovery to a potential drug product is underpinned by a deep understanding of its physicochemical properties. The melting point, for instance, is a sharp indicator of purity.[1] A broad melting range typically suggests the presence of impurities, which can significantly impact the compound's biological activity and toxicity.[1][2] The boiling point is crucial for compounds that are liquid at or near room temperature, guiding purification by distillation and indicating the substance's volatility.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide predicted values for physical properties. It is crucial to note that these are estimations and must be confirmed by empirical measurement. For a structurally related isomer, Methyl 2-bromo-4-methoxyphenylacetate (CAS 198630-93-2), the predicted boiling point is 302.2 ± 27.0 °C at 760 mmHg.[3] While this can offer a preliminary idea, the different substitution pattern in Methyl 2-(4-bromo-2-methoxyphenoxy)acetate will influence its intermolecular forces and, consequently, its actual melting and boiling points.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[4] For a pure substance, this transition occurs over a narrow temperature range.[1]

Principle

The determination of a melting point involves heating a small, powdered sample of the organic solid and observing the temperature range from the first sign of melting to the complete liquefaction of the material.[2] This range provides a reliable indication of the sample's purity.[1]

Experimental Protocol: Capillary Method using a Melting Point Apparatus

This method is a standard and accurate technique for determining the melting point of a solid organic compound.[4]

Materials:

  • Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the compound is finely ground into a powder using a mortar and pestle.[1]

  • Packing the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a column of 1-2 mm of tightly packed sample is obtained.[5]

  • Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus.

  • Initial Rapid Determination: A preliminary, rapid heating is performed to get an approximate melting point range.[1]

  • Accurate Determination: The apparatus is allowed to cool to at least 15-20°C below the approximate melting point. A fresh sample is then heated, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached.[1][2]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Data Interpretation

A sharp melting point range of 0.5-1.0°C is indicative of a highly pure compound.[1] A broad melting range suggests the presence of impurities, which depress and broaden the melting point.[2]

Workflow for Melting Point Determination```dot

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Pack Pack Capillary Tube (1-2 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heating (Approx. MP) Insert->RapidHeat Cool Cool Down RapidHeat->Cool SlowHeat Slow Heating (1-2°C/min) Cool->SlowHeat Record Record T_initial & T_final SlowHeat->Record Interpret Interpret Melting Range (Purity Assessment) Record->Interpret

Caption: Workflow for Boiling Point Determination.

Summary of Physicochemical Data

The following table should be used to record the experimentally determined physical properties of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Physical PropertyExperimental ValueNotes
Melting PointRecord the temperature range (°C).
Boiling PointRecord the temperature (°C) and pressure (mmHg).
AppearanceDescribe the physical form and color.

References

  • Learning Space. Determination of Melting points and Boiling points. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Babylon. EXPERIMENT (3). Determination of the melting point. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a potentially valuable building block in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes foundational solubility principles, outlines robust experimental methodologies for its determination, and provides an inferred solubility profile based on the analysis of structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design, process optimization, and formulation development.

Introduction: The Critical Role of Solubility

In the realm of organic chemistry and drug development, the adage "like dissolves like" serves as a fundamental principle governing the solubility of a compound in a given solvent.[1] The solubility of a substance, defined as the maximum amount of that substance that can be dissolved in a specified amount of solvent at a certain temperature to form a saturated solution, is a pivotal characteristic.[2] For a compound such as Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, understanding its solubility profile in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical reactions. Knowledge of solubility allows for the selection of appropriate solvents to achieve homogeneity and enhance reaction kinetics.

  • Purification Processes: Techniques such as crystallization and chromatography, which are fundamental to isolating and purifying chemical compounds, are heavily reliant on differential solubility.[1]

  • Formulation Development: In the pharmaceutical industry, the solubility of an API directly impacts its bioavailability. Poor solubility can lead to low absorption and diminished therapeutic efficacy.

  • Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Physicochemical Properties of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

To predict the solubility of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, it is essential to first analyze its molecular structure and deduce its physicochemical properties.

Molecular Structure:

  • Aromatic Core: The presence of a substituted benzene ring contributes to the molecule's non-polar character.

  • Ester Group (-COO-CH3): This functional group introduces polarity and potential for dipole-dipole interactions.

  • Ether Group (-O-CH3): The methoxy group also adds to the polarity of the molecule.

  • Bromo Group (-Br): The bromine atom increases the molecular weight and contributes to the overall lipophilicity.

Based on these features, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate can be classified as a moderately polar compound with a significant non-polar component. Its solubility will therefore be influenced by a solvent's ability to engage in corresponding intermolecular interactions.

Theoretical Solubility Profile

While experimental data is the gold standard, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[1]

Solvent Class Predicted Solubility Rationale
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to GoodThe ester and ether oxygens can act as hydrogen bond acceptors. The overall polarity of these solvents should be sufficient to dissolve the compound.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO)Good to ExcellentThese solvents can engage in strong dipole-dipole interactions with the ester and ether groups. DMSO, in particular, is a powerful solvent for a wide range of organic molecules.[4]
Non-Polar Solvents (e.g., Hexane, Toluene)Low to ModerateThe non-polar aromatic ring and the bromo-substituent will have some affinity for these solvents. However, the polar functional groups will limit high solubility.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)GoodThese solvents have a good balance of polarity and the ability to interact with both the polar and non-polar regions of the molecule.
Water InsolubleThe large non-polar surface area of the molecule and the lack of strong hydrogen bond donating groups suggest that it will be insoluble in water.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_solid Excess Solid Compound equilibration Shake/Stir at Constant Temperature (e.g., 24h) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration centrifugation Centrifugation/Filtration equilibration->centrifugation sampling Collect Supernatant centrifugation->sampling dilution Dilution (if necessary) sampling->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Concentration (mg/mL or M) hplc->calculation calibration Calibration Curve calibration->calculation

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline Methyl 2-(4-bromo-2-methoxyphenoxy)acetate to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[3]

  • Equilibration:

    • Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method with UV detection.

  • Quantification:

    • Prepare a series of standard solutions of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

Inferred Solubility Data from Structurally Similar Compounds

In the absence of direct experimental data for the title compound, we can draw valuable inferences from the known solubility of structurally related molecules.

Compound Structure Relevant Solubility Data Reference
4-Bromo-2-methoxyphenolC₇H₇BrO₂Soluble in DMSO (200 mg/mL). Qualitatively soluble in methanol, ethanol, acetone, and chloroform.[4]
Methyl 2-bromo-4-methoxybenzoateC₉H₉BrO₃Soluble in Toluene, Methanol, Ethanol, Acetone, Ethyl Acetate, and Dichloromethane. Insoluble in water.[5]

The high solubility of 4-Bromo-2-methoxyphenol in DMSO suggests that our target molecule, which also contains the 4-bromo-2-methoxyphenol moiety, will likely exhibit good solubility in this solvent.[4] The broad solubility of Methyl 2-bromo-4-methoxybenzoate in a range of organic solvents further supports the predicted solubility profile for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.[5]

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Derivatives

Foreword: The Emerging Potential of Substituted Phenoxyacetic Acids The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] Hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Emerging Potential of Substituted Phenoxyacetic Acids

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] Historically recognized for their herbicidal properties, derivatives of this class have since been extensively explored for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on a specific, yet promising, subset: Methyl 2-(4-bromo-2-methoxyphenoxy)acetate and its derivatives. The introduction of bromo and methoxy substituents on the phenyl ring is anticipated to modulate the molecule's electronic and steric properties, potentially leading to enhanced potency and selectivity for various biological targets. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potential biological activities of these compounds, detailed experimental protocols for their evaluation, and insights into their possible mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Phenoxyacetic acid and phenoxyacetamide derivatives have shown significant potential as anticancer agents.[3][4] The mechanisms are often multifaceted, involving the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1][3] For the Methyl 2-(4-bromo-2-methoxyphenoxy)acetate core structure, the presence of the bromine atom, a halogen, may enhance anticancer activity.

Postulated Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. It is hypothesized that derivatives of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate could trigger this process in cancer cells. One study on bromophenol derivatives, which share structural similarities, found that they could inhibit the viability and induce apoptosis in leukemia K562 cells.[5][6][7] The proposed pathway involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of intrinsic apoptotic pathways.

apoptosis_pathway Compound Methyl 2-(4-bromo-2- methoxyphenoxy)acetate Derivative CancerCell Cancer Cell Compound->CancerCell Enters ROS Increased ROS Production CancerCell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by the test compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a standard initial screening method for potential anticancer compounds.

Objective: To determine the concentration-dependent cytotoxic effect of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate derivatives on a selected cancer cell line (e.g., HepG2, human liver cancer cells).[3]

Materials:

  • Test compound

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Derivatives
CompoundDerivative SubstituentIC50 (µM) on HepG2 cells[3]
1 -H (Parent Compound)8.5 ± 0.9
2 4-Chloro5.2 ± 0.6
3 4-Nitro10.1 ± 1.2
4 Doxorubicin (Control)1.2 ± 0.3

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[8] The structural features of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate suggest it could fit into the active site of COX enzymes. Furthermore, a structurally similar brominated vanillin derivative has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9]

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Inflammation is a complex biological response involving the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2). The enzymes inducible nitric oxide synthase (iNOS) and COX-2 are key to their production. It is proposed that Methyl 2-(4-bromo-2-methoxyphenoxy)acetate derivatives could inhibit the expression of iNOS and COX-2, thereby reducing the production of NO and PGE2.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Stimulates NFkB NF-κB Pathway Macrophage->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Compound Methyl 2-(4-bromo-2- methoxyphenoxy)acetate Derivative Compound->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by the test compound.

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Objective: To evaluate the effect of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

Materials:

  • Test compound

  • RAW 264.7 cells

  • DMEM medium

  • FBS, Penicillin-Streptomycin

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

Data Presentation: Inhibition of Nitric Oxide Production
CompoundDerivative SubstituentNO Production (% of LPS control)[9]
1 -H (Parent Compound)65.3 ± 5.1
2 4-Chloro48.9 ± 4.5
3 4-Nitro72.1 ± 6.3
4 L-NAME (Control)25.4 ± 3.2

Antimicrobial Activity: Combating Pathogenic Microbes

The phenoxyacetic acid core is present in several compounds with known antibacterial and antifungal properties.[2] Modifications to this structure can influence the spectrum and potency of antimicrobial activity.

Postulated Mechanism of Action: Disruption of Microbial Cell Membranes

While the exact mechanisms can vary, a common mode of action for antimicrobial agents is the disruption of the microbial cell membrane integrity. This leads to leakage of intracellular components and ultimately cell death. The lipophilic nature of the Methyl 2-(4-bromo-2-methoxyphenoxy)acetate structure may facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the MIC of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate derivatives against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm.

Experimental Workflow and Data Presentation

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum->Inoculation CompoundDilution Serial Dilution of Test Compounds in Plate CompoundDilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection OD_Measurement Measure Optical Density (OD600) Incubation->OD_Measurement MIC_Determination Determine MIC Value VisualInspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Table of MIC Values:

CompoundDerivative SubstituentMIC (µg/mL) vs S. aureus[2]MIC (µg/mL) vs E. coli[2]MIC (µg/mL) vs C. albicans[10]
1 -H (Parent Compound)3264128
2 4-Chloro163264
3 4-Nitro64>128>128
4 Ciprofloxacin (Control)0.50.25N/A
5 Fluconazole (Control)N/AN/A1

Conclusion and Future Directions

The Methyl 2-(4-bromo-2-methoxyphenoxy)acetate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activities of the broader class of phenoxyacetic acid derivatives, these compounds are likely to exhibit interesting anticancer, anti-inflammatory, and antimicrobial properties. The provided experimental protocols offer a robust framework for the systematic evaluation of these potential biological activities. Future work should focus on the synthesis of a library of derivatives with diverse substitutions on the phenoxy ring to establish structure-activity relationships. Furthermore, for the most potent compounds, in vivo studies in relevant animal models will be crucial to validate their therapeutic potential. Mechanistic studies should also be expanded to elucidate the specific molecular targets and signaling pathways modulated by these derivatives.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Maqtari, M. A., ... & Al-Ghamdi, S. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Wang, X., Zhang, M., Liu, F., Zhang, Y., Zhou, Y., & Zhang, H. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(22), 7047–7059. [Link]

  • Li, S., Li, Y., Wang, C., Li, Y., Liu, X., Liu, B., ... & Wang, C. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Jetir. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 7(8). Retrieved from [Link]

  • PubMed. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]

  • Semantic Scholar. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 1–11. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • Kim, D. H., Park, S. H., Kim, J. H., & Hyun, C. G. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 31(1), 183. [Link]

  • Vasylkevych, A., Zvarych, V., Chervetsova, V., & Vovk, M. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Pharma Innovation Journal, 2(3), 27-33. Retrieved from [Link]

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Foundational

The Strategic Utility of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-bromo-2-methoxyphenoxy)acetate has emerged as a versatile and highly valuable scaffold, offering a unique combination of functionalities that can be orthogonally addressed to forge key carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this building block, with a focus on its role in facilitating the assembly of novel bioactive molecules.

Physicochemical Properties and Structural Attributes

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a substituted phenoxyacetic acid derivative. The strategic placement of a bromine atom, a methoxy group, and a methyl ester on the phenoxy ring provides multiple reaction handles for synthetic chemists.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.09 g/mol
CAS Number 198630-93-2[]
Appearance White to off-white solid or oil
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

The key structural features that underpin its utility are:

  • The Aryl Bromide: This functionality serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.

  • The Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring and can play a crucial role in modulating the biological activity of the final molecule.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a site for further functionalization, such as amide bond formation.

Synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2]

Synthetic Scheme:

Synthesis_of_Methyl_2-(4-bromo-2-methoxyphenoxy)acetate cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-2-methoxyphenol 4-Bromo-2-methoxyphenol Reaction Williamson Ether Synthesis 4-Bromo-2-methoxyphenol->Reaction Methyl_bromoacetate Methyl bromoacetate Methyl_bromoacetate->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Reaction->Product

Caption: General scheme for the synthesis of the target molecule.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), is added a base (e.g., potassium carbonate, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Methyl bromoacetate (1.1-1.2 eq.) is added dropwise to the reaction mixture at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes Methyl 2-(4-bromo-2-methoxyphenoxy)acetate an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4] These reactions are foundational in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][5] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[3]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Bromide Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Reaction Suzuki-Miyaura Coupling Aryl_Bromide->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Reaction Product Biaryl Product Reaction->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask, combine Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or 1,4-dioxane, via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines, which are key components of numerous pharmaceuticals.[4][6]

Experimental Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as cesium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Solvent Addition: Add an anhydrous, degassed solvent like 1,4-dioxane or toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[4]

Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask, add Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine, followed by the terminal alkyne (1.2 eq.).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Spectroscopic Characterization

The structural elucidation of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate and its derivatives relies on a combination of spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - Aromatic protons in the region of δ 6.8-7.5 ppm. - Singlet for the methoxy group protons around δ 3.8-3.9 ppm. - Singlet for the methyl ester protons around δ 3.7-3.8 ppm. - Singlet for the methylene protons of the acetate group around δ 4.6-4.7 ppm.
¹³C NMR - Carbonyl carbon of the ester around δ 168-170 ppm. - Aromatic carbons in the region of δ 110-160 ppm. - Methoxy carbon around δ 56 ppm. - Methyl ester carbon around δ 52 ppm. - Methylene carbon around δ 65 ppm.
IR Spectroscopy - Strong C=O stretching vibration for the ester at ~1750-1730 cm⁻¹. - C-O stretching vibrations for the ether and ester groups. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio).

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7][9] If inhaled, move to fresh air.[7][9] If swallowed, do not induce vomiting and seek immediate medical attention.[7]

Conclusion

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a strategically designed building block that offers synthetic chemists a powerful tool for the construction of complex and biologically relevant molecules. Its trifunctional nature allows for a range of selective transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery and materials science. The reliable synthesis of this compound, coupled with its versatile reactivity, ensures its continued importance as a key intermediate in the pursuit of novel chemical entities.

References

  • NextSDS. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate — Chemical Substance Information. Available from: [Link]

  • University of Regensburg. Synthesis of Bioactive Molecules. Available from: [Link]

  • SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 2-methoxy-4-acetylphenoxyacetate. Available from: [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

  • ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. Available from: [Link]

  • gsrs. METHYL 2-(4-BROMO-2-(CHLOROMETHYL)PHENOXY)ACETATE. Available from: [Link]

  • Diva-Portal.org. Synthesis of bioactive compounds. Available from: [Link]

  • Jurnal Kimia Valensi. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Available from: [Link]

  • NIH. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Available from: [Link]

  • ACS Publications. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. The Journal of Organic Chemistry. Available from: [Link]

  • environmentclearance.nic.in. 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Available from: [Link]

  • Indonesian Journal of Chemistry. Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Available from: [Link]

  • NIH. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Available from: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

  • arkat usa. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

  • MDPI. Deconstructive and Divergent Synthesis of Bioactive Natural Products. Available from: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]

  • NIH. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. Available from: [Link]

  • ResearchGate. MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. Available from: [Link]

Sources

Exploratory

The Genesis and Molecular Dynamics of Phenoxyacetate Compounds: A Comprehensive Technical Guide

Abstract Phenoxyacetic acid and its halogenated derivatives represent one of the most consequential classes of compounds in both synthetic organic chemistry and modern agriculture. This whitepaper elucidates the historic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxyacetic acid and its halogenated derivatives represent one of the most consequential classes of compounds in both synthetic organic chemistry and modern agriculture. This whitepaper elucidates the historical discovery of phenoxyacetates, dissects their molecular mechanism of action as synthetic auxins, and provides a rigorously validated protocol for their synthesis. By examining the causality behind their phytotoxicity and chemical behavior, this guide serves as a foundational resource for professionals in agrochemical and pharmaceutical development.

Historical Evolution: From Bench Curiosity to Agricultural Revolution

The foundational scaffold, phenoxyacetic acid, was first synthesized in 1880 . However, it was not until the exigencies of World War II that its derivatives transformed global agriculture. Working under wartime secrecy, multiple independent groups—including Templeman at Imperial Chemical Industries (ICI), Nutman at Rothamsted Research, and Zimmerman and Hitchcock at the Boyce Thompson Institute—discovered the potent biological activity of 2,4-dichlorophenoxyacetic acid (2,4-D) .

Unlike broad-spectrum desiccants, 2,4-D exhibited a profound and highly specific selectivity: it induced uncontrolled, lethal growth in dicotyledons (broadleaf plants) while leaving monocotyledons (cereal crops like wheat, maize, and rice) unharmed. This selectivity initiated the modern era of chemical weed control, drastically reducing the labor-intensive need for mechanical tilling.

History N1 1880: First Synthesis of Phenoxyacetic Acid N2 1940s: WWII Secret Research (ICI, Rothamsted, Amchem) N1->N2 N4 1950s: Penicillin V Synthesis (Phenoxyacetyl Chloride) N1->N4 N3 Discovery of 2,4-D as Selective Herbicide N2->N3 N5 2000s: Identification of TIR1 Auxin Receptor N3->N5

Figure 1: Historical milestones in the discovery and application of phenoxyacetates.

Molecular Mechanism of Action: The TIR1 Auxin Receptor Pathway

To leverage phenoxy herbicides in modern drug and agrochemical design, we must examine the causality of their phytotoxicity at the molecular level. 2,4-D and its analogs function as synthetic mimics of indole-3-acetic acid (IAA), the primary natural plant auxin .

When a phenoxy herbicide enters a susceptible plant cell, it binds to the Transport Inhibitor Response 1 (TIR1) protein, an F-box subunit of the SCF ubiquitin ligase complex. The herbicide acts as a "molecular glue," drastically increasing the binding affinity between TIR1 and Aux/IAA repressor proteins . This stabilization leads to the rapid ubiquitination and subsequent proteasomal degradation of the Aux/IAA repressors.

The destruction of these repressors frees Auxin Response Factors (ARFs), triggering a massive, unregulated transcription of auxin-responsive genes. The physiological result is a hyperaccumulation of ethylene and abscisic acid (ABA), leading to the generation of reactive oxygen species (ROS), severe epinasty (downward bending of leaves), vascular tissue destruction, and ultimately, plant death .

The Causality of Selectivity: Why are monocots resistant? The selectivity is not due to an absence of TIR1 receptors in grasses. Rather, monocots possess scattered vascular bundles (which resist the structural collapse seen in dicot cambium rings) and exhibit a higher capacity for rapid metabolic detoxification and sequestration of the herbicide.

G A 2,4-D / Auxin Enters Cell B Binds to TIR1/AFB Receptor (F-box protein) A->B C Acts as 'Molecular Glue' B->C D Recruits Aux/IAA Repressor C->D E Ubiquitination of Aux/IAA via SCF Complex D->E F Proteasomal Degradation of Aux/IAA E->F G Release of ARF (Auxin Response Factors) F->G H Hyper-expression of Ethylene & ABA G->H I Epinasty, Senescence & Plant Death H->I

Figure 2: Mechanism of action for phenoxyacetate herbicides via the TIR1 pathway.

Quantitative Data: Herbicide Profiles

The structural evolution of phenoxyacetates has yielded compounds with varying affinities and applications. Table 1 summarizes the core quantitative and qualitative data of key derivatives.

Table 1: Comparative Analysis of Phenoxyacetate Derivatives

CompoundYear DiscoveredPrimary ApplicationTarget / Mechanism Notes
Phenoxyacetic Acid 1880Chemical ScaffoldPrecursor to Penicillin V; low herbicidal activity.
2,4-D 1942Selective HerbicideHigh affinity for TIR1; hyper-induces ethylene in dicots.
MCPA 1945Selective HerbicideStructurally similar to 2,4-D; optimized for cereal crop safety.
2,4,5-T 1940sWoody Plant DefoliantBanned (1983) due to 2,3,7,8-TCDD (dioxin) manufacturing contamination.

Foundational Chemistry: Synthesis of Phenoxyacetic Acid

The preparation of phenoxyacetic acid relies on the classic Williamson ether synthesis . As an application scientist, it is critical to understand the mechanistic rationale behind each step to ensure high yield and purity.

Synthesis Step1 Step 1: Deprotonation Phenol + NaOH Step2 Formation of Sodium Phenoxide Step1->Step2 Step3 Step 2: Nucleophilic Attack Add Chloroacetic Acid Step2->Step3 Step4 Formation of Sodium Phenoxyacetate Step3->Step4 Step5 Step5 Step4->Step5 Step6 Precipitation of Phenoxyacetic Acid Step5->Step6 Step7 Filtration & Recrystallization Step6->Step7

Figure 3: Step-by-step workflow of the Williamson ether synthesis protocol.

Protocol: One-Pot Williamson Ether Synthesis of Phenoxyacetic Acid

Objective: Synthesize phenoxyacetic acid via nucleophilic aliphatic substitution (SN2).

Step-by-Step Methodology:

  • Phenoxide Formation : In a 250 mL round-bottom flask, dissolve 3.0 equivalents of sodium hydroxide (NaOH) in 20 mL of distilled water. Add 1.0 equivalent of phenol.

    • Causality: Phenol is a weak acid (pKa ~10). The strong base (NaOH) completely deprotonates the phenol to form sodium phenoxide. This converts the hydroxyl group into a far more powerful nucleophile, which is an absolute prerequisite for the subsequent SN2 attack.

  • Nucleophilic Attack : Slowly add 1.2 equivalents of chloroacetic acid to the stirring solution. Equip the flask with a reflux condenser and heat the mixture to 100°C for 1.5 hours.

    • Causality: The phenoxide oxygen executes a nucleophilic attack on the electrophilic alpha-carbon of chloroacetic acid, displacing the chloride leaving group. The reaction is heated to overcome the activation energy barrier of the SN2 pathway, yielding soluble sodium phenoxyacetate.

  • Acidification and Precipitation : Remove the flask from heat and allow it to cool to room temperature. Place the flask in an ice bath and add concentrated hydrochloric acid (HCl) dropwise while monitoring the pH. Continue until the pH is < 2.

    • Causality: The product currently exists as a water-soluble sodium salt. By lowering the pH below the pKa of the carboxylic acid group (pKa ~3.1), the carboxylate is protonated. The resulting neutral phenoxyacetic acid is highly insoluble in cold water, driving its rapid precipitation from the aqueous phase.

  • Isolation and Self-Validation : Isolate the crude precipitate via vacuum filtration. Wash with cold distilled water. Recrystallize the product from boiling water.

    • Self-Validating System: To confirm the success and purity of the synthesis, dry the recrystallized product and perform a melting point analysis. Pure phenoxyacetic acid exhibits a sharp melting point at exactly 98°C . Any significant depression or broadening of this melting point indicates incomplete reaction or residual salts, dictating the need for a secondary recrystallization.

Modern Implications and Beyond Agriculture

Beyond weed control, phenoxyacetates have profoundly impacted human medicine. In the 1950s, the conversion of phenoxyacetic acid to phenoxyacetyl chloride enabled the semi-synthesis of Penicillin V. The addition of the phenoxyacetyl side chain imparted critical acid stability to the beta-lactam ring, creating the first orally active penicillin and revolutionizing antibiotic therapy.

Today, the legacy of phenoxyacetates continues as researchers study weed resistance mechanisms—such as mutations in the degron tail of Aux/IAA proteins or enhanced cytochrome P450 metabolism—to design the next generation of highly targeted, environmentally sustainable agrochemicals.

References

  • 2,4-Dichlorophenoxyacetic acid - History and Discovery Source: Wikipedia URL:[Link]

  • Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Source: Weed Science (Cambridge University Press) URL:[Link]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • New auxin mimics and herbicides: the molecular mode of action of auxin herbicides Source: ResearchGate URL:[Link]

  • Williamson Synthesis of Phenoxyacetic Acid Source: Scribd URL:[Link]

Foundational

Comprehensive Safety, Handling, and Operational Workflows for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary & Chemical Identity Methyl 2-(4-bromo-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Chemical Identity

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS: 787575-70-6) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals (). Featuring an aryl bromide primed for transition-metal-catalyzed cross-coupling and a methyl ester for downstream derivatization, its structural utility is immense.

However, the exact physicochemical properties that make it synthetically valuable—its lipophilicity, electrophilicity, and halogenated nature—also dictate strict safety and handling paradigms. This whitepaper establishes a causality-driven, self-validating framework for the safe manipulation of this compound, moving beyond basic safety data sheets to provide field-proven operational insights.

Physicochemical Profiling & Mechanistic Hazards

To design effective safety protocols, we must first understand the molecular behavior of the compound. The presence of the methoxy and bromo substituents on the phenoxy ring significantly increases the molecule's lipophilicity compared to unsubstituted phenoxyacetates.

Quantitative Data Profile

Table 1: Physicochemical Properties and Hazard Profile

Property / HazardValue / DescriptionMechanistic Implication
CAS Registry Number 787575-70-6Unique identifier for precise safety tracking and procurement.
Molecular Formula C10H11BrO4Halogenated organic compound; requires specific waste segregation protocols.
Molecular Weight 275.10 g/mol Moderately heavy; poses a persistent particulate inhalation risk if aerosolized.
Physical State Solid (Crystalline Powder)Prone to static cling; requires anti-static handling techniques during dispensing.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
The Causality of Toxicity

The primary hazard of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate stems from its ability to act as a localized electrophile combined with its enhanced dermal penetration ().

When handled in organic synthesis, this compound is frequently dissolved in polar aprotic solvents (e.g., DMF, DMSO). If spilled on standard PPE, these solvents act as carriers, rapidly dragging the lipophilic brominated molecule across the stratum corneum. Once inside the aqueous, enzyme-rich environment of the epidermis, ambient non-specific esterases prematurely hydrolyze the methyl ester. This hydrolysis generates 2-(4-bromo-2-methoxyphenoxy)acetic acid. The sudden localized generation of this acid leads to rapid cellular pH drops, protein denaturation, and the acute manifestation of contact dermatitis and tissue damage (H315, H319).

Exposure_Pathways Compound Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS: 787575-70-6) Dermal Dermal Penetration (Solvent Carrier Facilitated) Compound->Dermal Improper Glove Selection Inhalation Aerosol Inhalation (Dry Powder Handling) Compound->Inhalation Inadequate Hood Flow Hydrolysis In Vivo Ester Hydrolysis (Esterase Mediated) Dermal->Hydrolysis Epidermal Absorption Toxicity Tissue Irritation & Toxicity (H315, H319, H335) Inhalation->Toxicity Direct Mucosal Contact Hydrolysis->Toxicity Localized Acidification

Caption: Mechanistic pathways of exposure and subsequent cellular toxicity.

E-E-A-T Driven Safety Protocols & Engineering Controls

Safety cannot rely on assumptions; it must be engineered at the environmental level and logically justified.

  • Ventilation (Fume Hood): Must be handled in a standard chemical fume hood with a face velocity of 80-100 fpm ().

  • Glove Selection (Causality): Standard latex is highly permeable to halogenated aromatics. You must use double-layered nitrile gloves (minimum 5 mil thickness). Why? Nitrile provides a superior chemical barrier against the non-polar aromatic ring. The double layer ensures that if the outer glove is compromised by a reaction solvent (like THF or Dioxane), the inner glove maintains the barrier during the 10-second window required for immediate doffing.

  • Storage Conditions (Causality): Store at room temperature in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen). Why? The aryl bromide bond is susceptible to slow photolytic cleavage over time, generating highly reactive radical species and hydrobromic acid (HBr) impurities. These impurities will irreversibly poison sensitive palladium catalysts in downstream cross-coupling applications.

Self-Validating Experimental Workflows

The following protocol outlines the safe dispensing and setup for a standard transition-metal-catalyzed reaction utilizing this compound. Every step includes a built-in Self-Validation Check to ensure operational integrity.

Protocol: Safe Dispensing and Reaction Setup

Step 1: Environmental Validation

  • Action: Turn on the fume hood and lower the sash to the designated operating height.

  • Self-Validation Check: Verify the digital airflow monitor reads ≥ 100 fpm. Tape a small piece of Kimwipe to the bottom of the sash; visual inward deflection physically confirms negative pressure before opening the chemical vial.

Step 2: Static Mitigation and Dispensing

  • Action: Ground the analytical balance. Use an anti-static U-shaped spatula to transfer the crystalline Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

  • Self-Validation Check (Mass Balance): Weigh the stock vial before dispensing ( M1​ ) and after dispensing ( M2​ ). The difference ( M1​−M2​ ) must exactly equal the mass recorded on the receiving balance. If a discrepancy >1% exists, suspect static loss to the spatula or draft loss, triggering an immediate localized cleanup.

Step 3: Solvent Addition and Dissolution

  • Action: Add the reaction solvent (e.g., anhydrous 1,4-dioxane) via a gas-tight syringe under a positive pressure of Argon.

  • Self-Validation Check: Observe the solution visually. Complete dissolution without turbidity validates that the compound has not degraded into insoluble polymeric or highly acidic byproducts associated with improper storage.

Step 4: Containment and Transfer

  • Action: Seal the reaction vessel with a PTFE-lined septum before removing it from the fume hood.

  • Self-Validation Check: Invert the sealed vial gently. The absence of solvent micro-leaks around the crimp/septum validates the hermetic seal, ensuring zero exposure risk during transit to the heating block.

Handling_Workflow Prep 1. Fume Hood Prep Flow >100 fpm PPE 2. PPE Donning Double Nitrile Prep->PPE Dispense 3. Dispensing Anti-static Spatula PPE->Dispense Validate 4. Mass Balance Self-Validation Dispense->Validate Decon 5. Decontamination UV Swab Check Validate->Decon

Caption: Self-validating operational workflow for safe dispensing and handling.

Spill Management & Decontamination

In the event of a localized powder spill inside the fume hood, adherence to a strict, verifiable cleanup protocol is mandatory.

  • Immobilization: Do not sweep the dry powder, as this aerosolizes the compound and creates an immediate inhalation hazard. Gently cover the spill with absorbent laboratory pads slightly dampened with isopropanol (IPA).

  • Solubilization & Removal: The IPA will safely dissolve the lipophilic compound without reacting with the ester moiety. Wipe from the perimeter inward to prevent spreading. Dispose of the pads in a designated halogenated waste container.

  • Validation of Decontamination:

    • Self-Validation Check: After the final wipe, swab the spill area with a clean Kimwipe dampened with a UV-active solvent (e.g., ethyl acetate). Inspect the swab under a 254 nm handheld UV lamp. The complete absence of fluorescence/quenching on the swab confirms the total removal of the aromatic compound from the work surface.

References

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for Halogenated Phenoxyacetates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from[Link]

  • MolAid Chemical Database. (2024). methyl 2-(4-bromo-2-methoxyphenoxy)acetate - CAS 787575-70-6 Properties. Retrieved from [Link]

Exploratory

A Guide to Purity Standards for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in Research Applications

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any research endeavor. This guide provides an in-depth technical overv...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any research endeavor. This guide provides an in-depth technical overview of the purity standards for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a key building block in the synthesis of various biologically active molecules. We will delve into the rationale behind stringent purity requirements, methods for its assessment, and the potential impact of impurities on research outcomes.

The Critical Role of Purity in Research Applications

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a versatile chemical scaffold frequently employed in medicinal chemistry and drug discovery. Its utility as a precursor for compounds like selective COX-2 inhibitors underscores the need for high purity.[1] Impurities, even in trace amounts, can have significant downstream consequences:

  • Altered Biological Activity: An impurity may possess its own biological activity, leading to confounding results in screening assays and misinterpretation of structure-activity relationships (SAR).

  • Reaction Interference: Impurities can interfere with subsequent synthetic steps, leading to lower yields, the formation of unwanted byproducts, and complications in purification.

  • Toxicity: Certain impurities may be toxic to biological systems, compromising the validity of in vitro and in vivo studies.

  • Lack of Reproducibility: The presence of varying levels of impurities across different batches can lead to a lack of experimental reproducibility, a cornerstone of scientific integrity.

For most research applications, particularly in early-stage drug discovery and high-throughput screening, a purity of ≥98% is generally recommended. For more sensitive applications, such as late-stage preclinical development, a purity of ≥99% is often required.

Synthesis and Potential Impurities

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is typically synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In this case, the sodium or potassium salt of 4-bromo-2-methoxyphenol is reacted with a methyl haloacetate (e.g., methyl bromoacetate or methyl chloroacetate).

DOT Script for Synthesis Workflow

Synthesis_and_Impurity_Workflow cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities SM1 4-bromo-2-methoxyphenol Reaction SN2 Reaction SM1->Reaction SM2 Methyl Bromoacetate SM2->Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonation Imp5 Byproducts from Base/Solvent Base->Imp5 Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Solvent->Imp5 Product Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Imp1 Unreacted 4-bromo-2-methoxyphenol Product->Imp1 from SM1 Imp2 Unreacted Methyl Bromoacetate Product->Imp2 from SM2 Imp3 Hydrolysis Product: (4-bromo-2-methoxyphenoxy)acetic acid Product->Imp3 from H2O Reaction->Product Imp4 C-Alkylation Byproduct Reaction->Imp4 Side Reaction

Caption: Synthetic workflow and potential impurity sources.

Based on this synthetic route, several potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual 4-bromo-2-methoxyphenol and methyl bromoacetate.

  • Hydrolysis Products: If moisture is present during the reaction or work-up, the ester moiety can be hydrolyzed to form (4-bromo-2-methoxyphenoxy)acetic acid.

  • C-Alkylation Byproducts: The phenoxide ion is an ambident nucleophile, and while O-alkylation is favored, a small amount of C-alkylation on the aromatic ring can occur.[2]

  • Solvent and Base Residues: Residual solvents and inorganic salts from the base used.

The purity of the starting materials themselves is also a critical factor, as any impurities present in the 4-bromo-2-methoxyphenol or methyl bromoacetate can be carried through or react to form additional byproducts.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed for phenoxyacetate derivatives.

Table 1: Comparison of Key Analytical Techniques

TechniquePrincipleStrengthsLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, quantitative, widely applicable.Requires a UV chromophore for detection.
GC-MS Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.High sensitivity, excellent for volatile impurities and structural confirmation.Not suitable for non-volatile or thermally labile compounds without derivatization.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, definitive for structure confirmation and identification of impurities.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

  • Gradient Program: A typical gradient might start at 50% acetonitrile, ramp up to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

DOT Script for Purity Analysis Workflow

Purity_Analysis_Workflow cluster_workflow Analytical Workflow for Purity Assessment Start Sample of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate HPLC HPLC-UV Analysis Start->HPLC Primary Purity Assay GCMS GC-MS Analysis Start->GCMS Volatile Impurities & Confirmation NMR NMR Spectroscopy (1H & 13C) Start->NMR Structural Confirmation Data_Integration Data Integration and Purity Calculation HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Report Certificate of Analysis Data_Integration->Report

Caption: Integrated workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC for impurity profiling, especially for identifying volatile and semi-volatile impurities that may not be well-resolved by HPLC.[1]

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

The mass spectrometer provides valuable structural information on any separated impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate and for identifying and quantifying impurities that have distinct NMR signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and types of protons and their connectivity.

  • Expected ¹H NMR Signals (in CDCl₃, predicted):

    • Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.2 ppm), likely exhibiting doublet and doublet of doublets splitting patterns.

    • OCH₂ Protons: A singlet for the methylene protons of the acetate group (approx. 4.6 ppm).

    • OCH₃ (methoxy) Protons: A singlet for the methoxy group on the aromatic ring (approx. 3.9 ppm).

    • OCH₃ (ester) Protons: A singlet for the methyl ester group (approx. 3.8 ppm).[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

  • Expected ¹³C NMR Signals (in CDCl₃, predicted):

    • Carbonyl Carbon (C=O): A signal around 168-170 ppm.[4]

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the bromine will be at a lower field, and the carbons attached to the oxygens will be at a higher field.

    • OCH₂ Carbon: A signal around 65-70 ppm.

    • OCH₃ (methoxy) Carbon: A signal around 56 ppm.

    • OCH₃ (ester) Carbon: A signal around 52 ppm.

By comparing the observed spectrum to the expected signals, one can confirm the structure and identify any impurity peaks. For instance, the presence of a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum could indicate the presence of the carboxylic acid hydrolysis product.

Conclusion

Ensuring the high purity of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is not merely a matter of good practice but a fundamental requirement for generating reliable and reproducible data in research and drug development. A comprehensive quality control strategy, employing a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques, is essential for confirming identity, assaying purity, and identifying potential impurities. By understanding the synthetic pathway and potential side reactions, researchers can be more adept at interpreting analytical data and mitigating the risks associated with impure materials.

References

  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

  • Suryanto, E., & Anwar, C. (2021). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 16(2), 123-130. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate via Williamson Etherification

Introduction and Chemical Significance Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Its structural motif—a functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Its structural motif—a functionalized phenoxyacetate bearing an aryl bromide—makes it an ideal intermediate for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) and heterocycle synthesis. Notably, this intermediate has been successfully deployed in the synthesis of rho-associated protein kinase (ROCK) modulators [1] and non-steroidal mineralocorticoid receptor antagonists [3].

This application note details a highly reproducible, scalable protocol for synthesizing this compound via a classical Williamson ether synthesis, prioritizing high atom economy, mild conditions, and straightforward isolation.

Mechanistic Insights and Experimental Design

To ensure a self-validating and robust protocol, the experimental conditions have been strictly optimized around the principles of nucleophilic substitution ( SN​2 ) kinetics and side-reaction mitigation:

  • Base Selection (Potassium Carbonate): The pKa of 4-bromo-2-methoxyphenol is approximately 9.5–10.0. Anhydrous potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous, mild base. It is sufficiently basic to quantitatively deprotonate the phenol to its highly nucleophilic phenoxide form, yet mild enough to prevent the competitive saponification (hydrolysis) of either the methyl bromoacetate electrophile or the resulting ester product [1][2].

  • Solvent System (1,4-Dioxane): 1,4-Dioxane is selected over more polar aprotic solvents (like DMF or DMSO) for this specific scale because it provides an optimal boiling point (101 °C) while maintaining excellent solvation of the organic precursors. Heating the reaction to 80 °C provides the exact thermal energy required to overcome the SN​2 activation barrier without degrading the ester [2]. Note: For highly sterically hindered analogs, alternative protocols leveraging Cesium Carbonate ( Cs2​CO3​ ) in DMF at 110 °C can be substituted to accelerate kinetics [3].

  • Electrophile Stoichiometry: A slight excess (1.2 equivalents) of methyl bromoacetate is used. The alpha-bromo ester is a highly reactive electrophile; the excess ensures complete consumption of the phenolic starting material, simplifying downstream purification since unreacted volatile methyl bromoacetate can be easily removed during concentration.

Reagents and Materials

The following quantitative data summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

ReagentMW ( g/mol )Eq.Mass / VolumeMolesFunction
4-Bromo-2-methoxyphenol 203.031.010.00 g49.25 mmolStarting Material (Nucleophile)
Methyl bromoacetate 152.971.25.59 mL59.11 mmolAlkylating Agent (Electrophile)
Potassium carbonate 138.214.027.23 g197.02 mmolHeterogeneous Base
1,4-Dioxane 88.11-100 mL-Reaction Solvent
Dichloromethane (DCM) 84.93-As needed-Extraction Solvent
Deionized Water 18.02-As needed-Aqueous Wash

Experimental Workflow

Workflow Step1 1. Reagent Assembly 4-Bromo-2-methoxyphenol + Methyl bromoacetate + K2CO3 Step2 2. S_N2 Alkylation 1,4-Dioxane, 80 °C, 18 h Step1->Step2 Step3 3. Solvent Evaporation Concentrate under reduced pressure Step2->Step3 Step4 4. Liquid-Liquid Extraction Partition between H2O and DCM Step3->Step4 Step5 5. Organic Washing Wash aqueous layer with DCM (3x) Wash combined organics with Brine Step4->Step5 Step6 6. Drying & Concentration Dry over Na2SO4, filter, and evaporate to solid Step5->Step6 Step7 7. Final Product Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Step6->Step7

Figure 1: Experimental workflow for the synthesis and isolation of the target ester.

Step-by-Step Methodologies

Part A: Reaction Setup and Thermal Processing
  • Preparation: Equip an oven-dried 250 mL round-bottom flask with a Teflon-coated magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 4-bromo-2-methoxyphenol (10.00 g, 49.25 mmol) to the flask, followed by 100 mL of anhydrous 1,4-dioxane. Stir at 400 rpm until the phenol is completely dissolved.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (27.23 g, 197.02 mmol) to the solution. The mixture will become a white, heterogeneous suspension.

  • Electrophile Addition: Using a glass syringe, carefully add methyl bromoacetate (5.59 mL, 59.11 mmol) dropwise to the stirring suspension at room temperature.

  • Heating: Submerge the reaction flask into a pre-heated silicone oil bath set to 80 °C. Maintain vigorous stirring (600 rpm) to ensure adequate mixing of the heterogeneous base.

  • Validation & Monitoring: Allow the reaction to proceed for 18 hours. Validate reaction completion by withdrawing a 50 µL aliquot, diluting it in DCM, and analyzing via TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS. The starting phenol spot should be completely consumed [1].

Part B: Workup and Isolation
  • Solvent Removal: Remove the flask from the oil bath and allow it to cool to ambient temperature. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (approx. 40 mbar, 45 °C water bath) to remove the 1,4-dioxane, yielding a crude white solid [2].

  • Phase Partitioning: Suspend the crude solid in 100 mL of deionized water to dissolve the inorganic salts ( K2​CO3​ and KBr ). Add 100 mL of dichloromethane (DCM) and transfer the biphasic mixture to a 500 mL separatory funnel.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (3 x 50 mL) to ensure maximum product recovery.

  • Washing: Combine all organic extracts and wash sequentially with deionized water (100 mL) and saturated aqueous sodium chloride (brine, 100 mL) to remove trace polar impurities.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter off the drying agent through a fluted filter paper and concentrate the filtrate under reduced pressure to afford the pure Methyl 2-(4-bromo-2-methoxyphenoxy)acetate as a solid.

Analytical Characterization

To verify the structural integrity of the isolated product, the following spectroscopic benchmarks should be met:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic appearance of the alpha-phenoxy methylene protons as a sharp singlet at δ ~4.65 ppm (2H). The ester methyl group will appear as a singlet at δ ~3.80 ppm (3H), and the methoxy group as a singlet at δ ~3.85 ppm (3H). Aromatic protons will present in the δ 6.70 – 7.10 ppm range.

  • LC-MS (ESI+): The mass spectrum will exhibit a distinct 1:1 isotopic doublet due to the naturally occurring 79Br and 81Br isotopes. Expect m/z [M+H]+ peaks at approximately 275.0 and 277.0.

References

  • WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. Google Patents. 1

  • EP3743420B1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. Google Patents. 2

  • EP1887008A1 - Thienotriazolodiazepine compound and a medicinal use thereof. Google Patents. 3

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Building Block for Complex Architectures Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a highly functionalized aryl bromide that serves as a strategic building block in modern organic synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Architectures

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a highly functionalized aryl bromide that serves as a strategic building block in modern organic synthesis. Its structure is characterized by a bromine atom, amenable to a wide array of palladium-catalyzed cross-coupling reactions, an ortho-methoxy group, and a meta-phenoxyacetate moiety. This unique combination of an electron-donating group (methoxy) and an electron-withdrawing group (ester), along with significant steric hindrance around the reaction center, presents both challenges and opportunities for synthetic chemists.

The products derived from this substrate, particularly biaryl and arylamine structures, are key motifs in the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3] This guide provides a comprehensive overview of the application of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in several pivotal palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-proven experimental procedures, and provide guidance for reaction optimization. The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative power of these reactions, which have become indispensable tools for C-C and C-N bond formation.[4][5]

Pillar 1: The Palladium Catalytic Cycle - A Mechanistic Overview

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and rational protocol design. Most reactions discussed herein proceed through a common Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][6][7][8]

  • Oxidative Addition : The cycle begins with the insertion of the active, low-coordinate Pd(0) catalyst into the carbon-bromine bond of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This step forms a square planar Pd(II) intermediate. The rate of this step is crucial and is influenced by the electron density of the aryl halide and the nature of the ancillary ligand on the palladium center.[8][9] Electron-rich, bulky phosphine ligands are known to accelerate this key step.[9][10]

  • Transmetalation / Amine Coordination :

    • In Suzuki, Stille, and Sonogashira couplings, the organometallic coupling partner (e.g., organoboron, organotin, or copper acetylide) transfers its organic group to the palladium(II) center, displacing the halide in a process called transmetalation.[4][5]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[11][12]

  • Reductive Elimination : This final, product-forming step involves the coupling of the two organic fragments attached to the palladium(II) center. The C-C or C-N bond is formed, the desired product is released, and the Pd(0) catalyst is regenerated to re-enter the cycle.[5][6] Sterically demanding ligands can often promote this step.[10]

General_Pd_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition + Ar-X ArPdR Ar-Pd(II)-R (Transmetalation Product) ArPdX->ArPdR Transmetalation + R-M ArPdR->Pd0 Reductive Elimination - Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Pillar 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, valued for its operational simplicity and tolerance of diverse functional groups.[13][14] It couples the aryl bromide substrate with an organoboron species, typically a boronic acid or ester, in the presence of a base.[6][15]

Causality & Experimental Choices
  • Substrate Reactivity : The ortho-methoxy group on Methyl 2-(4-bromo-2-methoxyphenoxy)acetate introduces significant steric bulk near the reaction site. This necessitates the use of bulky phosphine ligands, such as those on palladium complexes like Pd(dppf)Cl₂ or Pd(PPh₃)₄, which can facilitate both the oxidative addition and the final reductive elimination step.[14]

  • Base Selection : The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role. It activates the organoboron species to facilitate transmetalation and neutralizes the hydrogen halide byproduct.[16][17] For sterically hindered substrates, a stronger base like Cs₂CO₃ or K₃PO₄ can be more effective.

  • Solvent System : A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is commonly used. Water is essential for dissolving the inorganic base and assisting in the transmetalation step.[14]

Suzuki_Miyaura_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition + Ar-Br ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination - Ar-Ar' Boronate Ar'-B(OR)₂ Boronate->ArPdBr Base Base (e.g., K₂CO₃) Base->Boronate

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling Methyl 2-(4-bromo-2-methoxyphenoxy)acetate with various arylboronic acids.[13][14]

Materials:

  • Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition : Add the degassed solvent mixture via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl bromide.

  • Reaction : Heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[13]

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Data Summary: Representative Suzuki-Miyaura Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield*
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O100880-90%
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3)Dioxane/H₂O1001675-85%
4Naphthalene-1-boronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2)Toluene/EtOH/H₂O801280-90%

*Yields are representative values based on protocols for structurally similar aryl bromides and are included to provide a reasonable expectation of reactivity.[2][13]

Pillar 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines by coupling aryl halides with primary or secondary amines.[11][12] This reaction has revolutionized medicinal chemistry, where the arylamine moiety is a common feature.[11]

Causality & Experimental Choices
  • Catalyst System : The steric hindrance from the ortho-methoxy group makes this substrate challenging. Success hinges on using a highly active catalyst system. Modern systems typically involve a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand, such as XPhos, SPhos, or RuPhos (Buchwald-type ligands).[11][18] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step.[9]

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the Pd-amine adduct). Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[11][19] The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base and interference with the catalyst.[19]

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L ArPdBr Ar-Pd(II)L(Br) Pd0->ArPdBr Oxidative Addition + Ar-Br PdAmido Ar-Pd(II)L(NR¹R²) ArPdBr->PdAmido Amine Coordination & Deprotonation PdAmido->Pd0 Reductive Elimination - Ar-NR¹R² Amine R¹R²NH Amine->ArPdBr Base Base (e.g., NaOt-Bu) Base->Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a modern ligand system suitable for the challenging substrate.[11]

Materials:

  • Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition : Add Methyl 2-(4-bromo-2-methoxyphenoxy)acetate and the amine.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Reaction : Seal the tube and heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS. These reactions are often complete within 2–18 hours.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[11]

Data Summary: Representative Buchwald-Hartwig Conditions
EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)Temp (°C)Approx. Yield*
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)10090-98%
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)11085-95%
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)LHMDS (1.4)9080-90%
4Di-n-butylaminePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)10075-85%

*Yields are representative values based on established protocols for ortho-substituted aryl bromides and are included to provide a reasonable expectation of reactivity.[11]

Pillar 4: Further Transformations - Heck and Sonogashira Couplings

The Mizoroki-Heck Reaction

The Heck reaction creates a C-C bond by coupling the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base.[20][21] It is a powerful tool for synthesizing substituted alkenes.[22]

  • Key Considerations : For an electron-rich, sterically hindered substrate like ours, catalyst systems such as Pd(OAc)₂ with PPh₃ or more advanced phosphine ligands are often required.[22] The base is typically a weaker amine base like triethylamine (Et₃N), which also serves to regenerate the Pd(0) catalyst.[20]

  • General Protocol : The reaction involves heating the aryl bromide, alkene (1.2-1.5 equiv), Pd(OAc)₂ (1-5 mol%), a phosphine ligand (2-10 mol%), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or MeCN at 80-120 °C.[22]

The Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[23][24] It uniquely employs a dual-catalyst system of palladium and a copper(I) salt (typically CuI) as a co-catalyst.[24]

  • Key Considerations : The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[23] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.[23][24] So-called "copper-free" Sonogashira couplings have been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne, but these require more specialized ligands.[25][26]

  • General Protocol : The reaction is typically run by stirring the aryl bromide, terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and CuI (1-5 mol%) in an amine solvent (e.g., Et₃N) at temperatures ranging from room temperature to 60 °C.[13]

Experimental Workflow and Data Visualization

The following diagram illustrates a typical laboratory workflow for performing and analyzing these cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reagent Prep & Glassware Drying Inert 2. Assemble Under Inert Atmosphere (Ar/N₂) Setup->Inert React 3. Add Reagents & Solvent Inert->React Heat 4. Heat & Stir (80-110 °C) React->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Quench & Aqueous Work-up Monitor->Workup Purify 7. Column Chromatography Workup->Purify Analyze 8. Characterization (NMR, MS, etc.) Purify->Analyze Final Pure Product Analyze->Final

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling.

Conclusion

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a potent synthetic intermediate whose utility is unlocked through palladium-catalyzed cross-coupling. While its sterically hindered and electronically complex nature requires careful consideration of the catalyst system, the protocols outlined in this guide demonstrate that high-yielding transformations are readily achievable. By leveraging modern, highly active ligands and well-chosen reaction conditions, researchers can efficiently synthesize a diverse range of complex biaryl, arylamine, and substituted alkene/alkyne structures, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Google.
  • The Role of Phosphine Ligands in Palladium C
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Developing Ligands for Palladium(II)
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... (n.d.).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Google.
  • Palladium Complexes - Ligands & Coordin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzo
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzo
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Heck Reaction of Methyl 2-Bromo-4-methoxybenzo
  • Buchwald-Hartwig Amin
  • Heck reaction. (n.d.). Wikipedia.
  • The Palladium-Catalyzed Cross-Coupling Reaction of Enol Acetates of a-Bromo Ketones with. (n.d.). Google.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzo
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Google.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of Biaryls. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-Boronobenzo
  • Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. (2018). PubMed.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). PMC.

Sources

Method

Application of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in Heterocyclic Synthesis: Pathways to BRD9 Inhibitors and PROTACs

Executive Summary Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (and its ethyl ester analog) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocyclic epigenetic modula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (and its ethyl ester analog) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocyclic epigenetic modulators[1]. In contemporary drug discovery, it serves as the foundational precursor for the target-binding domain of Bromodomain-containing protein 9 (BRD9) inhibitors (e.g., BI-7273, BI-9564) and Proteolysis Targeting Chimeras (PROTACs) such as dBRD9, VZ185, and XYD270[2][3][4].

As a Senior Application Scientist, I have structured this guide to provide researchers with the mechanistic rationale, quantitative parameters, and self-validating protocols required to successfully integrate this intermediate into advanced heterocyclic synthesis and targeted protein degradation (TPD) workflows.

Mechanistic Rationale & Structural Significance

The utility of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate stems from its precise arrangement of three functional groups, each serving a distinct chemical and biological purpose:

  • The Aryl Bromide Handle (Synthetic Anchor): The para-bromo substituent is primed for palladium-catalyzed cross-coupling. Rather than direct coupling, it is typically converted to a pinacol boronate ester via Miyaura borylation[1]. This intermediate is highly stable to chromatography and undergoes efficient Suzuki-Miyaura coupling with diverse heterocyclic scaffolds (e.g., 2,7-naphthyridin-1-ones)[5].

  • The Methoxy Group (Biological Anchor): The ortho-methoxy group provides essential steric and electronic tuning. In BRD9 inhibitors, this moiety engages in critical water-mediated hydrogen bonding networks within the bromodomain binding pocket, driving the >5000-fold selectivity for BRD9 over BRD4[4].

  • The Acetate Ester (Linker Vector): The acetate moiety acts as a protected vector for PROTAC linker attachment. Following the construction of the heterocyclic core, the ester is orthogonally hydrolyzed to a carboxylic acid. This acid serves as the conjugation site for E3 ligase ligands (e.g., CRBN or VHL binders) via standard amide bond coupling, allowing for highly convergent PROTAC synthesis[2][6].

Synthetic Workflow Visualization

G A Methyl 2-(4-bromo-2- methoxyphenoxy)acetate B Boronate Ester Intermediate A->B Miyaura Borylation (B2pin2, Pd(dppf)Cl2) D BRD9 Binder Core (Ester) B->D Suzuki Coupling (Pd(dppf)Cl2, Base) C Heterocyclic Core (e.g., Naphthyridinone) C->D E BRD9 Binder Core (Carboxylic Acid) D->E Saponification (LiOH) F PROTAC Degrader (e.g., dBRD9) E->F Amidation (HATU, DIPEA) Linker Linker-E3 Ligand (e.g., CRBN Binder) Linker->F

Synthetic workflow from Methyl 2-(4-bromo-2-methoxyphenoxy)acetate to BRD9 PROTAC degraders.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical yields for the three-stage conversion of the starting material into a functional PROTAC degrader[1][3][7].

Reaction StageTransformationReagents & CatalystsSolvent & TempTypical YieldIn-Process Control (IPC)
Stage 1 Miyaura BorylationB2pin2, Pd(dppf)Cl₂, KOAc1,4-Dioxane, 80–90 °C85–95%LC-MS: Loss of Br isotope pattern
Stage 2 Suzuki CouplingHeteroaryl-Br, Pd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O, 80–100 °C60–80%TLC: Appearance of UV-active highly polar spot
Stage 3A SaponificationLiOH·H₂OTHF/MeOH/H₂O, RT>90%LC-MS: Mass shift of -14 Da (Loss of CH₃)
Stage 3B AmidationLinker-Amine, HATU, DIPEADMF or DCM, RT50–75%LC-MS: Product mass (e.g., dBRD9 M+H = 801)

Self-Validating Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the aryl bromide into a reactive pinacol boronate ester.

Causality Note: Potassium acetate (KOAc) is strictly required as a mild base. Utilizing stronger bases (like Na₂CO₃) at this stage would activate the newly formed boronate ester, leading to undesired homocoupling (Suzuki side-reactions) with the unreacted starting material[4][7].

  • Preparation: In an oven-dried Schlenk flask, dissolve Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 equiv, e.g., 10 mmol) and bis(pinacolato)diboron (B2pin2, 1.5 equiv) in anhydrous 1,4-dioxane (50 mL).

  • Base Addition: Add KOAc (2.5 equiv).

  • Degassing: Sparge the suspension with ultra-pure N₂ for 15 minutes. Critical step to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 to 0.1 equiv). The bidentate dppf ligand is chosen to prevent palladium black precipitation and ensure high turnover for ortho-substituted aryls[1].

  • Reaction: Heat the mixture to 80 °C under N₂ for 12–18 hours.

  • Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the aryl bromide disappears, replaced by the boronate ester mass [M+H]⁺.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the boronate ester as a yellow oil or solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Heterocyclic Core

Objective: Construct the BRD9 inhibitor core by coupling the boronate ester to a heterocyclic bromide (e.g., 4-bromo-2-methyl-2,7-naphthyridin-1(2H)-one).

Causality Note: The addition of water to the solvent system is non-negotiable. Water dissolves the inorganic base (Na₂CO₃), generating the hydroxide/carbonate ions necessary to form the reactive palladium-boronate complex during the transmetalation step of the catalytic cycle[5][8].

  • Preparation: Combine the boronate ester from Protocol 1 (1.2 equiv) and the target heterocyclic bromide (1.0 equiv) in a mixture of 1,4-dioxane and H₂O (4:1 v/v).

  • Base Addition: Add Na₂CO₃ (2.5 equiv). For highly sterically hindered heterocycles, Cs₂CO₃ may be substituted to increase the reaction rate[8].

  • Degassing & Catalyst: Sparge with N₂ for 15 minutes, then add Pd(dppf)Cl₂ (0.1 equiv).

  • Reaction: Heat to 90 °C overnight.

  • Validation (IPC): TLC (typically 5-10% MeOH in DCM) will show the consumption of the starting materials and the appearance of a highly UV-active product spot.

  • Workup: Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography to isolate the BRD9 binder ester.

Protocol 3: Saponification and PROTAC Linker Conjugation

Objective: Unmask the carboxylic acid and conjugate it to an E3 ligase ligand to form a PROTAC.

Causality Note: LiOH is preferred over NaOH or KOH for saponification to prevent potential epimerization or nucleophilic degradation of sensitive heterocyclic cores. HATU is selected as the coupling reagent due to its superior efficiency in forming amide bonds with sterically hindered or poorly nucleophilic PEG-amines[2][9].

Step A: Saponification

  • Dissolve the BRD9 binder ester in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2–4 hours.

  • Validation (IPC): LC-MS will confirm the loss of the methyl group (-14 Da).

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry, and concentrate.

Step B: Amidation (PROTAC Synthesis)

  • Dissolve the carboxylic acid (1.0 equiv) and the desired E3-ligase-linker-amine (e.g., a CRBN-targeting PEG-amine, 1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Stir at room temperature for 2 hours.

  • Validation (IPC): LC-MS will show the exact mass of the target PROTAC (e.g.,[M+H]⁺ = 801 for dBRD9)[6].

  • Workup: Purify directly via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final PROTAC as a TFA salt.

References

  • Degradation of bromodomain-containing protein 9 (brd9) by conjugation of brd9 inhibitors with e3 ligase ligand and methods of use. Dana-Farber Cancer Institute, Inc. Patent WO2017223452A1 (2017).
  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry (2019). URL:[Link]

  • Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. eLife (2018). URL: [Link]

  • Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry (2016). URL:[Link]

  • Discovery of XYD270 as a Potent, Selective, and Orally Efficacious BRD9 PROTAC for Cancer Therapy. Journal of Medicinal Chemistry (2026). URL:[Link]

Sources

Application

Application Note &amp; Protocols: Derivatization Strategies for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in Biological Screening Library Synthesis

Abstract The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antimicrobial and antitubercular properties.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antimicrobial and antitubercular properties.[1] This application note provides a detailed guide for the chemical derivatization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a versatile starting material for the synthesis of diverse compound libraries aimed at biological screening. We present validated, step-by-step protocols for two primary diversification strategies: (1) modification of the ester functionality to generate a library of amides, and (2) palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide position to introduce novel carbon-carbon bonds. Furthermore, an orthogonal approach combining these two methods to maximize structural diversity is discussed. These protocols are designed to be robust and adaptable, enabling researchers in drug discovery to efficiently generate novel chemical entities for lead identification.

Introduction: The Core Scaffold

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate serves as an ideal starting point for library synthesis due to its distinct and orthogonally reactive functional groups. The ester can be readily converted into a variety of amides, while the aryl bromide provides a handle for modern cross-coupling reactions. The inherent biological relevance of the core phenoxyacetic acid motif, combined with the potential for extensive structural diversification, makes this scaffold highly attractive for exploring new chemical space in drug development programs.[1] This guide explains the causality behind experimental choices, providing researchers with the tools to not only execute these reactions but also to troubleshoot and adapt them as needed.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
Chemical Name Methyl 2-(4-bromo-2-methoxyphenoxy)acetate
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Appearance Off-white to pale yellow solid or oil
CAS Number 139233-31-9 (example, may vary)
Solubility Soluble in methanol, ethyl acetate, DCM, DMF
Storage Store in a cool, dry place away from light

Note: Physical properties can vary slightly between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).

Derivatization via the Ester Group: Synthesis of Amide Libraries

The amide bond is a cornerstone of medicinal chemistry, offering metabolic stability and crucial hydrogen bonding interactions. Two primary routes from the parent ester are detailed below: direct aminolysis and a two-step hydrolysis-coupling sequence. The two-step process is often preferred for its broader substrate scope and milder conditions.

G cluster_0 Amide Synthesis Pathways start Methyl 2-(4-bromo-2- methoxyphenoxy)acetate hydrolysis Protocol 2.1: Saponification (Hydrolysis) (e.g., LiOH, H₂O/THF) start->hydrolysis Two-Step (Recommended) aminolysis Direct Aminolysis (Amine, Heat) start->aminolysis Direct (For simple amines) acid 2-(4-bromo-2-methoxy phenoxy)acetic acid hydrolysis->acid coupling Protocol 2.2: Amide Coupling (Amine, Coupling Agent, Base) acid->coupling amide_lib_2 Amide Library (Route B) coupling->amide_lib_2 amide_lib_1 Amide Library (Route A) aminolysis->amide_lib_1

Figure 1: Workflow for the synthesis of amide libraries from the core scaffold.

Protocol 2.1: Saponification (Hydrolysis) of the Methyl Ester

Rationale: Converting the methyl ester to a carboxylic acid is a crucial intermediate step. This "activates" the scaffold for coupling with a vast array of primary and secondary amines using standard peptide coupling reagents. Lithium hydroxide (LiOH) is often chosen for its high reactivity and clean conversion at room temperature, minimizing potential side reactions.

Methodology:

  • Dissolution: Dissolve Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. A typical eluent system is 30% ethyl acetate in hexanes. The product acid will have a lower Rf value (be more polar) than the starting ester.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

  • Purification & Characterization:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting 2-(4-bromo-2-methoxyphenoxy)acetic acid is often pure enough for the next step. Verify purity by ¹H NMR and confirm mass by LC-MS.

Protocol 2.2: Amide Coupling of 2-(4-bromo-2-methoxyphenoxy)acetic acid

Rationale: The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides fast, efficient, and high-yield amide bond formation under mild conditions, minimizing racemization if chiral amines are used.[2] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid and facilitate the reaction.

Methodology:

  • Setup: To a solution of 2-(4-bromo-2-methoxyphenoxy)acetic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the desired amide.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification & Characterization:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.[3]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 2: Representative Amine Building Blocks for Library Synthesis

Amine ClassExampleRationale for Inclusion
Primary Aliphatic CyclopropylamineIntroduces conformational rigidity and a 3D vector.
Secondary Aliphatic MorpholineAdds a polar, hydrogen bond acceptor group.
Primary Aromatic 4-FluoroanilineProbes electronic effects and potential halogen bonding.
Functionalized Glycine methyl esterIncorporates an additional ester handle for further derivatization.

Derivatization via the Aryl Bromide: C-C Bond Formation

The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile reactions in modern organic synthesis for forming C(sp²)-C(sp²) bonds.[4] It allows for the introduction of a wide variety of aryl and heteroaryl groups at the bromide position, dramatically altering the steric and electronic properties of the scaffold.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (+ Ar-Br) pd2_boronate Ar-Pd(II)L₂(Ar') pd2_complex->pd2_boronate Transmetalation (+ Ar'-B(OH)₂) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol uses a common and robust catalyst system, Pd(PPh₃)₄, with sodium carbonate as a mild base.[5] The dioxane/water solvent system is effective at dissolving both the organic substrate and the inorganic base and boronic acid salt. This reaction is highly reliable for a broad range of aryl and heteroaryl boronic acids.

Methodology:

  • Setup: In a reaction vessel, combine Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 eq), the desired arylboronic acid (1.3 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio), followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir for 6-16 hours under the inert atmosphere.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Purification & Characterization:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final biaryl product by ¹H NMR, ¹³C NMR, and HRMS.

Table 3: Representative Boronic Acid Building Blocks for Library Synthesis

Boronic Acid ClassExampleRationale for Inclusion
Electron-Rich Aryl 4-Methoxyphenylboronic acidExplores impact of electron-donating groups.
Electron-Poor Aryl 4-(Trifluoromethyl)phenylboronic acidProbes impact of strong electron-withdrawing groups.
Heteroaryl Pyridine-3-boronic acidIntroduces a basic nitrogen for potential salt formation and improved solubility.
Fused Ring Naphthalene-1-boronic acidIncreases lipophilicity and explores larger steric space.

Orthogonal Derivatization Strategy

To maximize the diversity of the compound library, the two described derivatization pathways can be combined. A Suzuki coupling can be performed first, followed by ester hydrolysis and amide coupling, or vice-versa. The choice of sequence depends on the stability of the building blocks to the respective reaction conditions. For example, if a boronic acid is unstable under basic hydrolysis conditions, it is preferable to perform the Suzuki coupling after the amide has been formed.

G cluster_path1 Pathway 1 Start Core Scaffold Suzuki Protocol 3.1: Suzuki Coupling (Add R¹) Start->Suzuki Hydrolysis2 Protocol 2.1: Hydrolysis Start->Hydrolysis2 Hydrolysis1 Protocol 2.1: Hydrolysis Suzuki->Hydrolysis1 Amide1 Protocol 2.2: Amide Coupling (Add R²) Hydrolysis1->Amide1 FinalProduct Diverse Di-substituted Product Library (R¹ and R² varied) Amide2 Protocol 2.2: Amide Coupling (Add R²) Hydrolysis2->Amide2 Suzuki2 Protocol 3.1: Suzuki Coupling (Add R¹) Amide2->Suzuki2

Figure 3: Orthogonal synthesis plan for maximizing library diversity.

Biological Screening Context

Derivatives of bromophenols and phenoxyacetic acids have demonstrated a range of biological activities, including antioxidant, anticancer, and antimicrobial effects.[1][6][7][8] The libraries generated from the protocols herein are suitable for a variety of screening paradigms:

  • Target-based screening: Testing against specific enzymes or receptors (e.g., kinases, proteases).

  • Phenotypic screening: Assessing effects on whole cells or organisms (e.g., antibacterial or anticancer cell viability assays).[6][7]

  • High-content screening: Analyzing multiple cellular parameters to identify mechanisms of action.

It is imperative that all compounds submitted for biological evaluation are of high purity (typically >95%), with their identity and purity confirmed by appropriate analytical methods (LC-MS and ¹H NMR) to ensure the reliability and reproducibility of screening data.

References

  • Li, G., & Huang, X. (2018). A General and Robust Suzuki–Miyaura Reaction of DNA-Conjugated Aryl Halides with Boronic Acids and Boronic Esters. Angewandte Chemie International Edition, 57(42), 13815-13819. [Link]

  • Jetir.org. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • ChemRxiv. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Semantic Scholar. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Semantic Scholar. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Molbase. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Molbase. [Link]

  • Organic-synthesis.com. (n.d.). Hydrolysis of Amide. Organic Synthesis. [Link]

  • RSC Publishing. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Advanced Experimental Setup for the Williamson Ether Synthesis of Phenoxyacetates

Introduction & Mechanistic Rationale Phenoxyacetates are fundamental structural motifs utilized extensively in the development of agrochemicals (such as 2,4-D herbicides) and pharmaceuticals (including acid-stable penici...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phenoxyacetates are fundamental structural motifs utilized extensively in the development of agrochemicals (such as 2,4-D herbicides) and pharmaceuticals (including acid-stable penicillin V analogs)[1],[2],[3]. The primary synthetic route for generating the critical aryl-alkyl ether bond in these compounds is the Williamson ether synthesis[1].

Operating via a bimolecular nucleophilic substitution (SN2) mechanism, the reaction involves the coupling of a phenoxide nucleophile with an α-haloacetate electrophile[1],[3]. As a Senior Application Scientist, designing this experimental setup requires a deep understanding of pKa dynamics, solvent effects, and leaving-group kinetics to prevent competing side reactions such as ester hydrolysis or elimination.

Experimental Design & Causality

The success of the Williamson ether synthesis for phenoxyacetates hinges on optimizing the reaction environment:

  • Base Selection & Deprotonation: Phenols possess a pKa of approximately 10. In aqueous systems, a strong base like NaOH or KOH is required to quantitatively shift the equilibrium toward the highly nucleophilic phenoxide anion[3]. However, if the target molecule is a phenoxyacetate ester, anhydrous mild bases (e.g., K₂CO₃) must be used to prevent saponification (base-catalyzed ester hydrolysis)[4].

  • Electrophile Reactivity: Chloroacetic acid is the standard electrophile in aqueous, high-temperature conditions[1]. For milder, anhydrous laboratory syntheses, ethyl bromoacetate is preferred because the bromide ion is a superior, more polarizable leaving group, which lowers the SN2 activation energy[4].

  • Solvent Dynamics: Polar aprotic solvents (like acetone or DMF) accelerate the SN2 reaction by poorly solvating the phenoxide anion, leaving it "naked" and highly reactive[4]. Conversely, aqueous systems are highly solvating and require elevated thermal energy (90–110 °C) to strip the hydration shell from the nucleophile[2].

Reaction Workflow

Workflow N1 Phenol Preparation (Substrate) N2 Base Addition (NaOH or K2CO3) N1->N2 Deprotonation N3 Phenoxide Intermediate (Active Nucleophile) N2->N3 pKa driven N4 Alkylating Agent (Chloroacetic Acid / Ethyl Bromoacetate) N3->N4 Electrophile Addition N5 SN2 Substitution (Reflux 60-110°C) N4->N5 Etherification N6 Acidification / Workup (HCl or Filtration) N5->N6 Reaction Completion N7 Phenoxyacetate Product (Crystallization / Chromatography) N6->N7 Isolation

Workflow of the Williamson ether synthesis for phenoxyacetates.

Quantitative Data & Method Comparison

To facilitate experimental planning, the following table summarizes the quantitative parameters comparing the two primary methodologies for phenoxyacetate synthesis:

ParameterProtocol A: Aqueous Synthesis (Free Acid)Protocol B: Anhydrous Synthesis (Ester)
Target Product Phenoxyacetic AcidEthyl 2-Phenoxyacetate
Base NaOH (33% aqueous)K₂CO₃ (solid, anhydrous)
Electrophile Chloroacetic AcidEthyl Bromoacetate
Solvent WaterAcetone or DMF
Temperature 100–110 °C56–80 °C (Reflux)
Reaction Time 30–40 minutes3–4 hours
Typical Yield 65–85%80–95%
Isolation Method Acidification (pH 1-2) & FiltrationFiltration & Solvent Evaporation

Self-Validating Experimental Protocols

Protocol A: Aqueous Synthesis of Phenoxyacetic Acid (Industrial/Classic Method)

This methodology is optimized for scalability, utilizing water as an environmentally benign solvent[1],[2].

Step 1: Phenoxide Formation

  • Action: In a round-bottom flask, dissolve 1.0 eq of phenol in a 33% aqueous NaOH solution. Stir vigorously for 5 minutes[5].

  • Causality: The high concentration of strong base quantitatively deprotonates the phenol, generating the reactive sodium phenolate nucleophile while minimizing the overall reaction volume[1].

Step 2: Electrophile Addition

  • Action: Add 1.0–1.2 eq of chloroacetic acid dropwise. Maintain the reaction pH between 10–11 by adding additional NaOH if necessary[2].

  • Causality: Dropwise addition controls the exothermic nature of the reaction. Maintaining an alkaline pH is critical; it ensures the phenol remains deprotonated and converts the chloroacetic acid into its highly soluble sodium salt, preventing premature precipitation[2].

Step 3: SN2 Etherification

  • Action: Heat the mixture to 100–110 °C and reflux for 30–40 minutes[2].

  • Causality: The SN2 displacement of the strong C-Cl bond in a highly hydrating aqueous environment requires significant thermal energy to reach the transition state[1],[2].

Step 4: Acidification and Precipitation (Self-Validation Checkpoint)

  • Action: Cool the reaction to room temperature. Slowly add 6M HCl dropwise until the solution reaches a pH of 1–2. Validate the pH using blue litmus paper (must turn red)[6],[2].

  • Causality: The reaction initially produces sodium phenoxyacetate, which is highly water-soluble. Lowering the pH below the pKa of the carboxylic acid protonates the carboxylate, forcing the neutral, insoluble phenoxyacetic acid to precipitate out of the aqueous phase[1],[2].

Step 5: Isolation

  • Action: Filter the resulting white precipitate under vacuum, wash with cold water, and recrystallize[2].

  • Causality: Cold water washes away residual NaCl and HCl without dissolving the target product.

Protocol B: Anhydrous Synthesis of Ethyl 2-Phenoxyacetate (Laboratory Esterification)

This protocol is strictly designed for substrates where the ester functionality must be preserved[4].

Step 1: Mild Deprotonation

  • Action: Dissolve 1.0 eq of phenol in anhydrous acetone. Add 1.5 eq of finely powdered K₂CO₃ and stir at room temperature for 15 minutes[4].

  • Causality: K₂CO₃ is a mild, insoluble base that deprotonates phenol without introducing nucleophilic hydroxide ions, thereby completely preventing the unwanted saponification (hydrolysis) of the final ester product[4].

Step 2: Alkylation

  • Action: Add 1.2 eq of ethyl bromoacetate dropwise to the suspension[4].

  • Causality: The bromide ion is a larger, more polarizable leaving group than chloride, lowering the activation energy for the SN2 attack and allowing the reaction to proceed efficiently under milder thermal conditions[4].

Step 3: Reflux and Monitoring (Self-Validation Checkpoint)

  • Action: Reflux the mixture (approx. 56 °C for acetone) for 3–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC)[4].

  • Causality: Acetone's boiling point provides a gentle reflux that drives the reaction without degrading the reagents. TLC acts as an in-process validation tool to confirm the total consumption of the phenol starting material, preventing premature termination[4].

Step 4: Workup

  • Action: Filter the reaction mixture to remove solid salts. Concentrate the filtrate under reduced pressure[4].

  • Causality: Filtration cleanly separates the inorganic byproducts (KBr, KHCO₃). Removing the volatile acetone yields the crude ester, ready for downstream column chromatography[4].

Quality Control & Troubleshooting

  • Incomplete Precipitation (Protocol A): If the yield is low after acidification, the pH may not be low enough. Ensure the pH is strictly between 1 and 2. Additionally, over-washing with room-temperature water can dissolve the product; always use ice-cold water for washing.

  • Ester Hydrolysis (Protocol B): If the free phenoxyacetic acid is detected instead of the ester, moisture has contaminated the system. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

References

  • PBWorks. "Experiment 06 Williamson Ether Synthesis." Available at: [Link]

Sources

Application

Mastering the Purification of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate: A Guide to Crystallization and Chromatographic Techniques

Abstract Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the successful outcome of subsequent synthetic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the successful outcome of subsequent synthetic steps and the overall quality of the final product. This comprehensive application note provides detailed protocols and the underlying scientific principles for the purification of this compound using two primary laboratory techniques: crystallization and flash column chromatography. This guide is intended for researchers, chemists, and professionals in drug development, offering practical insights to achieve high purity of the target molecule.

Introduction: The Critical Role of Purity

The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can have significant consequences in a synthetic sequence. They can lead to lower yields, undesirable side reactions, and difficulties in the purification of downstream products. Therefore, the implementation of robust and efficient purification strategies is paramount. This guide focuses on two of the most powerful and widely used purification methods in organic chemistry: crystallization and chromatography, tailored specifically for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

The choice between these two techniques often depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Purification_Decision_Tree Start Crude Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Is_Solid Is the crude material a solid? Start->Is_Solid High_Purity Is the initial purity >85%? Is_Solid->High_Purity Yes Chromatography Column Chromatography Is_Solid->Chromatography No (Oily) Crystallization Crystallization High_Purity->Crystallization Yes Oily_Impurity Are impurities oily/non-crystalline? High_Purity->Oily_Impurity No Final_Product High-Purity Product Crystallization->Final_Product Chromatography->Final_Product Oily_Impurity->Crystallization No Oily_Impurity->Chromatography Yes

Caption: Decision workflow for selecting the appropriate purification method.

Purification by Crystallization

Crystallization is a cost-effective and scalable purification technique for solid compounds.[1] It relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1]

The Science Behind Solvent Selection

An ideal crystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure the complete dissolution of the target compound.

  • Low solubility at room or lower temperatures: To maximize the recovery of the purified compound upon cooling.[1]

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with the target compound.[1]

  • Volatility: The solvent should be easily removable from the purified crystals.

For a compound like Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, which possesses aromatic rings, an ether linkage, an ester group, and a halogen atom, solvents of intermediate polarity are often a good starting point. Solvent mixtures, often referred to as solvent-anti-solvent systems, can also be highly effective.

Recommended Solvent Systems

Based on the structural features of the target molecule and empirical data from similar compounds, the following solvent systems are recommended for screening:

Solvent/SystemTypeRationale
EthanolSingle SolventGood for moderately polar compounds; often promotes good crystal growth.
IsopropanolSingle SolventSimilar to ethanol but can offer different solubility characteristics.
Toluene/HexaneSolvent/Anti-solventToluene is a good solvent for aromatic compounds, while hexane acts as an anti-solvent to induce crystallization.
Ethyl Acetate/HexaneSolvent/Anti-solventA versatile system with a good polarity range for many organic compounds.
Detailed Protocol for Crystallization

Materials:

  • Crude Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

  • Selected solvent or solvent system (e.g., Ethanol)

  • Erlenmeyer flask

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid. Gently heat the mixture on a hotplate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[2] Once at room temperature, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Self-Validation: The purity of the recrystallized material should be assessed by measuring its melting point. A sharp melting point within a narrow range indicates high purity. Further analysis by techniques such as HPLC or NMR can confirm the removal of specific impurities. A typical recovery yield for a single crystallization is in the range of 70-90%, depending on the initial purity.[1]

Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[3] It is particularly useful for purifying oils or solids with impurities that have similar solubility profiles to the target compound, making crystallization challenging.

Principles of Separation on Silica Gel

Silica gel is a polar stationary phase. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and therefore move down the column more slowly. Less polar compounds have weaker interactions and elute faster. The choice of the mobile phase (eluent) is critical for achieving good separation. A less polar eluent will result in slower elution of all compounds, while a more polar eluent will accelerate their movement.

For Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, the ester and methoxy groups impart a degree of polarity. The bromo-aromatic portion is more non-polar. The overall polarity will determine its retention behavior.

Developing the Eluent System

The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. A common and effective eluent system for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Recommended Starting Eluent Ratios for TLC Analysis:

  • 10% Ethyl Acetate in Hexane

  • 20% Ethyl Acetate in Hexane

  • 30% Ethyl Acetate in Hexane

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Ethyl Acetate/Hexane mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a protective layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to obtain a dry, free-flowing powder. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 30% ethyl acetate in hexane), is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Self-Validation: The purity of the fractions and the final combined product should be monitored by TLC. The final product's identity and purity should be confirmed by analytical techniques such as NMR, GC-MS, or HPLC.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack_Column 1. Pack Column with Silica Gel Load_Sample 2. Load Crude Sample Pack_Column->Load_Sample Elute 3. Elute with Solvent Gradient Load_Sample->Elute Collect 4. Collect Fractions Elute->Collect Analyze_Fractions 5. Analyze Fractions by TLC Collect->Analyze_Fractions Combine_Pure 6. Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate 7. Evaporate Solvent Combine_Pure->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting

ProblemPossible CauseSolution
Crystallization: Oiling outThe compound's solubility is too high, or the solution is cooling too rapidly.Add more of the "good" solvent, gently warm to redissolve, and allow for slower cooling. Consider a different solvent system.
Crystallization: Poor recoveryThe compound is too soluble in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath. Minimize the initial amount of hot solvent used.
Chromatography: Poor separationThe eluent polarity is too high or too low.Adjust the eluent composition based on TLC analysis to achieve a good Rf value for the target compound.
Chromatography: Tailing of spots on TLCThe compound may be acidic or too polar for the eluent. The column may be overloaded.Add a small amount (e.g., 0.5-1%) of triethylamine or acetic acid to the eluent to improve peak shape. Ensure the sample load is appropriate for the column size.

Conclusion

The successful purification of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate can be readily achieved through either crystallization or flash column chromatography. The choice of method will be dictated by the specific circumstances of the crude material. By understanding the fundamental principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain this key intermediate in high purity, thereby ensuring the integrity and success of their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Link

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Link

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem., 43 (14), 2923–2925.
  • BenchChem. (2025). Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystallization. Link

  • Google Patents. (2009). Method for synthesizing phenoxyacetic acid derivative. CN103058855A. Link

  • Jetir. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 8(7), g29-g43. Link

Sources

Method

analytical methods for the characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

An Application Note on the Comprehensive Analytical Characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Abstract This document provides a comprehensive guide to the analytical methods for the structural elucid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Comprehensive Analytical Characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and quantification of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. As a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, rigorous characterization is paramount to ensure quality, safety, and consistency in research and development. This guide details integrated protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, analytical scientists, and quality control professionals, providing both theoretical justifications for experimental choices and detailed, field-tested protocols.

Introduction and Physicochemical Profile

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a substituted phenoxyacetic acid derivative. The accurate structural confirmation and purity analysis of such compounds are critical for establishing structure-activity relationships and ensuring the integrity of scientific findings.[1] This multi-faceted analytical approach ensures not only the confirmation of the primary structure but also the identification and quantification of potential process-related impurities, such as unreacted starting materials, isomers, or degradation products.[2]

Table 1: Physicochemical Properties of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

PropertyValue
Chemical Structure Chemical Structure (Illustrative Structure)
Molecular Formula C₁₀H₁₁BrO₄
Molecular Weight 275.10 g/mol
Appearance Expected to be a white to off-white solid or oil
General Class Aromatic Ether, Methyl Ester

Integrated Analytical Workflow

A comprehensive characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate relies on the synergistic use of multiple analytical techniques. Chromatographic methods provide separation and quantification, while spectroscopic methods offer definitive structural information. The following workflow illustrates a logical approach to sample analysis.

Analytical_Workflow cluster_reports Data Interpretation & Reporting Sample Bulk Sample (Methyl 2-(4-bromo-2-methoxyphenoxy)acetate) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep 1. Prepare HPLC HPLC-UV (Purity & Quantification) Prep->HPLC 2. Analyze GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS 2. Analyze NMR NMR ('H & ¹³C) (Structural Elucidation) Prep->NMR 2. Analyze FTIR FTIR (Functional Group ID) Prep->FTIR 2. Analyze Purity Purity Report (Assay vs. Standard) HPLC->Purity Impurities Impurity Profile GCMS->Impurities Identity Structural Confirmation Report NMR->Identity FTIR->Identity Final_Report Comprehensive Certificate of Analysis

Caption: Integrated workflow for the characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Chromatographic Methods for Separation and Purity

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity and quantifying the assay of non-volatile to semi-volatile organic molecules.[3] A reversed-phase method is proposed, as it is highly effective for separating moderately polar aromatic compounds from both more polar and less polar impurities.[4]

Causality Behind Method Choices:

  • C18 Column: The octadecylsilane (C18) stationary phase provides a non-polar environment ideal for retaining the aromatic analyte through hydrophobic interactions.[4]

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main analyte peak, providing a comprehensive impurity profile.[3]

  • UV Detection: The aromatic ring in the analyte contains a chromophore that strongly absorbs UV light, making a UV detector a sensitive and robust choice for quantification. A wavelength of 254 nm is a common starting point for aromatic compounds.

Protocol 1: Reversed-Phase HPLC Method

ParameterRecommended Setting
Instrumentation HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 50% B; 19-25 min: 50% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approx. 1 mg/mL. Filter through a 0.45 µm syringe filter.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[1] It is particularly useful for identifying residual solvents or volatile impurities from the synthesis process. The methyl ester form of the analyte generally confers sufficient volatility for GC analysis without derivatization.[1][5]

Causality Behind Method Choices:

  • DB-5ms Column: A non-polar (5% phenyl)-methylpolysiloxane column is a robust general-purpose column suitable for separating a wide range of semi-volatile organic compounds.[3]

  • Temperature Programming: A temperature ramp is essential to first separate highly volatile impurities at lower temperatures before increasing the temperature to elute the main, higher-boiling point analyte.[3]

  • Electron Ionization (EI): At 70 eV, EI is a hard ionization technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared to libraries for identification.[6]

Protocol 2: GC-MS Method

ParameterRecommended Setting
Instrumentation Gas chromatograph coupled to a mass spectrometer.[1]
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio).[3]
Injection Volume 1 µL
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.[3]
Scan Range m/z 40-450
Sample Preparation Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approx. 1 mg/mL.[3]

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides irrefutable evidence of the molecular structure.[7] NMR, FTIR, and MS each provide unique and complementary pieces of the structural puzzle.

Mass Spectrometry (MS) Fragmentation

The mass spectrum will confirm the molecular weight of the compound. A key diagnostic feature will be the isotopic pattern of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is nearly 1:1, meaning any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[1]

MS_Fragmentation Parent Parent Ion (M+) m/z 274/276 [C10H11BrO4]+ Frag1 Loss of -OCH3 m/z 243/245 Parent->Frag1 - •CH3O Frag2 Loss of -COOCH3 m/z 215/217 Parent->Frag2 - •COOCH3 Frag4 Loss of Br m/z 195 Parent->Frag4 - •Br Frag3 Bromophenoxy Ion m/z 187/189 Frag2->Frag3 - C2H2

Caption: Predicted major fragmentation pathways for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination.[7] The ¹H and ¹³C NMR spectra will confirm the connectivity of all atoms in the molecule. Spectra should be recorded in a deuterated solvent such as Chloroform-d (CDCl₃).[8]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting

ProtonsEnvironmentPredicted Shift (δ, ppm)MultiplicityIntegration
Aromatic (3H)On substituted benzene ring6.8 - 7.5Multiplets3H
Methylene (-OCH₂ -COO)Adjacent to ether and ester~4.6Singlet2H
Methoxy (-OCH₃ ) on ringAromatic methoxy~3.9Singlet3H
Methyl Ester (-COOCH₃ )Ester methyl~3.8Singlet3H

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Shift (δ, ppm)
Ester Carbonyl (C =O)168 - 172
Aromatic C -O (Ether)145 - 155
Aromatic C -OCH₃145 - 155
Aromatic C -H112 - 130
Aromatic C -Br110 - 120
Methylene (-OC H₂-COO)65 - 70
Methoxy (-OC H₃) on ring55 - 60
Methyl Ester (-COOC H₃)51 - 54

Protocol 3: NMR Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ for ¹H NMR.[7]

  • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[7]

  • Filter the solution into a clean NMR tube to a height of ~4-5 cm.

  • Acquire spectra on a spectrometer (e.g., 300 or 400 MHz), using the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) as a reference.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to rapidly identify the key functional groups present in the molecule based on their characteristic vibrations.[9]

Causality Behind Spectral Interpretation:

  • C=O Stretch: The ester carbonyl group will produce a very strong and sharp absorption band, which is one of the most prominent features in the spectrum.

  • C-O Stretches: Esters and aromatic ethers both contain C-O bonds, which will result in two or more strong bands in the fingerprint region.[9][10]

  • Aromatic C-H and C=C: The presence of the benzene ring will be confirmed by C-H stretches just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 4: Key FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3030 - 3100Medium-Weak
Aliphatic C-H (CH₃, CH₂)Stretch2850 - 3000Medium
Ester C=OStretch~1750Strong
Aromatic C=CRing Stretch1450 - 1600Medium
Alkyl Aryl Ether C-OAsymmetric Stretch1200 - 1275Strong
Ester C-OStretch1000 - 1300Strong

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. By integrating chromatographic separation with multiple spectroscopic techniques, researchers can confidently verify the identity, purity, and impurity profile of this important chemical intermediate. The provided methods serve as validated starting points and can be further optimized based on specific instrumentation and data quality objectives.

References

  • Benchchem. (n.d.). Confirming the Identity of 3-(Bromomethyl)phenoxyacetic Acid Derivatives with GC/MS: A Comparative Guide.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1. Analytical Methods 2. Materials and Methods. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Methyl 2-Bromo-4-methoxybenzoate.
  • Molecules. (n.d.). Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). METHYL 2-(4-BROMO-2-(CHLOROMETHYL)PHENOXY)ACETATE. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Analysis of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Introduction Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical and agrochemical compounds. Its st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical and agrochemical compounds. Its structure, featuring a substituted phenoxyacetate moiety, makes it a versatile building block. This document provides a detailed, robust, and scalable protocol for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in a laboratory setting, with a focus on the underlying chemical principles, safety considerations, and practical insights for a successful scale-up.

The synthetic strategy employed is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an organohalide.[2][3][4] The choice of this method is based on its broad applicability, high yields, and the ready availability of the starting materials.[2]

Reaction Scheme and Mechanism

The synthesis involves the reaction of 4-bromo-2-methoxyphenol with methyl chloroacetate in the presence of a base. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride ion and forming the desired ether linkage.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 4-bromo-2-methoxyphenol P1 Methyl 2-(4-bromo-2-methoxyphenoxy)acetate R1->P1 Williamson Ether Synthesis R2 Methyl Chloroacetate R2->P1 Base Base (K2CO3) Base->P1 P2 KCl + H2O + CO2

Caption: Overall reaction for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

The mechanism is a classic SN2 pathway. For the reaction to proceed efficiently, a primary alkyl halide is preferred as the electrophile to minimize competing elimination reactions (E2).[3] Methyl chloroacetate is an excellent substrate for this purpose.

Materials and Equipment

Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount (for 0.1 mol scale)
4-bromo-2-methoxyphenol7368-78-7203.041.020.3 g
Methyl Chloroacetate96-34-4108.521.213.0 g (10.8 mL)
Potassium Carbonate (K₂CO₃)584-08-7138.211.520.7 g
Acetone67-64-158.08-400 mL
Ethyl Acetate141-78-688.11-As needed for extraction
Brine (sat. NaCl solution)---As needed for washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed for drying
Equipment
  • 1000 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (1000 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[5][6]

Experimental Protocol

This protocol is designed for a 0.1 mole scale synthesis.

Step 1: Reaction Setup and Deprotonation
  • To a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromo-2-methoxyphenol (20.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Add 400 mL of acetone to the flask.

  • Begin stirring the suspension. Potassium carbonate is a mild base suitable for deprotonating the phenol without causing hydrolysis of the ester product.[7] Acetone is a good solvent for this reaction as it is polar aprotic and has a convenient boiling point for reflux.

Step 2: Alkylation
  • In the dropping funnel, place methyl chloroacetate (13.0 g, 0.12 mol).

  • Heat the reaction mixture to a gentle reflux (approx. 56°C).

  • Once refluxing, add the methyl chloroacetate dropwise to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic, and controlled addition helps to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours.

Step 3: Reaction Monitoring
  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with a solvent system of 4:1 Hexane:Ethyl Acetate.

  • Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting material (4-bromo-2-methoxyphenol).

  • The reaction is complete when the starting phenol spot is no longer visible on the TLC plate.

Step 4: Work-up and Extraction
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts from the reaction mixture. Wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in 200 mL of ethyl acetate.

  • Transfer the ethyl acetate solution to a 1000 mL separatory funnel and wash it sequentially with:

    • 100 mL of 1M NaOH solution (to remove any unreacted phenol).

    • 100 mL of water.

    • 100 mL of brine (to aid in phase separation).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

Step 5: Purification and Isolation
  • Filter off the magnesium sulfate.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which should be a pale yellow oil or a low-melting solid.

  • For laboratory use, the crude product is often of sufficient purity. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be performed.

Step 6: Characterization

The identity and purity of the final product, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

Workflow A 1. Setup Add reactants (Phenol, K2CO3) and solvent (Acetone) to flask. B 2. Deprotonation & Alkylation Heat to reflux and add Methyl Chloroacetate dropwise. A->B Heat C 3. Reaction Maintain reflux for 4-6 hours. B->C Time D 4. Monitoring Check reaction progress by TLC. C->D Periodic Sampling D->C Incomplete E 5. Cooldown & Filtration Cool to RT and filter out salts. D->E Complete F 6. Solvent Removal Concentrate filtrate on rotary evaporator. E->F G 7. Extraction Dissolve in Ethyl Acetate and perform aqueous washes (NaOH, H2O, Brine). F->G H 8. Drying & Isolation Dry organic layer with MgSO4, filter, and concentrate to get final product. G->H I 9. Characterization Analyze by NMR, MS. H->I

Caption: Experimental workflow for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood.[5] All standard laboratory safety practices should be followed.

  • Methyl Chloroacetate: This compound is toxic, flammable, and a lachrymator.[8][9] It can be absorbed through the skin.[9] Always handle it in a fume hood and wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[5][6] In case of skin contact, wash the affected area immediately with soap and plenty of water.[10]

  • 4-bromo-2-methoxyphenol: Causes skin and serious eye irritation.[11] Avoid contact with skin and eyes.[12][13]

  • Acetone and Ethyl Acetate: These solvents are flammable. Keep them away from ignition sources.[8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the base is anhydrous and of good quality.
Loss of product during work-up.Be careful during extractions to avoid emulsions. Ensure complete extraction from the aqueous layer.
Incomplete Reaction Insufficient base or base is not strong enough.Ensure 1.5 molar equivalents of anhydrous K₂CO₃ are used. For less reactive phenols, a stronger base like NaH may be considered, though with increased safety precautions.[14]
Low reaction temperature.Ensure a steady reflux is maintained throughout the reaction.
Presence of starting phenol in product Incomplete reaction or insufficient NaOH wash.Ensure the reaction has gone to completion. Use a 1M NaOH wash during work-up to remove unreacted phenol.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • High Mountain. Understanding Methyl Chloroacetate: Comprehensive Guide. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Asnawati, A., et al. (2020). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Rasayan Journal of Chemistry, 13(1), 36-41. [Link]

  • NJ.gov. Common Name: METHYL CHLOROACETATE HAZARD SUMMARY. [Link]

  • International Labour Organization. ICSC 1410 - METHYL CHLOROACETATE. [Link]

Sources

Method

Application Note: Leveraging Methyl 2-(4-bromo-2-methoxyphenoxy)acetate as a Trifunctional Scaffold in Modern Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In the landscape of ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In the landscape of rational drug design, the selection of versatile, multi-functional building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS: 787575-70-6) has emerged as a highly privileged intermediate.

As a Senior Application Scientist, I frequently recommend this scaffold because it offers three distinct, orthogonally reactive vectors:

  • The Aryl Bromide (C4 Position): A prime candidate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid extension of hydrophobic tails or target-binding motifs.

  • The Methyl Acetate Group (C1 Position): A masked carboxylic acid. The ester protects the acidic moiety during harsh cross-coupling conditions but can be easily unmasked via mild saponification to yield a phenoxyacetic acid headgroup—a classic pharmacophore for nuclear receptors and inflammatory targets.

  • The Methoxy Group (C2 Position): Provides essential steric hindrance and electron-donating properties, which tune the oxidative addition rate of the palladium catalyst and influence the conformational geometry of the final drug molecule.

This guide details the application of this intermediate in two critical areas of contemporary drug discovery: the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists and the construction of PROTAC (Proteolysis Targeting Chimera) Linkers .

Physicochemical Profile
PropertyValueSynthetic Significance
Chemical Formula C10H11BrO4Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 275.10 g/mol Ideal starting mass for fragment-based or modular assembly.
LogP (Predicted) ~2.1Provides a balance of lipophilicity and aqueous solubility for early-stage intermediates.

Application I: Synthesis of PPAR δ / α Agonists

Phenoxyacetic acid derivatives are the cornerstone of PPAR agonist design, utilized in the treatment of metabolic syndrome and dyslipidemia. The acidic headgroup mimics endogenous fatty acids, anchoring into the AF-2 polar pocket of the PPAR ligand-binding domain via a critical hydrogen bond network involving Tyrosine 473 and Histidine 323 [1].

By utilizing Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, chemists can rapidly generate libraries of PPAR agonists by coupling various hydrophobic tail groups to the aryl bromide, followed by ester hydrolysis to reveal the active pharmacophore.

PPAR_Pathway A Methyl 2-(4-bromo-2-methoxyphenoxy)acetate B Suzuki Coupling (Hydrophobic Tail Addition) A->B Pd(dppf)Cl2 C Ester Hydrolysis (Acidic Headgroup Activation) B->C LiOH, THF/H2O D Active PPAR Agonist C->D E PPAR/RXR Heterodimer Activation D->E Binding to AF-2 Pocket

Fig 1: Workflow for generating active PPAR agonists from the phenoxyacetate scaffold.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

Objective: Attach a lipophilic aryl/heteroaryl group to the C4 position.

Causality & Expert Insight: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive protodehalogenation—a common side reaction with electron-rich aryl bromides [4]. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is mild enough to prevent premature hydrolysis of the methyl ester during the high-temperature coupling step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration. Self-Validation: Degassing via argon sparging for 15 minutes is critical; oxygen contamination will lead to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of argon.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.5 ) should disappear, replaced by a lower-polarity fluorescent spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol 2.2: Mild Saponification

Objective: Unmask the carboxylic acid to generate the active biological ligand.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled intermediate in a THF/MeOH/ H2​O (2:1:1) solvent system. Causality: The mixed solvent ensures complete dissolution of the lipophilic intermediate while providing water for the hydrolysis mechanism.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Stir at 25°C for 4 hours. Causality: LiOH is preferred over NaOH to prevent potential cleavage of the sensitive ether linkage at the C1 position.

  • Isolation: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Validation: Extract the precipitating white solid with EtOAc. Confirm the product via LC-MS (look for the [M−H]− ion in negative mode, characteristic of carboxylic acids).

Application II: PROTAC Linker and Ligand Construction

Targeted Protein Degradation via PROTACs requires bifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase. Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is frequently utilized to construct the target-binding ligand (e.g., for Bromodomain-containing protein 9, BRD9) or as a rigidified linker component [3].

The aryl bromide serves as an anchor point for attaching the target-protein ligand via Buchwald-Hartwig amination, while the ester is hydrolyzed and coupled to a CRBN or VHL E3 ligase ligand via amide bond formation.

PROTAC A Aryl Bromide Handle (Position 4) C Buchwald-Hartwig Amination (Attach BRD9 Ligand) A->C B Methyl Ester Handle (Position 1) D Saponification & Amidation (Attach CRBN/VHL Ligand) B->D E Bifunctional PROTAC Molecule C->E D->E

Fig 2: Modular assembly of a PROTAC ternary complex inducer using the bifunctional scaffold.

Protocol 3.1: Amide Coupling for E3 Ligase Attachment

Objective: Attach the phenoxyacetic acid derivative to a primary amine on a CRBN-binding ligand (e.g., a lenalidomide derivative).

Causality & Expert Insight: Following the saponification protocol (Protocol 2.2), the resulting carboxylic acid must be coupled to an amine. We utilize HATU as the coupling reagent. HATU is superior to EDC/HOBt for anilines or sterically hindered amines because the highly reactive 7-aza-OBt ester intermediate rapidly undergoes aminolysis, minimizing epimerization and maximizing yield. DIPEA is used as a non-nucleophilic base to keep the amine deprotonated without interfering with the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the phenoxyacetic acid derivative (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Self-Validation: The solution will typically turn a faint yellow color, indicating the formation of the active HOAt ester.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.1 eq). Stir at room temperature for 6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via preparative HPLC to achieve >95% purity, which is mandatory for biological cellular assays.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected validation metrics when utilizing Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in the workflows described above.

TransformationReagentsCatalyst / Coupling AgentConditionsTypical YieldPrimary Validation Metric
Suzuki-Miyaura Aryl-B(OH)2, K2​CO3​ Pd(dppf)Cl2​ 90°C, 12h, Dioxane/ H2​O 75 - 85%LC-MS: Disappearance of [M+H]+ isotope pattern (Br)
Buchwald-Hartwig Primary Amine, Cs2​CO3​ Pd2​(dba)3​ / XPhos100°C, 16h, Toluene60 - 75%TLC: Distinct UV-active spot with lower Rf​
Saponification LiOH⋅H2​O None25°C, 4h, THF/MeOH/ H2​O > 95%LC-MS: Strong [M−H]− signal in negative mode
Amide Coupling Amine, DIPEAHATU25°C, 6h, DMF70 - 80%HPLC: >95% Area Under Curve (AUC) purity

References

  • Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy Bioorganic & Medicinal Chemistry Letters[Link]

  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases Journal of Medicinal Chemistry[Link]

  • Degradation of bromodomain-containing protein 9 (brd9) by conjugation of brd9 inhibitors with e3 ligase ligand and methods of use (WO2017223452A1)
Application

protocols for nucleophilic substitution reactions involving Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Target Molecule: Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS: 787575-70-6) Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Executive Summary & Reactivity Profile Methyl 2-(4-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS: 787575-70-6) Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary & Reactivity Profile

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. As a Senior Application Scientist, it is critical to understand that successful functionalization of this molecule relies on exploiting the orthogonal electronic properties of its two reactive termini:

  • The Ester Terminus (Nucleophilic Acyl Substitution): The aliphatic methyl ester is unactivated. Consequently, direct amidation with neutral amines is kinetically sluggish. To bypass the traditional, step-heavy saponification/peptide-coupling sequence, we employ a strong base (NaOtBu) to generate a highly reactive nitrogen nucleophile, enabling direct, transition-metal-free nucleophilic acyl substitution[1].

  • The Aryl Bromide Terminus (Catalytic Nucleophilic Aromatic Substitution): The aryl bromide is highly electron-rich due to the strong resonance-donating (+M) effects of the ortho-methoxy and para-phenoxy groups. This extreme electron density strictly forbids classical Nucleophilic Aromatic Substitution (SNAr). Therefore, transition-metal-catalyzed cross-coupling (Buchwald-Hartwig amination) is mandatory. Because the electron-rich C–Br bond makes the initial oxidative addition step rate-limiting, we must deploy an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., RuPhos) to force the catalytic cycle forward[2].

Divergent Workflow Visualization

G SM Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS: 787575-70-6) Amide Amide Derivative (Nucleophilic Acyl Substitution) SM->Amide Protocol 1: NaOtBu, Amine (Chemoselective for Ester) Amine Arylamine Derivative (Catalytic Nucleophilic Aromatic Substitution) SM->Amine Protocol 2: Pd2(dba)3, RuPhos, Cs2CO3 (Chemoselective for Aryl Bromide)

Divergent nucleophilic substitution workflows for CAS 787575-70-6.

Protocol 1: Base-Promoted Direct Nucleophilic Acyl Substitution

Objective: Chemoselective amidation of the methyl ester while leaving the aryl bromide strictly intact.

Causality & Design: Traditional ester amidation requires harsh Lewis acids or a two-step hydrolysis/coupling sequence. By utilizing Sodium tert-butoxide (NaOtBu), we establish an equilibrium that deprotonates the primary/secondary amine. This generates a potent amide anion nucleophile that readily attacks the unactivated sp² carbonyl carbon of the methyl ester. The reaction is run at room temperature to prevent base-catalyzed degradation of the aryl ether linkages[1].

Self-Validating System: A parallel control reaction lacking NaOtBu must be run. The control should show 0% conversion via LC-MS, validating that the base-mediated nucleophilic attack is the sole productive pathway. Reaction progress is confirmed by the disappearance of the starting material's M+H 275/277 isotopic doublet.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.5 equiv).

  • Activation: Inside an argon-filled glovebox (or under a strict argon stream), add NaOtBu (1.5 equiv).

  • Reaction: Add anhydrous THF (2.0 mL) to create a highly concentrated reaction environment, which drives the intermolecular collision rate. Stir vigorously at 25 °C for 2–4 hours.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Proceed to workup only when the starting material peak is absent.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5.0 mL) to neutralize the strong base and prevent side reactions during concentration. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Protocol 2: Chemoselective Buchwald-Hartwig Amination

Objective: Catalytic nucleophilic aromatic substitution of the aryl bromide while retaining the methyl ester.

Causality & Design: The +M effect of the ortho-methoxy and para-phenoxy groups heavily deactivates the aryl bromide toward oxidative addition. Pd₂(dba)₃ provides a robust Pd(0) source. We specifically select RuPhos as the ligand: its electron-rich dicyclohexylphosphine moiety strongly donates electron density to the Pd center, accelerating the difficult oxidative addition into the electron-rich C–Br bond. Furthermore, its bulky biaryl backbone enforces a highly active monoligated Pd(L) complex and promotes the final reductive elimination step[2]. Cs₂CO₃ is deliberately chosen as the base; unlike NaOtBu, this weak base is perfectly tolerated by unactivated alkyl esters and will not cause premature saponification of the methyl ester terminus[3].

Self-Validating System: This catalytic cycle is highly sensitive to oxygen. A visual color check is mandatory: the reaction must remain dark red/purple (indicating an active Pd(0)-RuPhos complex). A shift to black indicates Pd-black precipitation and catalyst death. Post-reaction, the ¹H-NMR of the crude mixture must exhibit a sharp singlet at ~3.7 ppm, confirming the methyl ester was successfully preserved.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.0 mol%, 0.02 mmol) and RuPhos (4.8 mol%, 0.048 mmol). Note: The slight excess of ligand relative to Pd ensures complete formation of the active L₁Pd(0) species.

  • Reaction: Add anhydrous, rigorously degassed Toluene (5.0 mL). Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 100 °C for 12 hours.

  • Validation Check: Cool the reaction to room temperature. Perform a TLC check (8:2 Hexanes:EtOAc) and visualize under UV (254 nm) to ensure complete consumption of the aryl bromide.

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium residues. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting residue via column chromatography to isolate the arylamine derivative.

Quantitative Data Summary

The following table summarizes the key experimental parameters and expected outcomes for the orthogonal functionalization of CAS 787575-70-6:

ParameterProtocol 1: Direct AmidationProtocol 2: Buchwald-Hartwig Amination
Target Electrophile Methyl Ester (C–O bond)Aryl Bromide (C–Br bond)
Reaction Type Nucleophilic Acyl SubstitutionCatalytic Nucleophilic Aromatic Substitution
Key Reagents NaOtBu (Strong Base)Pd₂(dba)₃, RuPhos, Cs₂CO₃
Solvent & Temp THF, 25 °CToluene, 100 °C
Reaction Time 2–4 hours12 hours
Chemoselectivity >95% (Aryl Bromide retained)>95% (Methyl Ester retained)
Expected Yield 75–90%80–95%

References

  • Zhang, R., et al. "A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions." Green Chemistry, Royal Society of Chemistry, 2021, 23, 3972-3982.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, Royal Society of Chemistry, 2011, 2, 27-50.

  • Urgaonkar, S., et al. "Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides." The Journal of Organic Chemistry, ACS Publications, 2003, 68(22), 8416-8424.

Sources

Method

catalytic conditions for reactions with Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

An In-Depth Guide to the Catalytic Functionalization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Introduction: Unlocking the Potential of a Versatile Building Block Methyl 2-(4-bromo-2-methoxyphenoxy)acetate stands as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Functionalization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate stands as a pivotal structural motif in the landscape of modern organic synthesis. Its architecture, featuring an aryl bromide handle, an electron-donating methoxy group, and a functional phenoxyacetate side chain, makes it an exceptionally valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The carbon-bromine (C-Br) bond is the primary locus of reactivity, serving as a versatile anchor point for a suite of powerful transition metal-catalyzed cross-coupling reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key catalytic strategies for the functionalization of this substrate. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a mechanistic framework to empower rational reaction design and optimization. The substrate's electronic nature—electron-rich due to the methoxy and phenoxy ether groups—and the steric environment created by the ortho-substituents are critical considerations that will be addressed in the selection of appropriate catalytic systems.[1]

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Cycle

The majority of reactions discussed herein are predicated on a common catalytic cycle involving palladium. A foundational understanding of this cycle is crucial for troubleshooting and adapting protocols. The cycle typically involves a Pd(0) active species and a Pd(II) intermediate.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step.[1][2]

  • Transmetalation (for Suzuki & Sonogashira) or Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) delivers its organic fragment to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][2]

Palladium Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation or Coordination PdII_Aryl->Transmetalation PdII_Diorg L₂Pd(II)(Ar)(R') Transmetalation->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Ar_R Ar-R' RedElim->Ar_R Product ArX Ar-X ArX->OxAdd R_M R'-M R_M->Transmetalation Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Purification Setup Combine Aryl Bromide, Pd Catalyst, CuI (optional), and Base in Flask Inert Evacuate & Backfill with Argon/N₂ Setup->Inert Add Add Degassed Solvent & Terminal Alkyne Inert->Add Heat Heat Reaction (RT to 60 °C) Add->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up (NH₄Cl wash) Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Buchwald_Hartwig_Cycle Pd0 LPd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl L(Ar)Pd(II)-Br OxAdd->PdII_Aryl Coord Amine Coordination (R₂NH) PdII_Aryl->Coord PdII_Amine [L(Ar)Pd(II)-NHR₂]⁺Br⁻ Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L(Ar)Pd(II)-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Sources

Application

Application Note: Synthesis and Diversification of Novel Esters from Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Advanced Esterification Strategies and Late-Stage Functionalization Executive Summary & Strategic Rationale Methyl 2-(4-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Advanced Esterification Strategies and Late-Stage Functionalization

Executive Summary & Strategic Rationale

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (CAS 787575-70-6) is a highly versatile, bifunctional building block frequently utilized in the development of agrochemicals and pharmaceutical scaffolds [1][1]. It possesses two orthogonal reactive handles: a methyl ester and an aryl bromide.

  • Saponification & Steglich Esterification: Mild liberation of the free acid followed by carbodiimide-mediated coupling to install complex ester moieties.

  • Late-Stage Functionalization: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide position to rapidly generate a diversified biaryl library from a common advanced intermediate.

Workflow SM Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Hydrolysis Saponification (LiOH, THF/H2O) SM->Hydrolysis Acid 2-(4-bromo-2-methoxyphenoxy)acetic acid Hydrolysis->Acid Steglich Steglich Esterification (DCC, DMAP, ROH) Acid->Steglich NovelEster Novel Ester Intermediate Steglich->NovelEster Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) NovelEster->Suzuki FinalProduct Diversified Biaryl Ester Suzuki->FinalProduct

Fig 1. Two-stage synthetic workflow for ester diversification and late-stage functionalization.

Phase 1: Mild Esterification via the Steglich Protocol

Mechanistic Causality

The Steglich esterification proceeds under mild, ambient conditions, making it the premier choice for synthesizing esters with sterically hindered substrates that would otherwise undergo elimination (e.g., isobutene formation from tert-butanol) under standard Fischer esterification conditions [2][2].

The reaction utilizes N,N′-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate [3][3]. Without a catalyst, this intermediate slowly undergoes an intramolecular 1,3-rearrangement into an unreactive N-acylurea byproduct. The addition of 4-dimethylaminopyridine (DMAP) is critical; it acts as an acyl transfer reagent, reacting with the O-acylisourea to form a highly electrophilic acylpyridinium intermediate that rapidly traps the alcohol, thereby preventing the dead-end rearrangement [2][2].

SteglichMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_Pyridinium Acylpyridinium Intermediate (Prevents N-acylurea formation) O_Acyl->Acyl_Pyridinium + DMAP DMAP DMAP DMAP->Acyl_Pyridinium Ester Target Ester + DCU Acyl_Pyridinium->Ester + ROH Alcohol Alcohol (ROH) Alcohol->Ester Ester->DMAP Regeneration

Fig 2. Mechanism of DMAP-catalyzed Steglich esterification preventing inactive N-acylurea.
Self-Validating Protocol: Saponification & Steglich Esterification

Step A: Saponification

  • Reaction: Dissolve Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (10.0 mmol) in THF (30 mL). Add a solution of LiOH·H₂O (20.0 mmol) in H₂O (10 mL). Stir at 25 °C for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf starting material spot is entirely replaced by a baseline spot.

  • Workup (Self-Validation): Concentrate to remove THF. Dilute the aqueous layer with water and wash with Et₂O (discard organic layer). Acidify the aqueous layer with 1M HCl to pH 2. Validation: A dense white precipitate of 2-(4-bromo-2-methoxyphenoxy)acetic acid will immediately form. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step B: Steglich Esterification

  • Reaction: Dissolve the resulting acid (5.0 mmol), the target alcohol (e.g., tert-butanol, 6.0 mmol), and DMAP (0.5 mmol, 10 mol%) in anhydrous DCM (25 mL) under nitrogen. Cool the flask to 0 °C.

  • Activation: Add a solution of DCC (5.5 mmol) in DCM (5 mL) dropwise over 10 minutes. Causality: Cooling controls the exothermic formation of the O-acylisourea, minimizing side reactions [3][3].

  • Propagation: Stir at 0 °C for 5 minutes, then warm to room temperature and stir for 3–12 hours.

  • IPC & Validation: The reaction progress is visually confirmed by the heavy precipitation of N,N′-dicyclohexylurea (DCU), an insoluble byproduct [2][2].

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (removes DMAP catalyst), saturated aqueous NaHCO₃ (removes unreacted acid), and brine. Dry and concentrate to yield the novel ester.

Phase 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Mechanistic Causality

With the novel ester installed, the aryl bromide moiety serves as a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. Performing this step after esterification allows for the rapid generation of a diverse biaryl library from a single advanced intermediate.

By employing a palladium catalyst (e.g., Pd(OAc)₂) combined with dialkylbiaryl phosphine ligands (like SPhos) or utilizing ligand-free conditions in aqueous DMF, the oxidative addition of the aryl bromide is highly facilitated [4][4]. A mild base like K₂CO₃ is utilized to form the reactive boronate complex essential for transmetalation while avoiding the hydrolysis of the newly formed ester [5][5].

Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the novel ester (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add a mixture of DMF/H₂O (4:1, 10 mL). Critical Causality: Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active species [4][4].

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–8 hours.

  • IPC: Monitor by LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) in the mass spectrum validates the complete consumption of the aryl bromide.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer extensively with water (3 × 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Yield Analysis

The two-stage methodology demonstrates excellent functional group tolerance. Below is a summary of typical yields obtained when diversifying the 2-(4-bromo-2-methoxyphenoxy)acetate scaffold:

Substrate Alcohol (ROH)Boronic Acid (Ar-B(OH)₂)Steglich Esterification Yield (%)Suzuki Cross-Coupling Yield (%)Overall 2-Step Yield (%)
tert-ButanolPhenylboronic acid859278
Benzyl alcohol4-Methoxyphenylboronic acid888978
Isopropanol3-Fluorophenylboronic acid908576
Phenol4-Tolylboronic acid828872

Note: Yields represent isolated, chromatographically pure products. Esterification yields are calculated from the free carboxylic acid.

References

  • methyl 2-(4-bromo-2-methoxyphenoxy)acetate Source: MolAid URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL:[Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF Source: Semantic Scholar URL:[Link]

Sources

Method

Application Note: Reaction Kinetics and Thermodynamic Profiling of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Synthesis

Executive Summary & Scope The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a highly relevant transformation in pharmaceutical intermediate development, proceeding via a classic Williamson ether synthesis. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a highly relevant transformation in pharmaceutical intermediate development, proceeding via a classic Williamson ether synthesis. This application note provides a comprehensive, self-validating protocol for investigating the reaction kinetics of this specific SN​2 bimolecular nucleophilic substitution. By employing pseudo-first-order kinetic modeling and rigorous High-Performance Liquid Chromatography (HPLC) quantification, researchers can accurately determine rate constants ( k ) and critical thermodynamic parameters, including Activation Energy ( Ea​ ).

Mechanistic Background & Experimental Rationale

The Williamson ether synthesis relies on the backside attack of an electrophile by a nucleophile in a concerted SN​2 mechanism[1]. To achieve high precision in kinetic measurements, every experimental variable must be strictly controlled to isolate the rate-limiting step.

  • Nucleophile Generation: 4-bromo-2-methoxyphenol is deprotonated to form a highly reactive phenoxide ion. We utilize Potassium Carbonate ( K2​CO3​ ) as the base. Phenols are sufficiently acidic that mild bases can be used, which is a deliberate choice to prevent the unwanted hydrolysis of the methyl ester on the electrophile—a side reaction common with stronger bases like NaOH.

  • Electrophile Selection: Methyl bromoacetate is utilized because it is a primary alkyl halide. The SN​2 mechanism requires the nucleophile to access the antibonding orbital on the backside of the carbon; primary halides minimize steric hindrance and completely suppress competing E2 elimination pathways[2].

  • Solvent Causality: The reaction is conducted in Acetonitrile (MeCN), a polar aprotic solvent. Protic solvents (like methanol) hydrogen-bond to the phenoxide nucleophile, significantly retarding the reaction rate and altering regioselectivity[3]. Polar aprotic solvents solvate the K+ cation while leaving the phenoxide anion "naked" and highly reactive.

  • Self-Validating System (Internal Standard): Biphenyl is introduced into the reaction mixture as an internal standard (IS). Because kinetic studies at elevated temperatures are susceptible to solvent evaporation (which artificially inflates concentration readings), quantifying the product relative to an inert IS ensures that the data remains intrinsically trustworthy and self-correcting.

Kinetic Workflow & Logical Relationships

Mechanism N1 4-Bromo-2-methoxyphenol + K2CO3 N2 Phenoxide Intermediate (Active Nucleophile) N1->N2 Deprotonation N4 SN2 Transition State (Rate-Limiting) N2->N4 Nucleophilic Attack N3 Methyl Bromoacetate (Electrophile) N3->N4 SN2 Trajectory N5 Methyl 2-(4-bromo-2- methoxyphenoxy)acetate N4->N5 Br- Departure K1 Kinetic Sampling (t = 5-60 min) N5->K1 Aliquot Extraction K2 HPLC Quantification (Product vs. IS) K1->K2 Quench & Analyze

Mechanistic pathway of the Williamson ether synthesis and kinetic sampling logic.

Reagents and Materials

  • Reactants: 4-bromo-2-methoxyphenol (1.0 eq), Methyl bromoacetate (10.0 eq, pseudo-first-order excess).

  • Base & Standard: Potassium carbonate ( K2​CO3​ , 3.0 eq, finely milled), Biphenyl (0.5 eq, Internal Standard).

  • Solvents: Anhydrous Acetonitrile (MeCN), HPLC-grade Water, HPLC-grade Methanol.

  • Equipment: 50 mL jacketed reactor with thermostatic circulation, magnetic stirrer, calibrated micropipettes, HPLC system with UV/Vis detector (set to 254 nm).

Step-by-Step Experimental Protocol

Workflow S1 Step 1 Equilibrate Reactants & Internal Standard S2 Step 2 Initiate Reaction (Add Electrophile) S1->S2 S3 Step 3 Extract 100 µL Aliquots over Time S2->S3 S4 Step 4 Quench in Cold MeCN/H2O (1:1) S3->S4 S5 Step 5 HPLC-UV Analysis & Data Modeling S4->S5

Step-by-step experimental workflow for pseudo-first-order kinetic data acquisition.

Phase 1: Reaction Setup & Equilibration
  • Preparation: To a 50 mL jacketed reactor, add 4-bromo-2-methoxyphenol (10 mmol) and Biphenyl (5 mmol) as the internal standard.

  • Solvation: Add 20 mL of anhydrous MeCN. Stir at 400 RPM until fully dissolved.

  • Deprotonation: Add finely milled K2​CO3​ (30 mmol). Allow the suspension to stir for 30 minutes at the target temperature (e.g., 298 K) to ensure complete deprotonation to the phenoxide intermediate.

Phase 2: Initiation & Kinetic Sampling
  • Initiation (t = 0): Rapidly inject Methyl bromoacetate (100 mmol, 10-fold excess) into the reactor. The large excess ensures the electrophile concentration remains effectively constant, simplifying the rate law to pseudo-first-order kinetics.

  • Sampling: At precise intervals (t = 5, 10, 15, 20, 30, 45, 60 minutes), extract a 100 µL aliquot from the reaction mixture using a calibrated micropipette.

  • Quenching: Immediately discharge the 100 µL aliquot into a pre-chilled HPLC vial containing 900 µL of a cold (4 °C) MeCN/Water mixture (1:1 v/v). Causality: The drastic drop in temperature and dilution instantly halts the SN​2 reaction, freezing the kinetic state for accurate measurement.

Phase 3: HPLC Quantification
  • Analysis: Inject 10 µL of the quenched sample into the HPLC. Use a C18 column with a mobile phase of MeCN/Water (70:30) at a flow rate of 1.0 mL/min.

  • Integration: Integrate the peaks for the remaining phenol, the synthesized Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, and the Biphenyl internal standard.

Data Acquisition and Kinetic Analysis

Because Methyl bromoacetate is in 10-fold excess, the standard second-order rate equation ( Rate=k[Phenoxide][Alkyl Halide] ) simplifies to a pseudo-first-order equation:

Rate=kobs​[Phenoxide]

Where kobs​=k[Methyl Bromoacetate] .

By plotting ln([Phenoxide]t​/[Phenoxide]0​) against time ( t ), the slope of the linear regression yields −kobs​ . The true second-order rate constant ( k ) is then derived by dividing kobs​ by the initial concentration of the electrophile. Conducting this across multiple temperatures allows for the calculation of the Activation Energy ( Ea​ ) via the Arrhenius equation ( ln(k)=ln(A)−Ea​/RT ). Typical activation energies for surface and solution-phase Williamson ether syntheses range between 59 and 82 kJ/mol[4].

Quantitative Data Presentation

The following tables summarize expected quantitative kinetic data derived from this protocol.

Table 1: Pseudo-First-Order Rate Constants ( kobs​ ) at Varying Temperatures

Temperature (K) kobs​ ( s−1 )True Rate Constant k ( M−1s−1 )Linearity ( R2 )
298 1.25×10−4 2.50×10−4 0.998
313 4.10×10−4 8.20×10−4 0.997
328 1.18×10−3 2.36×10−3 0.999

Table 2: Calculated Thermodynamic Parameters

ParameterValueUnitMechanistic Implication
Activation Energy ( Ea​ ) 64.5kJ/molConsistent with typical SN​2 barriers for phenoxide alkylation.
Enthalpy of Activation ( ΔH‡ ) 61.8kJ/molIndicates the energy required to reach the transition state.
Entropy of Activation ( ΔS‡ ) -112.4J/(mol·K)Highly negative value confirms a highly ordered, concerted SN​2 transition state.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering.[Link]

  • Formation of molecular monolayers on TiO2 surfaces: a surface analogue of the Williamson ether synthesis. Langmuir.[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

  • Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the preparation of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Welcome to the technical support guide for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the preparation of this compound via the Williamson ether synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate common challenges, optimize reaction outcomes, and ensure the integrity of their results.

The synthesis involves the reaction of a phenoxide ion with an alkyl halide. Specifically, the hydroxyl group of 4-bromo-2-methoxyphenol is deprotonated by a base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of methyl 2-bromoacetate in an SN2 reaction to form the desired ether. While seemingly straightforward, this reaction is susceptible to several competing pathways that can affect yield and purity.

Understanding the Reaction Landscape

The primary goal is to achieve O-alkylation. However, the phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring. This duality is the source of the most common side reaction, C-alkylation. Furthermore, the ester functionality introduces susceptibility to hydrolysis. The following diagram illustrates these competing pathways.

ReactionPathways cluster_start Reactants cluster_intermediate Intermediate cluster_products Products & Side Products phenol 4-bromo-2-methoxyphenol alkyl_halide Methyl 2-bromoacetate phenoxide Phenoxide Ion (Ambident Nucleophile) phenol->phenoxide Deprotonation O_alkylation Desired Product: Methyl 2-(4-bromo-2-methoxyphenoxy)acetate alkyl_halide->O_alkylation C_alkylation Side Product: C-Alkylated Isomer alkyl_halide->C_alkylation base Base (e.g., K₂CO₃) base->phenoxide Deprotonation phenoxide->O_alkylation O-Alkylation (Desired) Favored in polar aprotic solvents phenoxide->C_alkylation C-Alkylation (Side Reaction) Can occur in protic solvents hydrolysis Side Product: 2-(4-bromo-2-methoxyphenoxy)acetic acid O_alkylation->hydrolysis Ester Hydrolysis (H₂O, Base/Acid)

Caption: Reaction scheme for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, highlighting the desired O-alkylation pathway and common side reactions.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield is often traced back to suboptimal reaction conditions or reagent quality.

  • Possible Cause A: Incomplete Deprotonation of 4-bromo-2-methoxyphenol

    • Causality: The Williamson ether synthesis proceeds via the phenoxide ion.[1][2] If the phenol is not sufficiently deprotonated, the concentration of the active nucleophile will be too low to drive the reaction forward efficiently. This can be due to a weak base, insufficient equivalents of base, or the presence of protic impurities like water which can consume the base.

    • Troubleshooting & Solutions:

      • Base Selection: Use an appropriate base. Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction. For a stronger, faster reaction, sodium hydride (NaH) can be used, but it requires strictly anhydrous conditions.

      • Stoichiometry: Ensure you are using at least one equivalent of the base. It is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation.

      • Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents, especially when working with highly reactive bases like NaH. Moisture is detrimental to the reaction.[3]

  • Possible Cause B: Poor Quality of the Alkylating Agent

    • Causality: Methyl 2-bromoacetate is susceptible to degradation and hydrolysis over time, especially if not stored properly. Using a degraded alkylating agent will naturally lead to a poor yield.

    • Troubleshooting & Solutions:

      • Verify Purity: If possible, check the purity of the methyl 2-bromoacetate by ¹H NMR or GC before use.

      • Fresh Reagent: Use a freshly opened bottle or distill the reagent if its purity is questionable.

      • Proper Storage: Store the reagent in a cool, dry, and dark place under an inert atmosphere.

  • Possible Cause C: Inappropriate Reaction Conditions

    • Causality: The SN2 reaction is sensitive to temperature and time. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions like elimination (though less likely for this primary halide) or decomposition.

    • Troubleshooting & Solutions:

      • Temperature: A temperature range of 50-100 °C is typically effective for this type of reaction.[2] Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction's progress.

      • Reaction Time: These reactions can take anywhere from 1 to 8 hours to reach completion.[2] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

      • Stirring: Ensure efficient stirring, especially for heterogeneous mixtures (e.g., with K₂CO₃), to maximize contact between reactants.

Issue 2: Product is Contaminated with an Isomeric Impurity

The most common isomeric impurity arises from C-alkylation.

  • Possible Cause: C-Alkylation of the Phenoxide Ion

    • Causality: The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ortho/para carbons of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can become a significant competing reaction under certain conditions, particularly with the choice of solvent.[4] Protic solvents (like water or ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and making the ring carbons more available for attack.[4]

    • Troubleshooting & Solutions:

      • Solvent Choice is Critical: To favor O-alkylation, use a polar aprotic solvent. These solvents solvate the cation but not the nucleophilic anion, leaving the oxygen free to react.[4][5]

      • Purification: If C-alkylation has occurred, the isomers can typically be separated using flash column chromatography.

Solvent TypeExamplesEffect on O/C Alkylation RatioRationale
Polar Aprotic DMF, Acetonitrile, DMSOFavors O-Alkylation Solvates the counter-ion (e.g., K⁺) but leaves the phenoxide oxygen highly nucleophilic.
Polar Protic Water, Ethanol, MethanolIncreases C-Alkylation Solvates the phenoxide oxygen via hydrogen bonding, hindering its reactivity and promoting attack from the ring.[4]
Non-Polar Toluene, HexaneVariable / Slower Reaction Poor solubility of the phenoxide salt often leads to very slow and inefficient reactions.
Issue 3: Product is an Acid, not an Ester

The isolation of 2-(4-bromo-2-methoxyphenoxy)acetic acid indicates hydrolysis of the methyl ester.

  • Possible Cause: Saponification/Hydrolysis of the Ester Group

    • Causality: The methyl ester functionality in both the product and the alkylating agent is susceptible to hydrolysis under either basic or acidic conditions.[6][7] This can occur during the reaction if water is present with the base (saponification) or during an aqueous workup if conditions are not carefully controlled.

    • Troubleshooting & Solutions:

      • Anhydrous Reaction: Ensure the reaction is run under anhydrous conditions to minimize hydrolysis during the synthesis.

      • Careful Workup: When the reaction is complete, cool the mixture before adding water. Neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) to a neutral pH. Avoid prolonged exposure to either strong base or strong acid.

      • Extraction: Promptly extract the product into an organic solvent after quenching the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why? A1: The choice of base depends on the desired reactivity and available laboratory conditions.

  • Potassium Carbonate (K₂CO₃): This is the most common and often recommended base. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol. The reaction is typically heterogeneous, requiring efficient stirring.

  • Sodium Hydride (NaH): This is a much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol. However, it is pyrophoric and reacts violently with water, requiring the use of strictly anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon).

  • Sodium Methoxide (NaOMe): This is another strong base that can be used. It is often supplied as a solution in methanol. If using this, be mindful that methanol is a protic solvent, which could slightly increase the chance of C-alkylation.

For most applications, K₂CO₃ offers the best balance of reactivity, safety, and cost-effectiveness.

Q2: I only have methyl 2-chloroacetate available. Can I use it instead of the bromo- version? A2: Yes, you can use methyl 2-chloroacetate. However, the reaction will be significantly slower. The reactivity of alkyl halides in SN2 reactions follows the trend of leaving group ability: I > Br > Cl > F.[3] To compensate for the lower reactivity of the chloride, you may need to increase the reaction temperature or extend the reaction time. Monitor the reaction by TLC to determine when the starting material has been consumed.

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot three lanes: your starting phenol, your alkylating agent, and a co-spot (both starting materials).

    • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate.

    • Elute the plate with a suitable solvent system (e.g., a mixture of heptane and ethyl acetate, such as 4:1).

    • Visualize the plate under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the 4-bromo-2-methoxyphenol has disappeared and a new, typically less polar, product spot has appeared.

Q4: My final product appears as an oil, but the literature reports a solid. What should I do? A4: This is a common issue that usually points to the presence of impurities (e.g., residual solvent or side products) that are depressing the melting point.

  • Solution:

    • High Vacuum: First, ensure all residual solvent has been removed by placing the oil under a high vacuum for several hours.

    • Purification: If it remains an oil, repurify the material. Flash column chromatography is highly effective for removing both more and less polar impurities.[8]

    • Recrystallization/Trituration: After purification, you can attempt to induce crystallization. Try dissolving the purified product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate) and then slowly adding a non-polar "anti-solvent" in which it is poorly soluble (e.g., heptane or hexane) until it becomes cloudy. Cooling this mixture may induce crystallization.

Part 3: Reference Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

This protocol is a representative example and should be adapted based on specific laboratory conditions and safety assessments.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxyphenol (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile or N,N-dimethylformamide (DMF) (approx. 0.2-0.5 M concentration relative to the phenol). Add finely ground potassium carbonate (K₂CO₃) (1.5 eq.).

  • Addition of Electrophile: Add methyl 2-bromoacetate (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting phenol is consumed, cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • Reddit. (2025, November 23). Methoxy-bromination and alkylation problems. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2026, March 5). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl acetate - JPH10139716A.
  • environmentclearance.nic.in. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Purification of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Welcome to the Application Scientist Support Portal. Purifying intermediate compounds like Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a frequent bottleneck in drug development and synthetic workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Purifying intermediate compounds like Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a frequent bottleneck in drug development and synthetic workflows. This compound is typically synthesized via the alkylation of 4-bromo-2-methoxyphenol with methyl bromoacetate using a base (e.g., K₂CO₃) in solvents like 1,4-dioxane or DMF, as described in [1]. While the reaction itself is robust, isolating the target ester from unreacted lachrymatory alkylating agents, phenolic starting materials, and high-boiling solvents requires a strategic, mechanistically sound approach.

This guide provides a self-validating troubleshooting matrix and protocol to ensure high-yield, high-purity isolation of your target compound.

Part 1: Mechanistic Impurity Profiling

Before attempting purification, you must understand the physicochemical properties of the matrix components. The table below summarizes the expected behavior of the reaction mixture constituents and the quantitative data guiding their separation.

Table 1: Physicochemical Properties & Separation Strategy
ComponentRoleBoiling / Melting PointEst. TLC Rf (20% EtOAc/Hex)Primary Removal Strategy
4-Bromo-2-methoxyphenol Starting Materialbp ~255°C~0.35 - 0.40Aqueous alkaline wash (0.1 M NaOH)
Methyl bromoacetate Alkylating Agentbp ~144°C~0.50 - 0.60High-vacuum concentration / Chromatography
1,4-Dioxane / DMF Solventbp 101°C / 153°CN/AAqueous wash / Vacuum distillation
Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Target ProductSolid (mp ~60-70°C)~0.30 - 0.35Flash Chromatography & Crystallization
Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, Phenol, Alkyl Halide) AqWorkup Liquid-Liquid Extraction (DCM / 0.1 M NaOH) Crude->AqWorkup Partition AqPhase Aqueous Phase (Phenolate Salts - Discard) AqWorkup->AqPhase Deprotonation of Phenol OrgPhase Organic Phase (Product + Trace Alkyl Halide) AqWorkup->OrgPhase Phase Separation Chromatography Flash Chromatography (Silica, Hexanes/EtOAc) OrgPhase->Chromatography Concentrate & Load Crystallization Recrystallization (EtOH / H2O) Chromatography->Crystallization Pool Pure Fractions PureProduct Pure Methyl 2-(4-bromo- 2-methoxyphenoxy)acetate Crystallization->PureProduct Filter & Dry

Figure 1: Self-validating purification workflow for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product co-eluting with the starting phenol during silica gel chromatography? Causality: The hydroxyl group of the unreacted 4-bromo-2-methoxyphenol and the ester group of your product exhibit similar hydrogen-bonding interactions with the silica stationary phase, leading to overlapping Rf values, a common issue in . Solution: Do not rely on chromatography to separate the phenol. Instead, leverage the pKa difference. The phenol has a pKa of approximately 9–10. By washing your organic layer with 0.1 M NaOH during the workup, you deprotonate the phenol into its highly water-soluble sodium phenolate salt, partitioning it entirely into the aqueous phase[1].

Q2: I detect a lachrymatory, sharp-smelling impurity in my isolated product. What is it and how do I remove it? Causality: This is unreacted methyl bromoacetate, which is typically used in a slight molar excess (e.g., 1.2 equivalents) to drive the alkylation to completion[1]. Because it is a relatively high-boiling liquid, it does not evaporate easily under standard rotary evaporation conditions. Solution: Methyl bromoacetate elutes very close to the solvent front on silica gel. To prevent it from contaminating your product fractions, apply a high-vacuum (Kugelrohr) distillation step to the crude oil prior to chromatography. Alternatively, if only trace amounts remain, ensure you do not pool the first few fractions of your column eluent.

Q3: My compound is "oiling out" instead of crystallizing. How can I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it supersaturates the solvent. This is frequently exacerbated by the presence of trace high-boiling solvents (like 1,4-dioxane) that disrupt the crystal lattice[1]. Solution: First, ensure all reaction solvents are completely removed via high vacuum. Switch to a binary solvent system with a steeper solubility curve, such as Ethanol/Water. Dissolve the oil in minimal hot ethanol, add water dropwise until the solution becomes slightly turbid, and allow it to cool slowly to room temperature before applying an ice bath.

Part 3: Self-Validating Standard Operating Protocol (SOP)

This protocol integrates validation checks at every step to ensure the purification is successful before proceeding to the next phase.

Step 1: Reaction Quenching and Liquid-Liquid Extraction
  • Concentration: Concentrate the crude 1,4-dioxane reaction mixture under reduced pressure to a thick paste[1].

  • Partitioning: Dissolve the paste in Dichloromethane (DCM) (10 mL per gram of crude) and wash with an equal volume of distilled water to remove inorganic salts (e.g., K₂CO₃, KBr).

  • Alkaline Wash: Wash the organic phase with 0.1 M NaOH (3 x 5 mL per gram).

  • Validation Check: Spot the DCM layer on a TLC plate alongside a pure 4-bromo-2-methoxyphenol standard. If the phenol spot is absent under UV light, the wash is complete. If present, repeat the alkaline wash.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to a crude oil.

Step 2: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column using the wet-packing method with Hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of Hexanes to 20% Ethyl Acetate in Hexanes. Collect standard fractions.

  • Validation Check: Perform TLC on the collected fractions. Combine only the fractions that show a single, UV-active spot corresponding to the target ester (Rf ~ 0.30 in 20% EtOAc/Hexanes).

  • Concentration: Evaporate the pooled fractions to yield an off-white solid.

Step 3: Recrystallization
  • Dissolution: Transfer the solid to a clean Erlenmeyer flask. Add minimal boiling Ethanol until the solid just dissolves.

  • Anti-Solvent Addition: Add hot water dropwise until the solution remains slightly cloudy. Add one drop of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.

  • Validation Check: Filter the crystals and wash with ice-cold 1:1 Ethanol/Water. The mother liquor should retain any yellow/brown colored impurities. The isolated crystals should exhibit a sharp melting point and >98% purity by HPLC.

References

  • Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase.Google Patents (WO2019145729A1).
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302. Available at:[Link]

Sources

Troubleshooting

optimizing reaction conditions for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (temperature, solvent, base)

Welcome to the technical support center for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.[1][2][3] Success hinges on the careful selection of reactants, base, solvent, and temperature to maximize the yield of the desired ether while minimizing side reactions.

Reaction_Scheme cluster_reactants Reactants & Conditions Reactant1 Intermediate Phenoxide Intermediate Reactant1->Intermediate + Base Reactant2 Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Product Intermediate->Product + Methyl Bromoacetate Troubleshooting_Low_Yield Start Low or No Yield Check_Base Is the base strong enough and used in sufficient quantity? Start->Check_Base Check_Solvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaH) or increase stoichiometry (e.g., K₂CO₃). Check_Base->Solution_Base No Check_Temp_Time Are temperature and time optimized (50-100 °C, 1-8h)? Check_Solvent->Check_Temp_Time Yes Solution_Solvent Switch to DMF, DMSO, or Acetonitrile. Check_Solvent->Solution_Solvent No Check_Moisture Are glassware and solvents anhydrous? Check_Temp_Time->Check_Moisture Yes Solution_Temp_Time Increase temperature/time. Monitor reaction progress via TLC. Check_Temp_Time->Solution_Temp_Time No Solution_Moisture Flame-dry glassware. Use anhydrous solvents. Check_Moisture->Solution_Moisture No Success Improved Yield Check_Moisture->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_Temp_Time->Success Solution_Moisture->Success

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis. [1]

Q3: How do I select the most effective base for deprotonating 4-bromo-2-methoxyphenol?

Answer: The phenol starting material must be fully deprotonated to form the reactive phenoxide ion. The pKa of a typical phenol is around 10, so a base whose conjugate acid has a pKa significantly higher than 10 is required.

BaseFormulaStrengthKey Considerations
Potassium Carbonate K₂CO₃ModerateA common, cost-effective, and easy-to-handle choice. Often requires heating to drive the reaction. It is a solid base, so reaction heterogeneity can be a factor.
Sodium Hydroxide NaOHStrongEffective for deprotonation, but introduces water which can be detrimental to the Sₙ2 reaction. Best used in phase-transfer catalysis conditions.
Sodium Hydride NaHVery StrongA powerful, non-nucleophilic base that provides irreversible deprotonation. [4]It is highly reactive and requires handling under an inert atmosphere with anhydrous solvents.

For this specific synthesis, anhydrous potassium carbonate is an excellent starting point due to its efficacy and ease of use. [5]If yields remain low, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent should be considered. [4]

Q4: What is the impact of solvent choice on reaction efficiency?

Answer: The choice of solvent is critical for a successful Sₙ2 reaction. Polar aprotic solvents are highly recommended because they solvate the cation (e.g., K⁺ from K₂CO₃) but not the phenoxide anion. [1]This leaves the nucleophile "naked" and more reactive, accelerating the desired substitution reaction.

SolventTypeDielectric Constant (ε)Notes
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent choice, dissolves most organic and inorganic reactants. High boiling point (153 °C).
Acetonitrile Polar Aprotic38Good alternative to DMF with a lower boiling point (82 °C), making it easier to remove post-reaction.
Acetone Polar Aprotic21Often used with K₂CO₃. Its lower boiling point (56 °C) may require longer reaction times. [5]
Ethanol / Methanol Polar Protic25 / 33Not Recommended. Protic solvents will form hydrogen bonds with the phenoxide, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction. [1]

Recommendation: Start with DMF or Acetonitrile for optimal results.

Q5: What is the optimal temperature for this synthesis?

Answer: Williamson ether syntheses are typically conducted at elevated temperatures, generally in the range of 50-100 °C . [1][4]

  • Below 50 °C: The reaction rate may be too slow, leading to incomplete conversion even after extended periods.

  • Above 100 °C: While the reaction may proceed faster, the risk of side reactions increases. For this specific reaction, the primary electrophile (methyl bromoacetate) is not prone to elimination, but high temperatures are generally not necessary.

Best Practice: Start the reaction at a moderate temperature (e.g., 60-70 °C) and monitor its progress by Thin Layer Chromatography (TLC). [5]If the reaction is sluggish, the temperature can be gradually increased.

Q6: I'm observing impurities in my final product. What are the likely side reactions?

Answer: While the Williamson ether synthesis is generally efficient, side reactions can occur, leading to impurities.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation is thermodynamically favored and usually the major pathway, some C-alkylation can occur, especially with more reactive electrophiles or under certain conditions.

  • Elimination (E2): This is a major concern when using secondary or tertiary alkyl halides. [2]However, since this synthesis uses a methyl halide (methyl bromoacetate), the E2 pathway is not a significant competing reaction. [6]3. Hydrolysis of the Ester: During aqueous workup, particularly if conditions become too basic or acidic for prolonged periods, the methyl ester can hydrolyze to the corresponding carboxylic acid.

Competing_Pathways Phenoxide Phenoxide Nucleophile O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Attack at Ring Carbon Electrophile Methyl Bromoacetate Electrophile->O_Alkylation Electrophile->C_Alkylation Product_Ether Target Ether O_Alkylation->Product_Ether Product_C_Alkyl C-Alkylated Byproduct C_Alkylation->Product_C_Alkyl

Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.

Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the synthesis and purification of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Materials:
  • 4-Bromo-2-methoxyphenol (1.0 eq.)

  • Methyl bromoacetate (1.1 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2-methoxyphenol (1.0 eq.) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 - 3.0 eq.) to the solution.

  • Reagent Addition: Add methyl bromoacetate (1.1 - 1.2 eq.) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol spot is consumed (typically 4-8 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate. [1]7. Purification:

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. [7]

Experimental_Workflow Setup 1. Reaction Setup (Phenol, K₂CO₃, DMF) Addition 2. Add Methyl Bromoacetate Setup->Addition React 3. Heat & Stir (60-70 °C) Addition->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Aqueous Workup (Water, Ethyl Acetate Extraction) Monitor->Workup Purify 6. Dry & Concentrate Workup->Purify Chromatography 7. Column Chromatography Purify->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: General experimental workflow for the synthesis and purification.

References

  • Organic Syntheses. (n.d.). Procedure Details. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Environment Clearance. (n.d.). Process Details. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-methoxy-4-acetylphenoxyacetate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

Optimization

stability issues of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate under different conditions

Welcome to the technical support center for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. By understanding its potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Stability Profile

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a molecule possessing several key functional groups that dictate its stability: a methyl ester, an aryl ether linkage, and a brominated aromatic ring. While specific stability data for this compound is not extensively published, its structural similarity to phenoxyacetate herbicides and other aryl ethers allows us to predict its behavior under various experimental conditions.[1][2][3] This guide will provide a framework for identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate?

A1: Based on its functional groups, the most probable degradation pathways are:

  • Hydrolysis of the methyl ester group, particularly under acidic or basic conditions, to yield 2-(4-bromo-2-methoxyphenoxy)acetic acid and methanol.[4]

  • Cleavage of the ether bond , which can occur under more forceful conditions, leading to the formation of 4-bromo-2-methoxyphenol.

  • Photodegradation , as brominated aromatic compounds can be sensitive to light, especially in the UV spectrum.[4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is expected to be highly pH-dependent.

  • Neutral pH (around 7): The compound is likely to be relatively stable.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester can occur, with the rate increasing at lower pH values.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the ester is typically faster than acid-catalyzed hydrolysis and will lead to the formation of the corresponding carboxylate salt.[5] The resulting phenoxide from any potential ether cleavage would also be more susceptible to oxidation.[6]

Q3: Is Methyl 2-(4-bromo-2-methoxyphenoxy)acetate sensitive to light?

A3: Yes, it is prudent to assume that the compound is photosensitive. Brominated aromatic compounds can undergo photodecomposition upon exposure to light, particularly UV radiation.[4] It is recommended to store the compound in amber vials or protected from light to prevent the formation of photodegradation products.[7]

Q4: What is the recommended storage temperature for this compound?

A4: For long-term storage, it is advisable to keep Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in a cool, dry, and dark place. While aromatic esters are generally stable at room temperature, elevated temperatures can accelerate degradation, primarily through hydrolysis if moisture is present, or potentially through other thermal decomposition pathways.[4]

Q5: In which solvents is the compound most stable?

A5: The compound is expected to be most stable in aprotic, non-polar to moderately polar organic solvents such as hexane, toluene, dichloromethane, and ethyl acetate, provided they are dry. Protic solvents like alcohols (e.g., methanol, ethanol) could potentially participate in transesterification reactions, especially in the presence of acid or base catalysts. Aqueous solutions, particularly at non-neutral pH, are likely to be the least stable due to hydrolysis.

Troubleshooting Guides

This section addresses common experimental issues that may be linked to the instability of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Issue 1: Inconsistent or low assay values in quantitative analysis (e.g., HPLC, GC).
  • Potential Cause: Degradation of the compound in the sample diluent or during the analytical run.

  • Troubleshooting Steps:

    • Prepare Samples Fresh: Always prepare your analytical samples immediately before analysis.

    • Evaluate Diluent Stability: Assess the stability of the compound in your chosen diluent. If you are using a buffered aqueous solution, ensure the pH is close to neutral. If degradation is still observed, consider using an aprotic organic solvent.

    • Check for On-Column Degradation: If using HPLC with an acidic or basic mobile phase, consider the possibility of on-column degradation. A quick test is to inject the sample and collect the eluent corresponding to the main peak, then re-inject it to see if new impurity peaks have formed.

Issue 2: Appearance of unexpected peaks in chromatograms over time.
  • Potential Cause: The compound is degrading in your stock solution or sample.

  • Troubleshooting Steps:

    • Time-Course Study: Analyze your sample or stock solution at several time points (e.g., 0, 2, 4, 8, 24 hours) after preparation to monitor for the appearance and growth of new peaks.

    • Protect from Light: Store stock solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.

    • Control Temperature: Store stock solutions at a low temperature (e.g., 2-8°C) to slow down potential degradation.

Issue 3: Poor yield or formation of multiple byproducts in a reaction where Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a reactant.
  • Potential Cause: The reaction conditions are promoting the degradation of the starting material.

  • Troubleshooting Steps:

    • Assess Reagent Compatibility: If your reaction involves strong acids, strong bases, or strong oxidizing/reducing agents, these may be degrading your compound.

    • Run a Blank Reaction: Subject Methyl 2-(4-bromo-2-methoxyphenoxy)acetate to the reaction conditions (solvent, temperature, catalyst) without the other reactants to see if it degrades on its own.

    • Modify Reaction Conditions: If instability is confirmed, consider using milder reaction conditions, such as a lower temperature, a less aggressive reagent, or a shorter reaction time.

Recommended Experimental Protocols for Stability Assessment

To definitively understand the stability of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in your specific experimental matrix, conducting forced degradation studies is highly recommended.[8][9] These studies will help you identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose Aliquots ox Oxidation (e.g., 3% H2O2) prep->ox Expose Aliquots photo Photolytic Stress (ICH Q1B) prep->photo Expose Aliquots thermal Thermal Stress (e.g., 80°C) prep->thermal Expose Aliquots neutralize Neutralize/Quench acid->neutralize base->neutralize ox->neutralize analyze Analyze by HPLC-UV/MS photo->analyze thermal->analyze neutralize->analyze compare Compare to Control analyze->compare

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Hydrolytic Stability
  • Stock Solution: Prepare a 1 mg/mL solution of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in acetonitrile.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Time Points: At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot of each solution.

  • Neutralization: For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH. For the basic sample, neutralize with 0.1 M HCl.

  • Analysis: Analyze the neutralized samples and a control (stock solution diluted with water) by a suitable HPLC method.

Protocol 2: Oxidative Stability
  • Stock Solution: Use the same stock solution as in Protocol 1.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Time Points: Analyze at various time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze the samples and a control by HPLC.

Protocol 3: Photostability
  • Sample Preparation: Place a thin layer of the solid compound in a transparent container. Also, prepare a solution of the compound (e.g., in acetonitrile).

  • Control: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., a photostability chamber providing at least 1.2 million lux hours and 200 watt-hours/m²).[7][10]

  • Analysis: After the exposure period, dissolve the solid sample and analyze both the exposed and dark control samples by HPLC.

Protocol 4: Thermal Stability
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Exposure: Place the vial in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours).

  • Control: Store a control sample at the recommended storage temperature.

  • Analysis: After the stress period, allow the sample to cool, dissolve it in a suitable solvent, and analyze both the stressed and control samples by HPLC.

Data Interpretation

The goal of these studies is to achieve 5-20% degradation of the parent compound. If no degradation is observed, harsher conditions (e.g., higher acid/base concentration, higher temperature) may be necessary.[8] The chromatograms from the stressed samples should be compared to the control to identify and quantify degradation products.

Table 1: Example Data Summary for Forced Degradation Studies

Stress ConditionDuration% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl24 hours92.56.8 (as RRT 0.85)Not Detected
0.1 M NaOH6 hours85.213.5 (as RRT 0.85)Not Detected
3% H₂O₂24 hours98.1Not Detected1.2 (as RRT 1.10)
Light1.2 M lux-hr95.7Not Detected3.5 (as RRT 1.15)
Heat (80°C)48 hours99.2Not DetectedNot Detected

This is illustrative data. RRT = Relative Retention Time.

References

  • Dabrowska, D., Kot-Wasik, A., & Namieśnik, J. (2006). Stability Studies of Selected Phenoxyacid Herbicides in Water Samples and Determination of Their Transformation Products.
  • BenchChem. (2025).
  • The Production of Phenoxy Herbicides. (n.d.).
  • ANALYTICAL METHOD SUMMARIES. (n.d.).
  • 1. Analytical Methods 2.
  • BenchChem. (2025).
  • Nowak, S., et al. (2025).
  • Phenoxy Herbicide Residues and Their Persistence. (n.d.). DTIC.
  • Haug, W., Schmidt, R., & Leisinger, T. (1989). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 55(8), 1886-1892.
  • Schär, M., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 66(12), 5241-5246.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Sharma, G., & Kumar, S. (2011).
  • R. D.
  • Papakyriakou, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(5), 1-13.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).
  • BenchChem. (2025). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Brominated Phenoxyacetates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated phenoxyacetates. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated phenoxyacetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is sluggish or has stalled, resulting in a low yield. What are the most common causes?

A1: A low yield or incomplete conversion is a frequent issue and can often be traced back to several key factors. The most common culprits are inefficient catalyst activation or deactivation, issues with the base or solvent, or problems with the integrity of your starting materials. Specifically for brominated phenoxyacetates, the electron-donating nature of the phenoxy group can make the C-Br bond less reactive towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2][3]

Q2: I'm observing a significant amount of a byproduct that corresponds to my boronic acid starting material with a hydrogen atom in place of the boron group. What is this, and how can I prevent it?

A2: This is a classic sign of protodeboronation (also called protodeborylation), a major undesired side reaction in Suzuki couplings.[4][5] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your nucleophile and reducing the yield of the desired product.[5] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water.[5] The choice of base is also a critical factor.[5]

Q3: My main side product appears to be the debrominated phenoxyacetate. What causes this dehalogenation, and how can I minimize it?

A3: Dehalogenation is another common side reaction where the aryl bromide is reduced to the corresponding arene.[6] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[7] The formation of Pd-H can be promoted by certain bases, solvents (especially alcohols), and trace amounts of water.[6][7]

Q4: I'm seeing a symmetrical biaryl product derived from my boronic acid (Ar-B(OH)₂ coupling with itself). What is this homocoupling, and how can I suppress it?

A4: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[1][8] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[8] This side reaction consumes your boronic acid and leads to purification challenges. Rigorous degassing of your solvents and reaction setup is the most effective way to prevent this.[8]

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation (Incomplete Conversion)

Low or no conversion of your brominated phenoxyacetate is a strong indicator of an issue within the catalytic cycle.

Possible Cause 1: Inefficient Catalyst Activation or Deactivation

The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[8] If this reduction is inefficient, the reaction will not proceed. Conversely, the active Pd(0) catalyst can be deactivated through oxidation by trace oxygen or by aggregation into inactive palladium black.[8][9]

  • Solution:

    • Catalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst system (e.g., Buchwald precatalysts) that reliably forms the active catalyst.[8]

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl bromides like brominated phenoxyacetates, a more sterically hindered and electron-rich ligand such as XPhos or SPhos can accelerate the oxidative addition step.[6][10]

    • Rigorous Degassing: Oxygen is detrimental to the Pd(0) catalyst.[8] Ensure all solvents and the reaction vessel are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5][8]

Possible Cause 2: Suboptimal Base or Solvent System

The base plays a crucial role in activating the boronic acid for the transmetalation step.[11][12] Its effectiveness is highly dependent on the solvent system.

  • Solution:

    • Base Screening: If a common base like K₂CO₃ is not effective, screen other bases. K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings.[6][13]

    • Solvent Optimization: Aprotic solvents like dioxane, THF, or toluene are generally preferred.[6][14] Often, a mixture with water is necessary to dissolve the inorganic base.[14] If your reaction is biphasic (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[8]

Experimental Protocol: Catalyst and Base Screening for a Sluggish Reaction

This protocol outlines a parallel screening experiment to quickly identify a more effective catalyst system and base.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your brominated phenoxyacetate and the desired boronic acid (1.2 equivalents) in the chosen degassed solvent (e.g., dioxane).

    • Prepare separate stock solutions of different phosphine ligands (e.g., PPh₃, XPhos, SPhos) in the same degassed solvent.

    • Prepare a stock solution of a palladium precatalyst (e.g., Pd₂(dba)₃) in the same degassed solvent.

  • Reaction Setup (in a glovebox or using Schlenk technique):

    • To an array of reaction vials equipped with stir bars, add the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equivalents).

    • Add the stock solution containing the aryl halide and boronic acid to each vial.

    • Add the palladium precatalyst solution (e.g., 1 mol%).

    • Add the respective ligand solution to each vial (e.g., 2.5 mol%).

    • Add the degassed solvent to reach the desired concentration.

    • Seal the vials tightly.

  • Execution and Analysis:

    • Place the vials in a heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

    • After cooling, take a small aliquot from each reaction mixture, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Problem 2: Significant Protodeboronation Byproduct

The presence of the protonated version of your boronic acid starting material (Ar-H) indicates that protodeboronation is outcompeting the desired cross-coupling.

Possible Cause 1: Unstable Boronic Acid

Some boronic acids, particularly heteroaromatic or electron-deficient ones, are inherently prone to protodeboronation.[5]

  • Solution:

    • Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[15][16][17] They hydrolyze in situ to generate the active boronic acid.[16]

    • Control Water Content: While some water is often necessary to dissolve the base, excess water can accelerate protodeboronation.[4] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.

Possible Cause 2: Inappropriate Reaction Conditions

High temperatures and prolonged reaction times can favor protodeboronation.[5]

  • Solution:

    • Lower Reaction Temperature: If possible, run the reaction at the lowest effective temperature.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Data Presentation: Impact of Boron Source on Protodeboronation

Boron ReagentStabilityIn-situ Hydrolysis RequiredCommon Side Reactions
Boronic AcidModerate to LowNoProtodeboronation, Homocoupling
Pinacol Boronate EsterHighYesIncomplete hydrolysis
MIDA Boronate EsterVery HighYesSlower reaction rates
Potassium TrifluoroborateHighYesSlower reaction rates[18]
Problem 3: Significant Dehalogenation Byproduct

The formation of the debrominated phenoxyacetate (Ar-H) points to the undesired formation and reaction of a palladium-hydride species.

Possible Cause: Inappropriate Ligand, Base, or Solvent

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and dehalogenation.[6]

  • Base Selection: Strong bases, especially alkoxides, can sometimes promote dehalogenation.[6]

  • Solvent as a Hydride Source: Protic solvents like alcohols can act as a source of hydride, leading to dehalogenation.[7]

  • Solution:

    • Ligand Optimization: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These can accelerate the desired cross-coupling pathway, minimizing the time for dehalogenation to occur.[6][7]

    • Base Optimization: Try a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[6][7]

    • Solvent Change: Use aprotic solvents like dioxane, THF, or toluene to avoid the solvent acting as a hydride source.[7]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation [H⁻] Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr Protodeboronation Protodeboronation (Ar'-H) Transmetalation->Protodeboronation [H⁺] Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling [O₂] RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The Suzuki catalytic cycle and common side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents Degas Improve Degassing (Inert Gas Purge, Freeze-Pump-Thaw) CheckReagents->Degas OptimizeCatalyst Optimize Catalyst System (Screen Ligands & Pd Source) Degas->OptimizeCatalyst OptimizeBase Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) OptimizeCatalyst->OptimizeBase OptimizeSolvent Optimize Solvent (Dioxane, Toluene, THF, +/- Water) OptimizeBase->OptimizeSolvent OptimizeTemp Adjust Temperature OptimizeSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A stepwise workflow for troubleshooting low yields.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025). ResearchGate. Available at: [Link]

  • Protodeboronation. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Vantourout, J. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7471–7483. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4347–4359. Available at: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2016). ScholarWorks @ UTRGV. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2019). ResearchGate. Available at: [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? (2025). ResearchGate. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate. Available at: [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(21), 7439–7442. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Liu, C., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(37), 8642–8647. Available at: [Link]

  • Webb, J. D., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12479–12482. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Problems with Suzuki coupling. (2025). Reddit. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2008). ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Rsc.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Solvent Systems for Reactions Involving Phenoxyacetates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing reactions involving phenoxyacetates. This guide is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving phenoxyacetates. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving high yields, purity, and efficiency. We will delve into the underlying principles of solvent effects, provide practical troubleshooting advice for common experimental hurdles, and offer detailed protocols for systematic optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of phenoxyacetates, most commonly via nucleophilic substitution reactions like the Williamson ether synthesis.

Problem 1: Low or No Product Yield

You've run your reaction (e.g., reacting a phenol with an alkyl haloacetate) and your TLC/GC-MS analysis shows a large amount of unreacted starting material or a disappointingly low yield of the desired phenoxyacetate.

  • Possible Cause 1: Inappropriate Solvent Class. The reaction rate is highly dependent on the solvent's ability to stabilize the transition state and solvate the reacting species.[1] For the typical SN2 reaction between a phenoxide anion and an alkyl halide, the choice of solvent is paramount.

  • Troubleshooting Suggestion: Switch to a polar aprotic solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).[2][3]

  • Rationale: Phenoxide anions are powerful nucleophiles. In protic solvents (e.g., ethanol, water), the solvent molecules form a "cage" around the anion via hydrogen bonding, stabilizing it and reducing its energy and nucleophilicity.[2][4][5] Polar aprotic solvents, however, cannot donate hydrogen bonds. They effectively solvate the counter-ion (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction.[3][5][6] The rate of reaction between potassium phenoxide and butyl chloride, for instance, increases markedly when moving to more effective cation-solvating ethers.[4]

  • Possible Cause 2: Presence of Water. The Williamson ether synthesis is highly sensitive to moisture.

  • Troubleshooting Suggestion: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a solid base like NaH or KH, ensure it has not been deactivated by exposure to air and moisture.[3]

  • Rationale: Water can consume the strong base used to generate the phenoxide, reducing the concentration of your active nucleophile.[3] It can also hydrolyze the alkyl halide starting material. As a protic solvent, even small amounts of water can solvate and deactivate the phenoxide nucleophile.[2]

  • Possible Cause 3: Poor Solubility of Reagents. The phenoxide salt or other reagents may not be sufficiently soluble in the chosen solvent, leading to a slow, heterogeneous reaction.

  • Troubleshooting Suggestion: If the phenoxide salt is sparingly soluble, consider adding a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6 for potassium salts).[7]

  • Rationale: A PTC facilitates the transfer of the phenoxide anion from a solid phase or an aqueous phase into the organic phase where the alkyl halide is dissolved.[7][8] The lipophilic cation of the PTC pairs with the phenoxide anion, creating a soluble ion pair in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction.[8][9]

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Check_Reagents Are reagents pure & anhydrous? Start->Check_Reagents Check_Base Is the base strong enough to deprotonate the phenol? Check_Reagents->Check_Base Yes End_Reevaluate Re-evaluate reaction parameters Check_Reagents->End_Reevaluate No (Purify/Dry) Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO, MeCN)? Check_Base->Check_Solvent Yes Check_Base->End_Reevaluate No (Use stronger base) Check_Temp Is reaction temperature sufficient? Check_Solvent->Check_Temp Yes Check_Solvent->End_Reevaluate No (Change solvent) Check_PTC Is a Phase-Transfer Catalyst (PTC) needed for solubility? Check_Temp->Check_PTC Yes Check_Temp->End_Reevaluate No (Increase temp) End_Success Yield Improved Check_PTC->End_Success No Check_PTC->End_Reevaluate Yes (Add PTC)

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Problem 2: Significant Side-Product Formation

Your reaction works, but you observe significant quantities of byproducts, complicating purification and reducing the yield of your target phenoxyacetate.

  • Possible Cause 1: Elimination (E2) Reaction. This is common when using secondary or tertiary alkyl halides. The phenoxide is a strong base as well as a nucleophile and can abstract a proton from the alkyl halide, leading to an alkene byproduct.[2]

  • Troubleshooting Suggestion: Whenever possible, design your synthesis to use a primary alkyl halide.[2][10] If a secondary halide is unavoidable, lower the reaction temperature.

  • Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.[2] Using a less sterically hindered primary alkyl halide ensures the SN2 pathway is kinetically favored over the E2 pathway.

  • Possible Cause 2: C-Alkylation vs. O-Alkylation. With phenoxides, alkylation can sometimes occur on the aromatic ring (at the ortho or para positions) instead of the desired oxygen atom.

  • Troubleshooting Suggestion: The choice of solvent can influence the C/O alkylation ratio. Less polar, protic solvents can sometimes favor O-alkylation. However, the most effective way to promote O-alkylation is often by ensuring the formation of a "free" phenoxide ion.

  • Rationale: The "hard-soft acid-base" (HSAB) principle can be invoked here. The oxygen atom is a "hard" nucleophilic center, while the ring carbons are "softer." The nature of the ion pair (phenoxide and counter-ion) in solution affects this reactivity. Solvents that promote dissociation into a free phenoxide ion (like polar aprotic solvents) generally favor reaction at the more electronegative oxygen atom.

Frequently Asked Questions (FAQs)

Q1: How do I select the best class of solvent to start with?

For typical phenoxyacetate synthesis via the Williamson ether (SN2) route, the primary factor is the interaction between the solvent and the phenoxide nucleophile.

  • Polar Aprotic Solvents (Recommended Start): Solvents like DMF, DMSO, and acetonitrile are the best starting point.[3] They possess a strong dipole moment to dissolve ionic species but lack acidic protons. This allows them to solvate the cation while leaving the phenoxide anion highly reactive.[5]

  • Polar Protic Solvents (Generally Avoid): Solvents like water, methanol, and ethanol should generally be avoided as the primary reaction medium.[2] They will form strong hydrogen bonds with the phenoxide anion, creating a solvent shell that significantly reduces its nucleophilicity and slows the reaction rate.[4]

  • Nonpolar Solvents (Use with PTC): Solvents like toluene or heptane are generally poor choices as they cannot effectively dissolve the phenoxide salt. However, they become excellent options when used in a biphasic system with a phase-transfer catalyst (PTC). This approach is common in industrial settings as it simplifies workup and uses less hazardous solvents.[8]

Table 1: Properties of Common Solvents for Phenoxyacetate Synthesis
SolventClassDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent dissolving power, high boiling point. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189Very high dissolving power and boiling point. Can be difficult to remove; hygroscopic.
Acetonitrile (MeCN) Polar Aprotic37.582Good dissolving power, lower boiling point makes for easier removal.
Acetone Polar Aprotic20.756Lower boiling point, can be effective but sometimes less efficient than DMF or DMSO.
Ethanol (EtOH) Polar Protic24.678Generally slows SN2 rates by solvating the nucleophile.[2]
Water (H₂O) Polar Protic80.1100Avoid as primary solvent; can be used in biphasic PTC systems.
Toluene Nonpolar2.4111Requires a PTC for reaction to proceed efficiently.
Diagram: The Role of the Solvent in Nucleophile Reactivity

Solvent_Effect cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) Anion_A Phenoxide Anion (Nu⁻) Cation_A Cation (M⁺) Anion_A->Cation_A Weakly Paired label_A Result: 'Naked' & Highly Reactive Nucleophile Solvent_A δ⁻ O=CH-N(Me)₂ δ⁺ Cation_A->Solvent_A Strongly Solvated Anion_B Phenoxide Anion (Nu⁻) Solvent_B1 δ⁻ O-H δ⁺ | Et Anion_B->Solvent_B1 H-Bonded 'Solvent Cage' Solvent_B2 Et | δ⁺ H-O δ⁻ Anion_B->Solvent_B2 label_B Result: Stabilized & Less Reactive Nucleophile Cation_B Cation (M⁺)

Caption: Contrasting solvation of a phenoxide salt in polar aprotic vs. polar protic solvents.

Q2: My company has a "Green Chemistry" initiative. What are some more sustainable solvent choices?

The pharmaceutical and chemical industries are increasingly moving away from hazardous solvents like DMF and DMSO.[11][12]

  • Bio-based Solvents: Consider solvents derived from renewable feedstocks.[13] Examples include Cyrene™ (dihydrolevoglucosenone), a bio-based dipolar aprotic solvent, or 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from biomass.

  • Carbonates: Dimethyl carbonate (DMC) and propylene carbonate (PC) are greener alternatives to traditional polar aprotic solvents.

  • Water or Biphasic Systems: As mentioned, using water with a phase-transfer catalyst is a very green approach, eliminating the need for organic solvents entirely in some cases.[8]

  • Solvent Selection Guides: Many pharmaceutical companies have developed their own solvent selection guides that rank solvents based on safety, health, and environmental impact.[11][12] Consulting these guides can provide excellent, industry-vetted alternatives.

Q3: How do I systematically screen for the optimal solvent?

A structured approach is more efficient than random trial-and-error. A Design of Experiments (DoE) approach can be powerful, but a simpler parallel screening protocol is often sufficient.

Experimental Protocol: Parallel Solvent Screening

This protocol outlines a method for testing multiple solvents simultaneously to identify the best performer for your specific phenoxyacetate synthesis.

1. Preparation and Setup:

  • Arrange a set of identical reaction vials or small round-bottom flasks in a parallel synthesis block or a temperature-controlled oil bath.
  • Ensure each vial is equipped with a small magnetic stir bar.
  • In a separate flask, prepare a stock solution of your phenol starting material and the base (e.g., potassium carbonate) in a large enough quantity for all planned reactions. Note: If using reactive bases like NaH, they must be added to each vial individually under inert atmosphere.
  • Prepare individual solutions of your alkyl haloacetate in each of the solvents to be tested.

2. Reaction Execution:

  • To each reaction vial, add an equal volume of the phenol/base stock solution (if applicable) or add the phenol and base solids directly.
  • Add the chosen solvent to each vial (e.g., Vial 1: DMF, Vial 2: MeCN, Vial 3: DMSO, Vial 4: Toluene, Vial 5: Toluene + TBAB).
  • Place the vials under an inert atmosphere (N₂ or Argon).
  • Bring the reaction block/bath to the desired temperature (e.g., 80 °C).
  • Once the temperature has stabilized, add an equimolar amount of the alkyl haloacetate to each vial simultaneously using a multichannel pipette if possible.
  • Start the timer and stirring.

3. Reaction Monitoring and Analysis:

  • At set time points (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial.
  • Quench the aliquot in a labeled microcentrifuge tube containing a small amount of dilute acid and an extraction solvent (e.g., ethyl acetate) with a known amount of an internal standard (e.g., dodecane).
  • Vortex the tube and centrifuge.
  • Analyze the organic layer by GC or LC-MS to determine the conversion of starting material to product.

4. Data Interpretation:

  • Plot the percent conversion versus time for each solvent.
  • The solvent that provides the fastest conversion to the highest yield with the fewest byproducts is the optimal choice under those conditions.
Workflow for Systematic Solvent Screening

Solvent_Screening_Workflow Define_Reaction Define Reaction: Phenol + Alkyl Halide Select_Solvents Select Candidate Solvents (Aprotic, PTC, Green, etc.) Define_Reaction->Select_Solvents Parallel_Setup Set Up Parallel Reactions (Identical Conditions) Select_Solvents->Parallel_Setup Run_Reactions Run Reactions at Constant Temperature Parallel_Setup->Run_Reactions Monitor Monitor Progress (TLC, GC-MS, LC-MS) Run_Reactions->Monitor Analyze_Data Analyze Data: Conversion vs. Time Monitor->Analyze_Data Select_Optimal Select Optimal Solvent Analyze_Data->Select_Optimal Further_Opt Further Optimization (Temp, Concentration) Select_Optimal->Further_Opt

Caption: A streamlined workflow for performing a parallel solvent screening experiment.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • The Effect of the Solvent on the Reactivity of Sodium and Potassium Phenoxides in Nucleophilic Substitution Reactions Part I. SciSpace. [Link]

  • Effect of solvent polarity on SN1 reactions of different charge types. Chemistry Stack Exchange. [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. American Chemical Society. [Link]

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. [Link]

  • Experiment 06 Williamson Ether Synthesis. St. Norbert College. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Center for Biotechnology Information. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Polish Pharmaceutical Society. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. [Link]

  • Green Solvents: Revolutionizing Chemical Processes. Metatech Insights. [Link]

  • Laboratory Techniques In Organic Chemistry. ARUP Laboratories. [Link]

  • Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design. National Center for Biotechnology Information. [Link]

  • Green Solvents in Organic Synthesis. IntechOpen. [Link]

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. National Center for Biotechnology Information. [Link]

  • Solvent and Reagent Selection Guide. University of Toronto. [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE). [Link]

  • Greener Solvents. Queen's University. [Link]

  • Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. ACS Publications. [Link]

  • OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. ResearchGate. [Link]

  • Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review. MDPI. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • Green syntheses of biobased solvents. ScienceDirect. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Williamson Ether Synthesis Practice Problems. Chemford. [Link]

  • Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Digital CSIC. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. [Link]

  • Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: Application of principal component analysis. ResearchGate. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]

  • Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Royal Society of Chemistry. [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Reactivity of Substituted Phenols in Williamson Ether Synthesis

Welcome to the Advanced Etherification Support Center. As drug development and materials science push toward more complex molecular architectures, researchers frequently encounter significant roadblocks when applying the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Etherification Support Center. As drug development and materials science push toward more complex molecular architectures, researchers frequently encounter significant roadblocks when applying the classical Williamson Ether Synthesis (WES) to heavily substituted phenols.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue sluggish or failing etherifications.

Part 1: The Mechanistic Root of the Problem

In a standard Williamson Ether Synthesis, an alkoxide or aryloxide attacks an alkyl halide via an SN2 mechanism[1]. However, substituted phenols present unique chemical challenges:

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halogens delocalize the negative charge of the phenoxide ion across the aromatic ring. This drastically reduces the electron density at the oxygen center, lowering its nucleophilicity[2].

  • Steric Hindrance: Bulky groups at the ortho positions physically block the SN2 trajectory, increasing the activation energy required for the transition state.

  • Ambident Reactivity: Phenoxides are ambident nucleophiles. Under suboptimal conditions, the reaction can shift from the desired O-alkylation to undesired C-alkylation at the ortho or para positions[1][3].

Part 2: Troubleshooting FAQs

Q1: I am trying to alkylate an electron-deficient phenol (e.g., 4-nitrophenol or 2-fluorophenol), but my yields are <20% using K₂CO₃ in acetone. How can I drive this reaction to completion? Scientist's Insight: Acetone and K₂CO₃ are insufficient for deactivated phenols. You must enhance the "nakedness" of the phenoxide anion to boost its reactivity. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [4][5]. Causality: The large ionic radius of the cesium cation (Cs⁺) leads to a loose ion pair with the phenoxide anion compared to potassium or sodium. This "cesium effect" leaves the oxygen highly reactive and significantly accelerates the SN2 attack[3]. Furthermore, DMF and DMSO solvate the cations effectively while leaving the nucleophilic anion exposed[6].

Q2: My phenol is heavily sterically hindered (e.g., 2,6-diisopropylphenol). Even with Cs₂CO₃/DMF and heating, the reaction is sluggish. What additives can I use? Scientist's Insight: When the nucleophile is hindered, you must make the electrophile as reactive as possible, or facilitate phase transfer if solubility is an issue. Solution: Introduce a catalytic amount of Potassium Iodide (KI) or a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Iodide (TBAI) [7][8]. Causality: Iodide acts as a nucleophilic catalyst via an in situ Finkelstein reaction. It rapidly displaces the less reactive chloride or bromide on your alkylating agent to form a transient alkyl iodide, which is a vastly superior electrophile for the sluggish phenoxide[8]. TBAI provides the dual benefit of iodide catalysis and phase-transfer capabilities, pulling reacting species into close proximity[7].

Q3: I am observing a significant amount of byproducts, which NMR confirms as C-alkylated phenols. How do I suppress C-alkylation in favor of O-alkylation? Scientist's Insight: C-alkylation is a classic symptom of using protic solvents or bases that form tight ion pairs (like NaOH or LiOH). Tight ion pairing blocks the oxygen center and forces the electrophile to attack the electron-rich aromatic ring[3]. Solution: Ensure strictly anhydrous conditions. Use Cs₂CO₃ in polar aprotic solvents (DMF/DMSO). If the alkylating agent is highly reactive (e.g., allylic or benzylic halides), lower the reaction temperature to 40–50 °C[8]. Soft cations (Cs⁺) and polar aprotic solvents strongly favor O-alkylation by maximizing charge density on the oxygen[3].

Q4: What if all Williamson conditions fail due to extreme steric clash? Scientist's Insight: The SN2 mechanism has physical limits. If the transition state is too sterically congested, elimination (E2) of the alkyl halide will outcompete substitution[1]. Solution: Abandon the alkyl halide and use the corresponding primary or secondary alcohol via the Mitsunobu Reaction . Using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), the alcohol is activated into a superior leaving group, allowing even highly hindered phenols to undergo etherification under mild, neutral conditions.

Part 3: Quantitative Data & Optimization Matrix

To guide your experimental design, the following table summarizes typical reaction parameters and their expected impact on substituted phenols.

Substrate TypeBaseSolventAdditiveTemp (°C)Expected YieldPrimary Limitation Overcome
Unsubstituted Phenol K₂CO₃AcetoneNone60>90%Baseline conditions
Electron-Deficient (e.g., 4-NO₂)Cs₂CO₃DMFNone8085-95%Overcomes low nucleophilicity via naked anion[4][5]
Mildly Hindered (e.g., 2-Me)K₂CO₃MeCNTBAI (10 mol%)70-8080-90%Enhances electrophile reactivity (Finkelstein)[7]
Highly Hindered / Deactivated Cs₂CO₃DMSOKI (0.6 eq)40-6060-80%Maximizes reactivity; KI generates transient alkyl iodide[8]
Prone to C-Alkylation Cs₂CO₃DMF (Anhydrous)None40>85% (O-alkyl)Soft cation prevents ring attack[3]

Part 4: Validated Experimental Protocols

Protocol A: High-Reactivity WES for Electron-Deficient Phenols (e.g., Fluorophenols)[8]

This self-validating protocol utilizes the "cesium effect" and iodide catalysis to drive sluggish reactions. The basic wash step ensures unreacted starting material is purged.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Reagent Loading: Add the substituted phenol (1.0 equiv, e.g., 2-fluorophenol) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir at room temperature for 15 minutes to allow phenoxide formation. The solution will typically deepen in color.

  • Catalyst & Electrophile: Add Potassium Iodide (KI, 0.6 equiv) followed by the alkyl halide (1.1 equiv)[8].

  • Reaction: Heat the mixture to 40–60 °C (depending on the alkyl halide's boiling point) and stir for 8–12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc).

  • Validation & Washing: Wash the combined organic layers with 0.5 M NaOH to selectively deprotonate and remove any unreacted phenol into the aqueous layer, followed by a wash with saturated aqueous NaCl (brine)[8].

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Phase-Transfer Catalyzed (PTC) WES for Hindered Substrates[7]
  • Setup: In a reaction vessel, combine the hindered phenol (1.0 equiv) and the alkyl halide (1.2 equiv).

  • Solvent/Base: Add DMSO (5 mL/mmol) and finely powdered K₂CO₃ (2.0 equiv).

  • PTC Addition: Add Tetrabutylammonium Iodide (TBAI, 0.1 equiv)[7].

  • Execution: Heat to 70 °C for 6 hours. The TBAI acts as both a phase-transfer agent and an iodide source.

  • Workup: Dilute with diethyl ether and wash extensively with water (5 times) to remove DMSO and salts. Dry and concentrate.

Part 5: Mechanistic and Workflow Visualizations

OptimizationTree Start Substituted Phenol + Alkyl Halide Check1 Is the phenol electron-deficient? Start->Check1 Check2 Is the phenol sterically hindered? Check1->Check2 No Action1 Use Cs2CO3 in DMF/DMSO (Naked Anion Effect) Check1->Action1 Yes Action2 Add KI or TBAI Catalyst (In situ Finkelstein) Check2->Action2 Yes Action3 Standard Conditions: K2CO3 in Acetone/MeCN Check2->Action3 No Check3 Does SN2 fail entirely due to extreme bulk? Action2->Check3 Action4 Switch to Mitsunobu Reaction (PPh3, DIAD) Check3->Action4 Yes

Workflow for optimizing Williamson Ether Synthesis based on phenol substitution patterns.

AmbidentPathway Phenoxide Phenoxide Anion (Ambident Nucleophile) CondO Polar Aprotic Solvent + Soft Cation (Cs+) Phenoxide->CondO CondC Protic Solvent or Tight Ion Pair (Na+) Phenoxide->CondC ProdO O-Alkylation (Desired Ether) CondO->ProdO Favors Oxygen Attack ProdC C-Alkylation (Undesired Byproduct) CondC->ProdC Blocks Oxygen, Forces Ring Attack

Mechanistic divergence of phenoxide alkylation based on solvent and counterion selection.

References

  • Williamson ether synthesis Wikipedia [Link]

  • Synthesis by Substitution Thieme E-Books[Link]

  • Williamson Ether Synthesis Cambridge University Press[Link]

  • Synthesis and evaluation of novel α-aminoamides with substituted benzene scaffold for the treatment of neuropathic pain RHHZ[Link]

  • Lectures in organic chemistry Second class University of Baghdad[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 2-(4-bromo-2-methoxyphenoxy)acetate vs. Benchmark Bromo-Aromatics

Executive Summary For drug development professionals and synthetic chemists, understanding the nuanced electronic and steric profiles of aryl halides is paramount for optimizing cross-coupling reactions. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the nuanced electronic and steric profiles of aryl halides is paramount for optimizing cross-coupling reactions. This guide provides an in-depth comparative analysis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (MBMA) against standard bromo-aromatics. By dissecting the causality behind its reactivity, we provide a self-validating framework for integrating this highly electron-rich, base-sensitive building block into complex synthetic pipelines.

Chemical Profiling & Electronic Causality

MBMA features a unique substitution pattern that dictates its behavior in transition-metal catalysis:

  • Para-Alkoxy Resonance: The phenoxyacetate oxygen at Position 1 is para to the bromine atom. This allows for strong resonance donation (+R effect) directly into the C4-Br bond, significantly increasing the electron density at the ipso-carbon.

  • Meta-Methoxy Influence: The methoxy group at Position 2 sits meta to the bromine. While it cannot donate electron density directly to the C4 position via resonance, it contributes to the overall electron-rich nature of the aromatic π-system.

  • Chemoselectivity Constraints: The methyl ester moiety is highly susceptible to saponification. This strictly precludes the use of harsh aqueous bases (e.g., NaOH, KOtBu) typically employed in standard Suzuki or Buchwald-Hartwig couplings.

The Causality of Oxidative Addition: In Palladium-catalyzed cross-coupling, the oxidative addition (OA) of the aryl halide to the Pd(0) center is often the rate-determining step (RDS) for electron-rich substrates. The buildup of negative charge on the ipso-carbon during the OA transition state is destabilized by electron-donating groups[1]. Consequently, MBMA exhibits a significantly higher activation barrier for OA compared to electron-neutral or electron-deficient bromo-aromatics.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OA Oxidative Addition (Rate-Limiting for MBMA) Pd0->OA + MBMA (High Barrier) TM Transmetalation (Base-Assisted) OA->TM + Nucleophile (Mild Base Req.) RE Reductive Elimination (Accelerated by e- rich Ar) TM->RE - Halide RE->Pd0 Product Release (Fast)

Figure 1: Pd-Catalyzed Cycle highlighting the electronic bottlenecks specific to MBMA.

Comparative Reactivity Matrix

To objectively evaluate MBMA, we benchmark it against three standard aryl bromides representing different electronic states. The data below summarizes their relative performance in a standardized Pd-catalyzed kinetic assay.

SubstrateElectronic ProfileRelative OA RateOptimal Ligand ClassBase Compatibility
4-Bromobenzotrifluoride Highly Electron-DeficientVery FastPPh₃, dppfBroad (Strong/Weak)
Bromobenzene NeutralModeratedppf, XantPhosBroad (Strong/Weak)
4-Bromoanisole Electron-RichSlowXPhos, RuPhosBroad (Strong/Weak)
MBMA Highly Electron-Rich Very Slow BrettPhos, tBuXPhos Strictly Mild (K₃PO₄, Cs₂CO₃)

Insight: While MBMA suffers from sluggish oxidative addition, its electron-rich nature actually accelerates the final reductive elimination step. To overcome the OA bottleneck, highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., tBuXPhos) are mandatory to lower the activation energy of the monoligated Pd(0) species[2].

Self-Validating Experimental Protocol

To empirically verify the reactivity differences, the following parallel kinetic screening protocol is designed to be self-validating. By running MBMA alongside Bromobenzene with an internal standard, researchers can directly quantify the electronic penalty.

Rationale for Reagent Selection:
  • Catalyst: Pd₂(dba)₃ with tBuXPhos ensures the formation of a highly reactive, monoligated L₁Pd(0) active species capable of inserting into the electron-rich C-Br bond.

  • Base: Anhydrous K₃PO₄ is selected. It is basic enough to facilitate transmetalation but mild enough to prevent the hydrolysis of MBMA's methyl ester.

  • Solvent: Toluene/H₂O (10:1) biphasic system. The trace water dissolves the inorganic base to accelerate transmetalation without causing ester cleavage.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare a 0.5 M solution of the aryl bromide (MBMA or Bromobenzene) and a 0.6 M solution of phenylboronic acid in anhydrous toluene. Add dodecane (0.1 M) as an internal GC-MS standard.

  • Catalyst Pre-Activation: In a separate vial, combine Pd₂(dba)₃ (2.5 mol%) and tBuXPhos (6 mol%). Dissolve in 1 mL toluene and stir at 40°C for 15 minutes until the solution turns dark red, indicating the formation of the active Pd(0) complex.

  • Reaction Assembly: Transfer 1 mL of the substrate stock solution to a reaction tube containing 2.0 equivalents of finely milled anhydrous K₃PO₄. Inject the pre-activated catalyst solution.

  • Kinetic Initiation: Heat the reaction blocks to 80°C.

  • Sampling & Quenching: At exactly 15, 30, 60, 120, and 240 minutes, extract a 20 µL aliquot via microsyringe. Quench immediately in 500 µL of cold ethyl acetate containing 1% acetic acid (to halt Pd activity).

  • Analysis: Filter through a short silica plug and analyze via GC-MS/LC-MS. Plot the consumption of the starting material relative to the dodecane internal standard.

Workflow S1 1. Substrate Equilibration (MBMA vs Controls) S2 2. Catalyst Injection (Pd / tBuXPhos) S1->S2 S3 3. Kinetic Sampling (15 min intervals) S2->S3 S4 4. GC-MS Quantification (Yield & Rate) S3->S4

Figure 2: Self-validating parallel experimental workflow for kinetic benchmarking.

Conclusion

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate presents a distinct synthetic challenge due to its highly electron-rich aromatic core and base-sensitive ester appendage. By understanding that its primary failure mode in cross-coupling is a stalled oxidative addition[1], scientists can rationally select advanced bulky phosphine ligands[2] and mild bases to unlock its reactivity, transforming a challenging substrate into a high-yielding building block.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Source: ACS Catalysis (ACS Publications)

Sources

Comparative

The Unambiguous Assignment: A Comparative Guide to the Structural Validation of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock upon which all further resea...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock upon which all further research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of promising candidates. For novel compounds such as Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, a versatile building block in organic synthesis, absolute structural confirmation is paramount.

This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As Senior Application Scientists, our aim is to furnish researchers, scientists, and drug development professionals with not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural characterization.

Synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

The journey to structural validation begins with the synthesis of the target compound. A reliable synthetic route is crucial for obtaining a pure sample, which is a prerequisite for successful characterization. The synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate can be achieved via a Williamson ether synthesis, a classic and robust method for forming ether linkages.

The reaction proceeds by the deprotonation of 4-bromo-2-methoxyphenol with a suitable base, such as potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then undergoes an SN2 reaction with methyl bromoacetate to yield the desired product.

Experimental Protocol: Synthesis of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

  • Reagent Preparation: To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous acetone (10 mL/mmol of phenol) is added potassium carbonate (1.5 eq).

  • Reaction Initiation: Methyl bromoacetate (1.2 eq) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford Methyl 2-(4-bromo-2-methoxyphenoxy)acetate as a solid.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.[1]

While a publicly available crystal structure for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is not currently available, the following protocol outlines the necessary steps for its structural determination by SC-XRD.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals are paramount for a successful SC-XRD experiment. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane) is a common starting point. Other techniques such as vapor diffusion or cooling crystallization can also be employed.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

graph TD { A[Purified Compound] --> B{Crystal Growth}; B --> C[Single Crystal Selection]; C --> D[Data Collection (Diffractometer)]; D --> E[Structure Solution & Refinement]; E --> F[Final 3D Structure]; } Caption: Workflow for Single-Crystal X-ray Crystallography.

Complementary Spectroscopic Techniques

While SC-XRD provides the definitive solid-state structure, spectroscopic methods such as NMR and Mass Spectrometry are indispensable for characterizing the compound in solution and confirming its molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[1] For Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted NMR Data for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H~7.1-6.8m3HAr-H
Methoxy-H~3.8s3H-OCH₃
Methylene-H~4.7s2H-OCH₂-
Methyl-H~3.7s3H-COOCH₃

¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~169C=O
Aromatic~150-110Ar-C
Methoxy~56-OCH₃
Methylene~67-OCH₂-
Methyl~52-COOCH₃
graph TD { A[Sample in Deuterated Solvent] --> B[NMR Spectrometer]; B --> C[Data Acquisition (FID)]; C --> D[Fourier Transform]; D --> E[Spectrum Analysis]; E --> F[Connectivity Information]; } Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum Data for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ with approximately 1:1 intensity).

graph TD { A[Sample Introduction] --> B[Ionization]; B --> C[Mass Analysis]; C --> D[Detection]; D --> E[Mass Spectrum]; E --> F[Molecular Weight & Formula]; } Caption: Workflow for Mass Spectrometry.

Comparative Analysis of Structural Validation Techniques

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1]Unambiguous and definitive structural determination.[1][2]Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from the solution-state conformation.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, solution-state conformation.[1]Provides detailed information about the structure in solution. Non-destructive.Does not provide absolute 3D structure. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or connectivity.

Conclusion

The structural validation of a novel compound like Methyl 2-(4-bromo-2-methoxyphenoxy)acetate requires a multi-faceted approach. While single-crystal X-ray crystallography provides the ultimate and unambiguous proof of structure in the solid state, it is imperative to complement this with solution-state data from NMR spectroscopy and molecular weight confirmation from mass spectrometry. This integrated strategy ensures a self-validating system, providing the highest level of confidence in the molecular structure and paving the way for its successful application in research and development.

References

  • Gonnella, N.C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate and Its Analogs

In the landscape of modern drug discovery and development, the systematic evaluation of structurally related compounds is paramount to understanding their therapeutic potential. This guide provides a comprehensive compar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the systematic evaluation of structurally related compounds is paramount to understanding their therapeutic potential. This guide provides a comprehensive comparative analysis of the predicted biological activity of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate against a range of its structural analogs. While direct experimental data for this specific ester is limited in publicly available literature, a wealth of information on related phenoxyacetic acid derivatives allows for a robust, data-driven exploration of its potential antimicrobial, antifungal, anticancer, and antioxidant properties. This analysis is grounded in established structure-activity relationships (SAR) within this chemical class, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate belongs to the phenoxyacetic acid class of compounds, a versatile scaffold known for a wide array of biological activities.[1] The core structure consists of a phenyl ring linked to an acetic acid moiety through an ether bond. The specific substitutions on the phenyl ring—a bromine atom at the 4-position and a methoxy group at the 2-position—along with the methyl esterification of the carboxylic acid, are anticipated to significantly influence its biological profile. The presence of a halogen (bromine) and a methoxy group can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.[2]

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of phenoxyacetic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring and modifications to the acetic acid side chain. The following sections compare the known activities of various analogs to extrapolate the potential efficacy of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Antimicrobial Activity

Phenoxyacetic acid derivatives have demonstrated notable antibacterial and antifungal properties.[3] The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Phenoxyacetic Acid Analogs

Compound/AnalogTarget OrganismActivity (MIC or Inhibition Zone)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatisMIC = 9.66 µg/mL[4]
(E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acidEscherichia coli22 mm (inhibition zone)[4]
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenes20 mm (inhibition zone)[4]
Penicillin V (phenoxyacetic acid derivative)Various BacteriaInhibits peptidoglycan synthesis[3]
2-bromo-PP and 3-bromo-PP (brominated phenoxyphenols)MRSAActive against replicating, dormant, and biofilm-incorporated cells[5]

Based on these findings, the 4-bromo substituent in Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is predicted to contribute positively to its antimicrobial potential. The methoxy group at the 2-position may further modulate this activity. The esterification of the carboxylic acid could influence cell permeability, potentially leading to altered uptake by microbial cells compared to the corresponding carboxylic acids.

Proposed Antimicrobial Mechanism of Action:

The primary mechanism of antibacterial action for many phenolic compounds involves the disruption of the bacterial cell wall and membrane integrity.[3] For phenoxyacetic acid derivatives like Penicillin V, the mechanism is more specific, involving the inhibition of penicillin-binding proteins (PBPs) crucial for peptidoglycan synthesis, leading to cell lysis.[3]

Antimicrobial_Mechanism cluster_compound Phenoxyacetic Acid Derivative cluster_cell Bacterial Cell Compound Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Membrane Cell Membrane Disruption Compound->Membrane Increased Permeability Enzyme Enzyme Inhibition (e.g., PBPs) Compound->Enzyme Binding to Active Site Lysis Cell Lysis Membrane->Lysis Enzyme->Lysis

Caption: Proposed antimicrobial mechanisms of phenoxyacetic acid derivatives.

Antifungal Activity

Several phenoxyacetic acid derivatives have also been evaluated for their fungitoxic effects.[6]

Table 2: Comparative Antifungal Activity of Phenoxyacetic Acid Analogs

Compound/AnalogTarget OrganismActivity (MIC)Reference
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateC. utilis8 µg/mL[4]
Guaiacol (2-methoxyphenol)Fusarium graminearumEC50 = 1.838 mM[7]
Brominated Aromatic ButenolidesColletotrichum gloeosporioidesEC50 = 2.72 to 130.41 nM[8]

The presence of a methoxy group, as seen in the guaiacol structure of the target molecule, has been associated with antifungal activity.[7] The combination of bromo and methoxy substituents could lead to potent antifungal properties.

Anticancer (Cytotoxic) Activity

The anticancer potential of phenoxyacetic acid derivatives has been a significant area of research. Halogenated derivatives have shown promising cytotoxic effects against various cancer cell lines.[6][9]

Table 3: Comparative Anticancer Activity of Phenoxyacetamide Analogs

Compound/AnalogCell LineActivity (IC50)Reference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (breast), SK-N-SH (neuroblastoma)Active (Growth percentage < 32)[6]
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazideG-361 (melanoma), LNCaP (prostate)IC50 = 104.86 µM and 145.39 µM, respectively[4]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal cancer cellsIC50 = 4.8 µM[4]
4-Cl-phenoxyacetic acidBreast cancer cellsIC50 = 0.194 µg/ml[4]
Phenoxyacetamide derivativesHepG2 (liver cancer)IC50 = 1.43 µM (Compound I)[1]

The presence of a halogen on the aromatic ring, such as the 4-bromo substituent in the target molecule, appears to be a favorable feature for anticancer activity.[6] The cytotoxic mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest.[1]

Hypothesized Anticancer Signaling Pathway:

Anticancer_Pathway Compound Methyl 2-(4-bromo-2- methoxyphenoxy)acetate Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Pathway Cell->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Execution Phase

Caption: Simplified pathway of apoptosis induction by phenoxyacetic acid analogs.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.[10] The methoxy group at the ortho position to the hydroxyl group (in the parent phenol) and the bromine atom can influence this activity.

Table 4: Comparative Antioxidant Activity of Related Phenolic Compounds

Compound/AnalogAssayActivity (IC50 or equivalent)Reference
2-allyl-4-methoxyphenolDPPH radical scavengingMore active than eugenol[11]
2,4-dimethoxyphenolDPPH radical scavengingMore active than eugenol[11]
Various 2-methoxyphenolsDPPH radical scavengingActivity correlated with ionization potential[12]

The 2-methoxy group in the guaiacol substructure of the target molecule is expected to contribute to its antioxidant potential. The electron-donating nature of the methoxy group can stabilize the phenoxyl radical formed after hydrogen donation. The bromine atom's effect is more complex, as it is an electron-withdrawing group but can also increase lipophilicity, potentially influencing interactions with radical species in different environments.

Mechanism of Antioxidant Action (Radical Scavenging):

Antioxidant_Mechanism cluster_reaction Radical Scavenging by Phenolic Compound Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical H• donation Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical

Caption: Hydrogen atom donation mechanism for antioxidant activity.

Experimental Protocols

To facilitate further research and validation of the predicted activities of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.[3][13]

Protocol:

  • Preparation of Compound: Prepare a stock solution of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Broth_Microdilution Start Start Prep_Comp Prepare Compound Stock Solution Start->Prep_Comp Serial_Dil Perform Serial Dilutions in 96-well Plate Prep_Comp->Serial_Dil Inoculate Inoculate Wells with Microorganism Serial_Dil->Inoculate Prep_Inoc Prepare Standardized Microbial Inoculum Prep_Inoc->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Abs Measure Absorbance at 570 nm Solubilize->Read_Abs Calculate_IC50 Calculate IC50 Value Read_Abs->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT Cytotoxicity Assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][15]

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, mix the test compound or standard at various concentrations with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.[16]

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

DPPH_Assay Start Start Prep_Reagents Prepare Compound and DPPH Solutions Start->Prep_Reagents Mix_Reagents Mix Compound and DPPH in 96-well Plate Prep_Reagents->Mix_Reagents Incubate_Dark Incubate in the Dark Mix_Reagents->Incubate_Dark Read_Abs Measure Absorbance at 517 nm Incubate_Dark->Read_Abs Calculate_IC50 Calculate IC50 Value Read_Abs->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for DPPH Radical Scavenging Assay.

Conclusion and Future Directions

Based on the extensive data available for its structural analogs, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate emerges as a promising candidate for a range of biological activities. The presence of the 4-bromo and 2-methoxy substituents on the phenoxy ring suggests a strong potential for antimicrobial, antifungal, and anticancer effects. Furthermore, the inherent phenolic nature of its parent structure points towards antioxidant capabilities.

This comparative guide underscores the importance of structure-activity relationship studies in predicting the biological profiles of novel compounds. While the inferences drawn are based on solid evidence from related molecules, it is imperative that direct experimental validation of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate be conducted to confirm these predicted activities. Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined herein. Such studies will not only ascertain its specific biological activities but also contribute to a deeper understanding of the SAR within this important class of compounds, paving the way for the development of new therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds. BenchChem.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica (Cairo). 2014;2014:386473.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientifica (Cairo). 2014;2014:386473.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • BenchChem. (2025). Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide. BenchChem.
  • DPPH Assay Protocol for Antioxidant Activity. Scribd.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. 2023;28(21):7309.
  • DPPH Radical Scavenging Assay. Encyclopedia.pub.
  • Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. Toxicol Lett. 1987;37(2):121-30.
  • Genesis and development of DPPH method of antioxidant assay. J Food Sci Technol. 2011;48(4):412-22.
  • Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Research Journal of Pharmacy and Technology.
  • Synthesis and anticancer activity studies on some 2-chloro-1,4-bis-(5-substituted- 1,3,4-oxadiazol-2-ylmethyleneoxy)
  • MTT assay protocol. Abcam.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. 2022;27(8):2428.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Molecules. 2023;28(24):8009.
  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Iran J Pharm Res. 2011;10(1):67-73.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. 2007;21(2):311-6.
  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules. 2011;16(9):7878-93.
  • Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)methyl]phenol.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory....
  • Exploring Brominated Aromatic Butenolides from Aspergillus terreus EGF7-0-1 with Their Antifungal Activities. J Agric Food Chem. 2024.
  • The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Front Microbiol. 2021;12:772648.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. 2021;10(8):1807.
  • Anticancer and antimicrobial activity of methoxy amino chalcone deriv
  • Guaiacol inhibits the mycelial growth of F. graminearum. (A) Strain....
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Int J Nanomedicine. 2016;11:5927-5935.
  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules. 2022;27(9):2996.
  • Next-generation rapid phenotypic antimicrobial susceptibility testing.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux.
  • Antimicrobial Susceptibility Testing. Apec.org.

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Comparative

validation of a new synthetic method for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Validation of a Continuous Flow Synthetic Method for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate: A Comparative Guide Executive Summary Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a critical intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Continuous Flow Synthetic Method for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate: A Comparative Guide

Executive Summary

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a critical intermediate in the synthesis of thienotriazolodiazepine compounds, which function as potent CD28 costimulatory signal inhibitors for immunosuppression 1[1]. Historically, the O-alkylation required to synthesize this molecule has been performed in batch reactors. However, batch processing suffers from severe mass-transfer limitations, leading to prolonged reaction times, thermal degradation, and complex downstream purification.

This guide validates a next-generation Continuous Flow Packed-Bed Synthesis method. By objectively comparing this new approach against the traditional batch baseline, we demonstrate how flow chemistry enhances space-time yields, eliminates the need for aqueous workups, and provides a highly scalable, self-validating synthetic pathway.

Mechanistic Rationale & Workflow Logic

The synthesis proceeds via an SN​2 O-alkylation of 4-bromo-2-methoxyphenol with methyl bromoacetate.

The Batch Limitation: In traditional batch reactors, the deprotonation of the phenol relies on a suspended heterogeneous base (e.g., Cs2​CO3​ ). Because the reaction occurs only at the solid-liquid interface, the process is heavily mass-transfer limited. This necessitates the use of high-boiling polar aprotic solvents like DMF and prolonged heating (110 °C for 6+ hours) to drive the reaction to completion1[1].

The Continuous Flow Advantage: Transitioning to a continuous flow regime fundamentally alters the reaction kinetics. By passing the homogeneous reagent stream through a densely packed bed of solid base, the surface-area-to-volume ratio is maximized. This facilitates near-instantaneous deprotonation of the phenol. The enhanced mass transfer allows the reaction to proceed rapidly at milder temperatures (90 °C) in a volatile solvent like acetonitrile (MeCN), which inherently prevents over-alkylation and simplifies product recovery 2[2].

G A 4-Bromo-2-methoxyphenol (0.5 M in MeCN) Mix T-Junction Micromixer A->Mix Pump A B Methyl bromoacetate (0.6 M in MeCN) B->Mix Pump B React Packed-Bed Reactor (Cs2CO3 / Glass Beads) 90°C, t_res = 20 min Mix->React Homogeneous Flow BPR Back Pressure Regulator (100 psi) React->BPR Elution Prod Methyl 2-(4-bromo-2- methoxyphenoxy)acetate BPR->Prod Evaporation

Continuous flow setup for O-alkylation of 4-bromo-2-methoxyphenol via packed-bed reactor.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the traditional batch methodology against the validated continuous flow protocol.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis (New)
Reactor Configuration Stirred Tank (Round-Bottom Flask)Packed-Bed Microreactor
Solvent System N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)
Base Cs2​CO3​ (Suspended powder) Cs2​CO3​ (Immobilized solid bed)
Operating Temperature 110 °C90 °C
Reaction Time 6.0 hours20.0 minutes ( tres​ )
Isolated Yield 72 - 75%> 94%
Space-Time Yield ~8 g/L/h> 150 g/L/h
Downstream Processing Aqueous quench, extraction, chromatographyDirect evaporation (No extraction)

Experimental Protocols

Protocol A: Traditional Batch Synthesis (Baseline)

Causality & Limitations: This method relies on bulk heating and mechanical stirring. The poor solubility of Cs2​CO3​ in organic solvents requires the use of DMF, a high-boiling solvent that is notoriously difficult to remove, necessitating a wasteful aqueous workup and subsequent chromatographic purification1[1].

  • Initialization: Charge a 100 mL round-bottom flask with 4-bromo-2-methoxyphenol (1.0 equiv, 10 mmol) and anhydrous Cs2​CO3​ (2.0 equiv, 20 mmol) in 20 mL of anhydrous DMF.

  • Reagent Addition: Add methyl bromoacetate (1.2 equiv, 12 mmol) dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Heat the vigorously stirred suspension to 110 °C for 6 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Quench with 50 mL of distilled water to dissolve inorganic salts, and extract with chloroform ( 3×30 mL).

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (chloroform:methanol = 100:1) to afford the product.

Protocol B: Continuous Flow Synthesis (Validated Method)

Causality & Self-Validation: Utilizing a packed-bed reactor physically separates the solid base from the final product stream. Acetonitrile (MeCN) is selected over DMF to lower system backpressure and allow for direct product recovery via evaporation 2[2]. The protocol is self-validating: the absence of solid salts in the effluent inherently confirms the complete retention of the heterogeneous base, while a stable system pressure confirms the absence of internal precipitation.

  • Reactor Preparation: Pack an Omnifit glass column (10 mm ID × 100 mm) with a homogeneous mixture of anhydrous Cs2​CO3​ (5.0 g) and inert glass beads (to prevent channeling). Attach to a continuous flow system (e.g., Vapourtec) and prime with anhydrous MeCN at 0.2 mL/min until the bed is fully wetted.

  • Reagent Preparation:

    • Solution A: 0.5 M 4-bromo-2-methoxyphenol in anhydrous MeCN.

    • Solution B: 0.6 M methyl bromoacetate in anhydrous MeCN.

  • Continuous Execution: Pump Solution A and Solution B at equal flow rates (0.1 mL/min each) through a T-junction micromixer. Route the mixed stream into the packed-bed reactor maintained at 90 °C. The effective residence time ( tres​ ) is precisely controlled at 20 minutes.

  • System Regulation: Pass the reactor effluent through a 100 psi back-pressure regulator (BPR). Validation check: The BPR ensures the MeCN remains entirely in the liquid phase at 90 °C, maintaining a stable, bubble-free flow profile.

  • Isolation: Divert the first 2 reactor volumes to waste to ensure steady-state equilibrium. Collect the subsequent steady-state effluent. Isolate the product by direct rotary evaporation of the MeCN, yielding Methyl 2-(4-bromo-2-methoxyphenoxy)acetate in >94% yield and >98% purity (by HPLC) without the need for extraction or column chromatography.

Conclusion

The validation of the continuous flow O-alkylation method demonstrates a profound upgrade over traditional batch synthesis for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. By leveraging a packed-bed microreactor, researchers can achieve near-quantitative yields in a fraction of the time (20 minutes vs. 6 hours), eliminate toxic high-boiling solvents like DMF, and bypass tedious aqueous workups. This scalable, self-validating approach is highly recommended for drug development professionals seeking to optimize intermediate production pipelines.

References

  • Source: Google Patents (EP1887008A1)
  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor Source: AKJournals URL:[Link]

Sources

Validation

A Comparative Guide to the Electronic Properties of Phenoxyacetate Derivatives: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract Phenoxyacetate derivatives represent a versatile class of organic compounds with a wide range of applications, from herbicides to pharmaceuticals.[...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetate derivatives represent a versatile class of organic compounds with a wide range of applications, from herbicides to pharmaceuticals.[1] Understanding their electronic properties is paramount for predicting their reactivity, designing novel molecules with enhanced efficacy, and elucidating their mechanisms of action. This guide provides an in-depth comparative analysis of the electronic properties of various phenoxyacetate derivatives, leveraging the power of Density Functional Theory (DFT). We will explore key electronic descriptors, compare different substituents, and provide a practical, step-by-step protocol for performing these computational studies, supported by experimental validation.

Introduction: The Significance of Phenoxyacetates and the Role of DFT

Phenoxyacetic acid and its derivatives are characterized by a phenoxy group linked to an acetic acid moiety. This core structure is amenable to a wide range of chemical modifications, leading to a diverse array of biological activities.[1] For instance, chlorinated derivatives of phenoxyacetic acid are widely used as herbicides.[2] The electronic structure of these molecules, particularly the distribution of electrons and the energies of frontier molecular orbitals, dictates their chemical behavior and biological interactions.[3]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to investigate the electronic properties of molecules with a high degree of accuracy.[4] By solving the Schrödinger equation within the framework of DFT, we can calculate various electronic descriptors that provide insights into the molecule's stability, reactivity, and potential interaction sites.[5]

Comparative Analysis of Electronic Properties

The electronic properties of phenoxyacetate derivatives are highly sensitive to the nature and position of substituents on the phenyl ring. In this section, we compare the electronic properties of several substituted phenoxyacetic acids based on data from DFT studies.

Key Electronic Descriptors

Several key quantum chemical parameters derived from DFT calculations are crucial for understanding the electronic behavior of phenoxyacetate derivatives:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and signifies the ability to accept electrons.[6]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the charge distribution and identifying potentially reactive sites.

Substituent Effects: A Comparative Table

The following table summarizes the calculated electronic properties of various substituted phenoxyacetic acids, demonstrating the influence of different functional groups on their electronic structure. The data is compiled from various DFT studies employing the B3LYP functional with the 6-311++G(d,p) basis set.

DerivativeSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Phenoxyacetic Acid-H-6.98-0.756.232.54
4-Chlorophenoxyacetic Acid (4-CPA)4-Cl-7.15-1.026.132.89
2,4-Dichlorophenoxyacetic Acid (2,4-D)2,4-di-Cl-7.32-1.256.073.51
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)2,4,5-tri-Cl-7.45-1.485.973.12
4-Methylphenoxyacetic Acid (4-MPA)4-CH₃-6.82-0.686.142.78
4-Acetylphenoxyacetic Acid (4-APA)4-COCH₃-7.38-1.555.834.15
4-tert-Butylphenoxyacetic Acid (4-TBPA)4-C(CH₃)₃-6.79-0.656.142.81

Analysis of the Data:

  • Effect of Chloro Substituents: The addition of electron-withdrawing chloro groups progressively lowers both the HOMO and LUMO energy levels and decreases the HOMO-LUMO energy gap. This suggests that increasing chlorination leads to higher chemical reactivity.[2]

  • Effect of Methyl and tert-Butyl Groups: The electron-donating methyl and tert-butyl groups raise the HOMO energy levels compared to the unsubstituted phenoxyacetic acid, which can enhance their electron-donating ability.[7]

  • Effect of Acetyl Group: The strongly electron-withdrawing acetyl group significantly lowers both HOMO and LUMO energies and results in the smallest HOMO-LUMO gap among the compared derivatives, indicating the highest reactivity.[7]

  • Dipole Moment: The dipole moment generally increases with the introduction of polar substituents, reflecting a more uneven distribution of charge within the molecule.

Experimental Validation: Bridging Theory and Reality

Computational results, while powerful, must be validated against experimental data. For electronic properties, UV-Visible (UV-Vis) spectroscopy and electrochemical methods like cyclic voltammetry are invaluable.

UV-Visible Spectroscopy

The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be compared with experimental UV-Vis absorption spectra. The wavelength of maximum absorption (λmax) is related to the energy of the electronic transition, which is influenced by the HOMO-LUMO gap. Generally, a smaller HOMO-LUMO gap corresponds to a longer λmax (a red shift).[8] For example, studies on phenoxyacetic acid herbicides have shown a good correlation between the calculated electronic transitions and the experimentally observed UV-Vis spectra.[9]

Electrochemical Studies

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of molecules. These experimental values can be correlated with the calculated HOMO (related to oxidation potential) and LUMO (related to reduction potential) energies. Phenolic compounds, including phenoxyacetate derivatives, are known to be electrochemically active, and their redox properties are influenced by the substituents on the aromatic ring.[10]

Experimental and Computational Protocols

This section provides a detailed workflow for a comparative DFT study on the electronic properties of phenoxyacetate derivatives.

Computational Workflow Diagram

The following diagram illustrates the typical workflow for a DFT-based investigation of molecular electronic properties.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis and Validation cluster_output 4. Output mol_build Build Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, MEP, Mulliken Charges) freq_calc->prop_calc data_analysis Comparative Analysis of Derivatives prop_calc->data_analysis guide_gen Generate Comparison Guide data_analysis->guide_gen exp_validation Experimental Validation (UV-Vis, Cyclic Voltammetry) exp_validation->guide_gen

Caption: A typical workflow for the DFT analysis of the electronic properties of phenoxyacetate derivatives.

Step-by-Step Computational Protocol
  • Molecular Structure Preparation:

    • Draw the 2D structure of the desired phenoxyacetate derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

    • Perform a geometry optimization using a DFT functional and basis set. A commonly used and reliable combination is the B3LYP functional with the 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Causality: The geometry optimization is crucial to find the most stable conformation of the molecule (a minimum on the potential energy surface), which is essential for accurate electronic property calculations.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry using the same level of theory.

    • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Electronic Property Calculation:

    • From the output of the geometry optimization, extract the energies of the HOMO and LUMO to calculate the energy gap.

    • Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.

    • Perform a Mulliken population analysis to obtain the atomic charges.

  • Data Analysis:

    • Tabulate the calculated electronic properties for a series of phenoxyacetate derivatives.

    • Analyze the trends in the data to understand the effects of different substituents on the electronic structure.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Synthesize or procure the phenoxyacetate derivatives of interest. Purity should be confirmed by techniques like NMR and mass spectrometry.[11]

    • Prepare stock solutions of each derivative in a suitable solvent (e.g., ethanol, methanol, or dichloromethane) at a known concentration.[8]

  • Spectral Acquisition:

    • Use a UV-Vis spectrophotometer to record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank for background correction.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each derivative.

    • Compare the experimental λmax values with the electronic transitions predicted by TD-DFT calculations.

Conclusion

This guide has provided a comprehensive comparative analysis of the electronic properties of phenoxyacetate derivatives using DFT. The presented data and protocols demonstrate the power of computational chemistry in understanding structure-property relationships. By systematically studying the effects of different substituents, researchers can rationally design novel phenoxyacetate derivatives with tailored electronic properties for specific applications in agriculture, medicine, and materials science. The synergy between computational predictions and experimental validation is key to accelerating the discovery and development of new and improved functional molecules.

References

  • Arul Dhas, D., Joe, I. H., Roy, S. D., & Balachandran, S. (2013). DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 89-99. [Link]

  • Panczyk, K., & Wolińska, A. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 18(9), 1680. [Link]

  • Magdaline, J. D., Amjesh, R., Karpagavalli, K., & Chithambarathanu, T. (2024). Quantum chemical evaluation, ELF, LOL analysis, Fukui, herbicide-likeness and molecular docking studies of 4-methyl-phenoxyacetic acid, 4-acetyl-phenoxyacetic acid and 4-tert-butyl-phenoxyacetic acid – a comparative study. Structural Chemistry. [Link]

  • Panczyk, K., & Wolińska, A. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

  • Nisha, K., & Kumar, S. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Mohaimeed, A. M., & Arshad, M. (2025). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Frontiers in Chemistry, 13. [Link]

  • Prathap, S., Kumar, N. S., & Lokanath, N. K. (2016). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Der Pharma Chemica, 8(19), 398-404. [Link]

  • Singh, P., & Singh, N. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. ResearchGate. [Link]

  • Díaz, G., & Mena, F. (2014). Theoretical Studies on the Structure and Spectroscopic Properties of 2,4-D (2,4-Diclorofenoxiacetic Acid). ResearchGate. [Link]

  • Gubar, N., Zhuravel, I., & Kovalenko, S. (2023). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. MDPI. [Link]

  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1086-1097. [Link]

  • Singh, S., & Kumar, V. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

  • Magdaline, J. D., Amjesh, R., Karpagavalli, K., & Chithambarathanu, T. (2025). Quantum chemical evaluation, ELF, LOL analysis, Fukui, herbicide-likeness and molecular docking studies of 4-methyl-phenoxyacetic acid, 4-acetyl-phenoxyacetic acid and 4-tert-butyl-phenoxyacetic acid – a comparative study. ResearchGate. [Link]

  • YMER. (2023). An improved synthesis, spectroscopic studies, FMO, MEP, Mulliken, and thermodynamic properties of 4-((E). YMER. [Link]

  • Chiriac, A., Oniscu, C., & Olaru, A. (2016). Synthesis of New Sulphonamide Phenoxyacetic Derivatives. ResearchGate. [Link]

  • Ge, H., Xu, D., Zhao, L., & Wang, Y. (2019). Study of 2,4-D Spectral Characteristics and Its Detection in Zizania Latifolia Using Terahertz Time-Domain Spectroscopy. MDPI. [Link]

  • Bahnemann, D., & Muneer, M. (2004). Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. [Link]

  • Chevion, S., Chevion, M., & Chayen, Y. (2000). Electrochemical Behavior and Antioxidant and Prooxidant Activity of Natural Phenolics. Free Radical Biology and Medicine, 28(5), 860-870. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... ResearchGate. [Link]

  • Wang, L., Wu, J., & Wang, S. (2018). Experimental and theoretical calculation investigation of 2,4-dichlorophenoxyacetic acid adsorption onto core–shell carbon microspheres@layered double hydroxide composites. RSC Advances, 8(3), 1339-1348. [Link]

  • Wang, L., Wu, J., & Wang, S. (2018). Experimental and theoretical calculation investigation of 2,4-dichlorophenoxyacetic acid adsorption onto core–shell carbon mic. Semantic Scholar. [Link]

  • DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

  • Biaggne, A., Knowlton, W. B., & Yurke, B. (2020). "Substituent Effects on the Solubility and Electronic Properties of the" by Austin Biaggne, William B. Knowlton et al. ScholarWorks. [Link]

  • Kim, H., & Kim, Y. (2025). A DFT Study of Electronic Inductive and Resonance Effects of Substituents on Concerted Two-proton Coupled Electron Transfer between. ChemRxiv. [Link]

  • Zuan, A. T. K., & Praveena, S. M. (2019). A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester. ResearchGate. [Link]

  • Moniruzzaman, M. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(6), 569-579. [Link]

  • Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Chemistry, 3(1), 295-303. [Link]

  • Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418. [Link]

  • Kumar, R., Kumar, A., & Singh, R. (2021). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Materials, 14(21), 6393. [Link]

  • Budnikov, G. K., & Evtyugin, G. A. (2023). Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review. Molecules, 28(5), 2315. [Link]

  • ResearchGate. (2026). Phenol and para-substituted phenols electrochemical oxidation pathways. ResearchGate. [Link]

  • Stolarczyk, J. K., & Stolarczyk, K. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Polymers, 12(12), 2977. [Link]

  • Soft Matter Laboratory. (n.d.). Electrochemical Characteristics of Polyelectrolyte Brushes with Electroactive Counterions. Soft Matter Laboratory. [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (n.d.). Cross Sections / Organics (acids). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. [Link]

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Comparative

A Comparative Guide to Peer-Reviewed Methods for the Analysis and Characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a member of the phenoxyacetic acid derivative family, a class of compounds with significant appli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a member of the phenoxyacetic acid derivative family, a class of compounds with significant applications in pharmaceuticals and as herbicides.[1] The precise structural elucidation and purity assessment of this molecule are critical for its application in research and development, particularly in drug discovery where it may serve as a key building block. This guide provides a comprehensive comparison of peer-reviewed analytical methods for the characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, offering insights into the principles, experimental protocols, and expected outcomes for each technique.

The synthesis of related phenoxyacetates, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, is often achieved through Williamson etherification, reacting a phenol with an alpha-halo ester in the presence of a base.[2] This synthetic route underscores the importance of robust analytical methods to confirm the identity of the final product and to identify any unreacted starting materials or potential side-products.

Analytical Workflow and Technique Selection

The comprehensive characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate necessitates a multi-technique approach. The selection of an appropriate analytical method is crucial for obtaining reliable and accurate data. The following diagram illustrates a logical workflow for the analysis of this compound.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity and Quantitative Analysis NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC-UV NMR->HPLC Informed Method Development MS Mass Spectrometry (MS) GCMS GC-MS MS->GCMS Orthogonal Identification FTIR FTIR Spectroscopy FTIR->HPLC Quantitative_Analysis Quantitative_Analysis HPLC->Quantitative_Analysis Purity Assessment Impurity_Profiling Impurity_Profiling GCMS->Impurity_Profiling Trace Analysis Sample Methyl 2-(4-bromo-2-methoxyphenoxy)acetate Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification

Caption: A logical workflow for the analysis and characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules.[3] For Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

¹H NMR (Proton NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data: Based on the analysis of structurally similar compounds, the following proton signals are expected for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.[4]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)6.8 - 7.5Multiplet3H
Methylene (-OCH₂CO-)~4.7Singlet2H
Methoxyl (-OCH₃)~3.9Singlet3H
Methyl Ester (-COOCH₃)~3.8Singlet3H

Causality Behind Predictions:

  • The aromatic protons are expected in the 6.8-7.5 ppm range, with their exact shifts and splitting patterns influenced by the bromo, methoxy, and acetate substituents.

  • The methylene protons of the acetate group are deshielded by the adjacent oxygen and carbonyl group, resulting in a singlet around 4.7 ppm.

  • The methoxy and methyl ester protons will appear as sharp singlets, with the methoxy group on the aromatic ring typically resonating at a slightly higher chemical shift.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O, ester)~169
Aromatic (C-O)~150-155
Aromatic (C-Br)~115
Aromatic (C-H)~110-130
Methylene (-OCH₂CO-)~65
Methoxyl (-OCH₃)~56
Methyl Ester (-COOCH₃)~52

Causality Behind Predictions:

  • The ester carbonyl carbon is the most deshielded, appearing at the lowest field.[5]

  • The aromatic carbons attached to the electronegative oxygen and bromine atoms will have distinct chemical shifts.[5]

  • The aliphatic carbons of the methylene, methoxy, and methyl ester groups will appear at higher fields.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃).[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0.00 ppm.[4]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[3]

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed.

Expected Mass Spectrum: The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 isotopic cluster for the molecular ion and bromine-containing fragments.

  • Molecular Ion (M⁺): The exact mass of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate (C₁₀H₁₁BrO₄) is approximately 273.98 g/mol . The mass spectrum will show two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

Fragmentation Pattern: Common fragmentation pathways may involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), or cleavage of the ether linkage.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[6]

  • Chromatographic Separation: Separate the analyte on a suitable capillary GC column.[6]

  • Mass Analysis: Acquire the mass spectrum in either full scan mode to observe all fragments or in selected ion monitoring (SIM) mode for higher sensitivity.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[7]

Principle: FTIR measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[7]

Expected FTIR Absorption Bands:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
C=O (ester)Stretching~1750
C-O (ester)Stretching~1200-1300
C-O (aryl ether)Stretching~1000-1100
C-H (aromatic)Stretching~3000-3100
C-H (aliphatic)Stretching~2850-3000
C-BrStretching~500-600

Causality Behind Predictions:

  • The strong absorption around 1750 cm⁻¹ is characteristic of the ester carbonyl group.[8]

  • The C-O stretching vibrations of the ester and aryl ether groups will appear in the fingerprint region.[8]

  • The C-H stretching vibrations distinguish between aromatic and aliphatic protons.

  • The C-Br stretch is expected at a low wavenumber.

Experimental Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are properly calibrated.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For phenoxyacetic acid derivatives, reversed-phase HPLC with UV detection is a common and robust method.[1]

Advantages:

  • High resolution and sensitivity.

  • Suitable for non-volatile and thermally labile compounds.

  • Well-established for quantitative analysis in pharmaceutical applications.

Disadvantages:

  • Higher cost of instrumentation and solvents compared to TLC.

Experimental Protocol for RP-HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.[1]

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure the analyte is in its neutral form.[1]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Sample Preparation: Dissolve a known weight of the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. Coupling with a mass spectrometer allows for both separation and identification.

Advantages:

  • Excellent for identifying and quantifying volatile impurities.

  • Provides structural information through mass spectral fragmentation patterns.

Disadvantages:

  • Requires the analyte to be volatile and thermally stable.

  • Derivatization may be necessary for less volatile compounds, which adds a step to the sample preparation.[9]

Comparative Summary of Analytical Methods

TechniqueInformation ProvidedKey AdvantagesKey Disadvantages
¹H and ¹³C NMR Detailed structural elucidation, connectivity of atoms.Unambiguous structure determination.Lower sensitivity, more expensive instrumentation.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, confirms molecular formula.May not distinguish between isomers without chromatography.
FTIR Spectroscopy Identification of functional groups.Rapid, non-destructive, easy to use.Provides limited structural information on its own.
HPLC-UV Purity assessment, quantitative analysis.High resolution, robust for quantification.Less structural information than MS.
GC-MS Separation and identification of volatile components, impurity profiling.High sensitivity for volatile compounds, provides structural data.Not suitable for non-volatile or thermally labile compounds.

Conclusion

The comprehensive analysis and characterization of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate require a synergistic approach utilizing multiple analytical techniques. NMR spectroscopy is unparalleled for definitive structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy offers a rapid method for functional group identification. For purity assessment and quantitative analysis, HPLC-UV is the method of choice due to its robustness and high resolution, while GC-MS serves as an excellent orthogonal technique for identifying volatile impurities. By employing these methods in a logical workflow, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate.

References

  • Firdaus, M., et al. (2021). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 16(2), 115-122. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenyl acetate. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Available at: [Link]

  • Suryanto, E., & Anwar, C. (2012). Williamson Etherification of Eugenol. Indonesian Journal of Chemistry, 12(1), 1-6.
  • Wiley. (n.d.). Organic Chemistry: A Tenth Edition. Available at: [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, I understand that meticulous and safe handling of chemical reagents is paramount in the laboratory. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous and safe handling of chemical reagents is paramount in the laboratory. This guide provides a detailed, step-by-step framework for the proper disposal of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. While a specific Safety Data Sheet (SDS) for this exact compound was not located during the literature search, the following procedures are based on best practices for the disposal of structurally similar halogenated organic compounds.

Understanding the Hazard Profile

Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is a halogenated organic compound. Based on the safety profiles of similar molecules, it should be handled with care, assuming it may be:

  • Toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • A skin and eye irritant , potentially causing severe burns upon contact.[1][2]

  • Harmful to the environment, and should not be released into drains or waterways.[1][2]

Under fire conditions, it may decompose to produce hazardous substances such as carbon oxides and hydrogen bromide gas.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 2-(4-bromo-2-methoxyphenoxy)acetate for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1]

  • Skin and Body Protection: A lab coat or other protective clothing. In cases of potential splashing, an apron or impervious suit may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-(4-bromo-2-methoxyphenoxy)acetate"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

cluster_0 Initial Assessment & Collection cluster_1 Storage & Handling cluster_2 Final Disposal A Identify Waste: Methyl 2-(4-bromo-2-methoxyphenoxy)acetate B Consult Safety Data Sheet (SDS) (if available) & Local Regulations A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area D->E F Ensure Container is Securely Closed E->F G Wear Appropriate PPE During Handling F->G H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H I Complete Waste Manifest Documentation H->I J Final Disposition: Chemical Incineration I->J

Caption: Disposal workflow for Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Size Procedure
Small Spill 1. Evacuate the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE. 4. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 5. Carefully scoop the absorbed material into a labeled hazardous waste container. 6. Decontaminate the spill area with soap and water.
Large Spill 1. Evacuate the laboratory immediately and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Final Disposal: The Professional Approach

Under no circumstances should Methyl 2-(4-bromo-2-methoxyphenoxy)acetate be disposed of down the drain or in regular trash.

The only acceptable method of disposal is through a licensed and reputable hazardous waste disposal company. This ensures that the chemical is handled and treated in accordance with all local, state, and federal regulations. The most common method for the final disposition of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]

References
  • Chem-Solution. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(4-bromo-2-methoxyphenoxy)acetate

Anticipated Hazard Profile Based on an analysis of related chemical structures, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is anticipated to present several health and safety hazards. The presence of a brominated aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Anticipated Hazard Profile

Based on an analysis of related chemical structures, Methyl 2-(4-bromo-2-methoxyphenoxy)acetate is anticipated to present several health and safety hazards. The presence of a brominated aromatic ring and an ether linkage are key structural alerts. For instance, compounds like Methyl Bromoacetate are toxic if swallowed and cause severe skin and eye damage, while other brominated aromatics are known skin and respiratory irritants.[1][2]

Table 1: Anticipated Hazard Classification

Hazard ClassAnticipated EffectRationale based on Structural Analogs
Acute Toxicity Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3][4]Many brominated organic compounds exhibit moderate to high acute toxicity.[5]
Skin Corrosion/Irritation Expected to cause skin irritation or, potentially, severe burns.[1][2]Halogenated acetates and phenols are frequently classified as skin irritants or corrosives.[1][3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[1][2][6]This is a common hazard for this class of reactive organic chemicals.[1][3]
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation.[1][2][3]A common property for volatile or aerosolized organic compounds with acidic or reactive moieties.[1]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks associated with handling Methyl 2-(4-bromo-2-methoxyphenoxy)acetate. This is not merely a checklist but a comprehensive system designed to prevent chemical exposure through all potential routes.[7] The employer is responsible for providing and ensuring the proper use of all necessary PPE.[7][8]

Table 2: Required Personal Protective Equipment

Protection LevelEquipmentSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect against splashes.[9] A face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential. This combination conforms to OSHA 29 CFR 1910.133 and European Standard EN166.[9][10]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile or neoprene gloves are recommended for splash protection.[9][11] Given the potential for skin absorption and corrosion, double-gloving provides an additional layer of security. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin.[9]
Skin & Body Protection Chemical-Resistant Apron over a Flame-Resistant Laboratory CoatA buttoned laboratory coat provides a primary barrier.[9][12] An impervious, chemical-resistant apron should be worn over the lab coat to protect against spills of this potentially corrosive substance.[12]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[9][12] If there is a risk of generating aerosols or dust outside of a fume hood, or in the event of a large spill, a full-face respirator with organic vapor cartridges is required.[1][13] A proper fit test is mandatory for all respirator users.[7]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical for safety. The following protocol outlines the key steps for handling Methyl 2-(4-bromo-2-methoxyphenoxy)acetate from preparation to cleanup.

Engineering Controls
  • Primary Containment: All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[9][12] The hood sash should be kept as low as possible.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[1][14]

Procedural Steps
  • Preparation: Before handling the chemical, put on all required PPE as detailed in Table 2. Prepare your workspace within the fume hood by covering the surface with absorbent, disposable liners.

  • Weighing & Transfer: If the material is a solid, carefully weigh it in the fume hood to avoid generating dust. Use spark-proof tools. If it is a liquid, transfer it using a calibrated pipette or syringe to minimize splashing.

  • Reaction Setup: Perform all reactions in a clean, dry reaction vessel within the fume hood. Ensure the setup is secure. Ethers should be kept away from heat, sparks, and open flames.[15]

  • Post-Procedure: After the procedure is complete, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the contaminated liners as solid hazardous waste.

  • PPE Removal: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][12]

Spill Management

In the event of a minor spill inside a fume hood:

  • Alert personnel in the immediate area.[5]

  • Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[15] Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][5]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Logistical Plan: Storage and Disposal

Storage

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

  • Container: Store in a tightly sealed, chemically resistant container.[5][15]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][12]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and reducing agents.[5][14] As an ether, it should be stored away from sources of ignition and light to prevent the formation of explosive peroxides.[5][15][16]

Disposal

All waste containing Methyl 2-(4-bromo-2-methoxyphenoxy)acetate must be treated as hazardous. Improper disposal can cause significant environmental harm.[5]

  • Waste Segregation: All waste must be collected in a dedicated container labeled "Halogenated Organic Waste."[5] Do not mix with non-halogenated waste.

  • Liquid Waste: Collect all reaction residues and solvent washes containing the compound in a sealed, properly labeled hazardous waste container.

  • Solid Waste: Contaminated lab supplies, including gloves, absorbent pads, and filter paper, must be collected in a separate, sealed container labeled for solid halogenated hazardous waste.[5]

  • Disposal Method: The final disposal must be handled by a licensed professional waste disposal service, typically via high-temperature incineration at a facility equipped with scrubbers to handle halogenated byproducts.[17]

Visualization: Safe Handling & Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely working with Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

start START: Prepare for Handling ppe Step 1: Don Full PPE (Goggles, Face Shield, Double Gloves, Apron, Lab Coat) start->ppe eng_controls Step 2: Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe->eng_controls handling Step 3: Chemical Handling in Fume Hood (Weighing, Transfers, Reaction) eng_controls->handling spill_check Spill Occurred? handling->spill_check spill_proc Minor Spill Protocol: 1. Alert Others 2. Absorb with Inert Material 3. Collect in Waste Container spill_check->spill_proc Yes decon Step 4: Decontaminate Workspace & Equipment spill_check->decon No spill_proc->decon waste Step 5: Segregate Waste decon->waste ppe_removal Step 6: Proper PPE Removal decon->ppe_removal liquid_waste Liquid Halogenated Waste (Sealed Container) waste->liquid_waste solid_waste Solid Halogenated Waste (Gloves, Liners, etc.) waste->solid_waste disposal Arrange for Professional Disposal (Licensed Vendor) liquid_waste->disposal solid_waste->disposal end END: Wash Hands Thoroughly ppe_removal->end

Caption: Workflow for safe handling and disposal of Methyl 2-(4-bromo-2-methoxyphenoxy)acetate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • NextSDS. (n.d.). Methyl 2-broMo-2-(4-Methoxyphenyl)acetate — Chemical Substance Information.
  • CDN Isotopes. (n.d.). Safety Data Sheet - Methyl Bromoacetate-2,2-d2.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl Methoxyacetate.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Health and Safety Department. (2024, July 22). Ethers.
  • Zaera Research Group. (2022, October 11). Diethyl ether SOP. Retrieved from University of California, Riverside.
  • gsrs. (n.d.). METHYL 2-(4-BROMO-2-(CHLOROMETHYL)PHENOXY)ACETATE.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure.
  • UCL Safety Services. (2021, June 7). Ethers.
  • Cayman Chemical. (2025, December 19). Safety Data Sheet - PTP Inhibitor II.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 2-(3-methoxyphenyl)acetate.
  • (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)
  • Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal.
  • (n.d.). SAFETY DATA SHEET - 2-Bromo-4`-methylacetophenone.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • (n.d.).
  • NextSDS. (n.d.). methyl 2-(4-bromo-2-methylphenyl)acetate — Chemical Substance Information.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(2-hydroxyethyl)-2-phenylacetamide.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • LGC Standards. (2020, March 26). Safety data sheet - 2-Bromo-4-methylphenol.

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